molecular formula C8H9ClN4 B1673434 Hydralazine Hydrochloride CAS No. 304-20-1

Hydralazine Hydrochloride

Cat. No.: B1673434
CAS No.: 304-20-1
M. Wt: 196.64 g/mol
InChI Key: ZUXNZUWOTSUBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydralazine hydrochloride is the hydrochloride salt of hydralazine;  a direct-acting vasodilator that is used as an antihypertensive agent. It has a role as a vasodilator agent and an antihypertensive agent. It contains a hydralazine.
This compound is the hydrochloride salt of hydralazine, a phthalazine derivative with antihypertensive and potential antineoplastic activities. Hydralazine alters intracellular calcium release and interferes with smooth muscle cell calcium influx, resulting in arterial vasodilatation. This agent also inhibits the phosphorylation of myosin protein and chelation of trace metals required for smooth muscle contraction, resulting in an increase in heart rate, stroke volume and cardiac output. In addition to its cardiovascular effects, hydralazine inhibits DNA methyltransferase, which may result in inhibition of DNA methylation in tumor cells.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and is indicated for hypertension and has 4 investigational indications.
See also: Hydralazine (has active moiety);  Dihydralazine (related);  this compound;  reserpine (component of) ... View More ...

Properties

IUPAC Name

phthalazin-1-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5H,9H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXNZUWOTSUBMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

86-54-4 (Parent)
Record name Hydralazine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1044645
Record name Hydralazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very slightly soluble in ether and alcohol, In 95% ethanol, 0.2 g/100 ml, In water, 44.2 g/l @ 25 °C; 30.1 g/l @ 15 °C
Record name HYDRALAZINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystals, White, crystalline powder

CAS No.

304-20-1
Record name Hydralazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=304-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydralazine hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDRALAZINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757058
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HYDRALAZINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89394
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phthalazine, 1-hydrazinyl-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydralazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydralazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.593
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HYDRALAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD171B778Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HYDRALAZINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes at 273 °C
Record name HYDRALAZINE HYDROCHLORIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/434
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Guide to the Laboratory Synthesis and Purification of Hydralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a common and effective method for the synthesis and purification of hydralazine (B1673433) hydrochloride for laboratory applications. The procedures outlined are intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the chemical workflow.

Overview of the Synthetic Pathway

The synthesis of hydralazine hydrochloride is typically achieved through a three-step process starting from 1(2H)-phthalazinone. The core of the synthesis involves the conversion of the phthalazinone to a chlorinated intermediate, followed by a reaction with hydrazine (B178648) to form the hydralazine free base. The final step is the conversion of the free base to its stable hydrochloride salt, which is then purified by recrystallization.

G start 1(2H)-Phthalazinone intermediate 1-Chlorophthalazine (B19308) start->intermediate Step 1: Chlorination base Hydralazine (Free Base) intermediate->base Step 2: Hydrazinolysis final This compound (Crude) base->final Step 3: Salt Formation pure This compound (Pure) final->pure Step 4: Purification reagent1 Phosphorus Oxychloride (POCl3) reagent1->intermediate reagent2 Hydrazine Hydrate (B1144303) (N2H4·H2O) reagent2->base reagent3 Hydrochloric Acid (HCl) reagent3->final reagent4 Recrystallization reagent4->pure

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-Chlorophthalazine

The initial step involves the chlorination of 1(2H)-phthalazinone using phosphorus oxychloride.

Protocol:

  • In a 3-necked flask equipped with a condenser and temperature probe, charge one mole equivalent of 1(2H)-phthalazinone and 3.8 to 7.7 mole equivalents of phosphorus oxychloride (POCl₃).[1]

  • Stir the resulting slurry and heat the mixture to a temperature of 70–80°C.[1]

  • Maintain this temperature for approximately 30 minutes, then remove the heat source and allow the mixture to cool to room temperature.[1]

  • To isolate the product, the reaction mixture is carefully and slowly poured over a large volume of ice (e.g., 500 g of ice for a 10 g scale reaction).[1]

  • The precipitated solid, 1-chlorophthalazine, is collected by filtration, washed with cold water, and can be used in the next step, often without extensive drying.

Step 2: Synthesis of Hydralazine Free Base

The 1-chlorophthalazine intermediate is reacted with hydrazine hydrate to yield the hydralazine free base.

Protocol:

  • In a suitable reaction vessel, cool a solution of hydrazine hydrate (a significant molar excess) to a temperature between 0°C and 5°C.[2]

  • Add the 1-chlorophthalazine solid from the previous step in portions, ensuring the reaction temperature is maintained below 20°C.[1]

  • After the addition is complete, stir the solution and heat it to 60–70°C for approximately 1 hour.[1]

  • Filter the hot solution to remove any insoluble by-products.[1]

  • Cool the filtrate to 0–5°C to induce crystallization of the hydralazine free base.[1]

  • Isolate the light yellow solid product by filtration and wash it with cold ethanol (B145695).[1][3]

  • Dry the product to a constant mass. This free base can typically be used in the subsequent step without further purification.[3]

Step 3: Conversion to this compound

The hydralazine free base is converted to its more stable hydrochloride salt.

Protocol:

  • Suspend the hydralazine free base (1 part by weight) in 6 to 7 parts by volume of 15% aqueous hydrochloric acid.[1][3]

  • Heat the mixture to 70–80°C until the solid dissolves completely.[1][3]

  • Filter the hot solution to remove any remaining traces of insoluble materials.[1]

  • To the hot filtrate, add 6 to 7 parts by volume of ethanol.[1][3]

  • Allow the solution to cool to ambient temperature, and then further cool to 3–8°C to facilitate the precipitation of this compound.[1][3]

  • Collect the off-white to pale yellow precipitate by filtration.[1]

Step 4: Purification by Recrystallization

The final purification step is crucial for obtaining a high-purity product suitable for research and pharmaceutical applications.

Protocol:

  • Dissolve the crude this compound (1 part by weight) in approximately 6 parts by volume of 1% aqueous hydrochloric acid by stirring and heating.[3] For enhanced purity, activated carbon and a chelating agent like EDTA can be added at this stage, followed by stirring for 30 minutes at 75-80°C and subsequent hot filtration.[2]

  • If necessary, filter the hot solution to remove any colored, insoluble by-products.[3]

  • Add an equal volume of ethanol (e.g., 6 parts by volume) to the hot filtrate.[3]

  • Allow the solution to cool, which will cause the purified this compound to crystallize.[3]

  • Isolate the purified product by filtration and wash the crystals with fresh, cold ethanol.[1]

  • Dry the final product under vacuum.

G start Start: Crude Hydralazine HCl dissolve Dissolve in hot 1% HCl (aq) start->dissolve treat Optional: Treat with Activated Carbon & EDTA dissolve->treat filter1 Hot Filtration dissolve->filter1 if not treated treat->filter1 if treated add_etoh Add Ethanol to Filtrate filter1->add_etoh cool Cool to Induce Crystallization add_etoh->cool filter2 Isolate Crystals by Filtration cool->filter2 wash Wash with Cold Ethanol filter2->wash dry Dry Under Vacuum wash->dry end End: Pure Hydralazine HCl dry->end

Caption: Purification workflow for this compound.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and purification process, as compiled from various sources.

Table 1: Reaction Yields

Synthesis StepProductTypical Yield (%)Reference(s)
HydrazinolysisHydralazine Free Base77 - 80%[1][3]
Salt FormationThis compound (Crude)80 - 90%[1][3]
RecrystallizationThis compound (Pure)85 - 100%[1]
Final (Improved Process)This compound (Pure)~95%[2][4]

Table 2: Purity Specifications and Analytical Data

ParameterSpecificationMethodReference(s)
Appearance Off-white to pale yellow crystalsVisual[1]
Melting Point 273°C (with decomposition)Melting Point Apparatus[1]
pH (2% solution) 3.5 - 4.5pH Meter[5][6]
Undesired By-products < 0.5% by weightHPLC[1]
Trace Metals < 5 ppmN/A[1]
Residual Hydrazine Not detectable to < 0.0003%HPLC[1][2]
Solubility Soluble in water, slightly soluble in ethanolN/A[5]

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, several analytical techniques are employed:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity, quantifying the main compound, and detecting any impurities, including residual starting materials or by-products like hydrazine.[5][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized molecule. For this compound in DMSO, characteristic peaks are observed around 3.45(s), 8.15(t), 8.25(t), and 9.7(s) ppm.[1]

  • Infrared (IR) Spectroscopy: Used for chemical identification by comparing the spectrum of the synthesized compound with a reference standard.[5]

  • Melting Point Analysis: A sharp melting point at the known decomposition temperature is a good indicator of purity.[1]

By following these detailed protocols and analytical checks, researchers can reliably synthesize and purify this compound for a variety of laboratory applications.

References

Early Investigations into the Vasodilatory Mechanisms of Hydralazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride, a direct-acting smooth muscle relaxant, has been a component of antihypertensive therapy for decades.[1] Its ability to preferentially dilate arterioles over veins made it a significant tool in the management of hypertension and heart failure.[2][3] Initial understanding centered on its direct relaxation of vascular smooth muscle, leading to a reduction in peripheral resistance.[2] However, the precise molecular mechanisms underpinning this vasodilation were the subject of extensive investigation in the latter half of the 20th century. This technical guide delves into the core findings of these early studies, presenting the experimental evidence, methodologies, and proposed signaling pathways that shaped our initial understanding of hydralazine's action. The early research was characterized by conflicting findings, particularly concerning the roles of potassium channels and guanylate cyclase, painting a complex picture of the drug's activity.[4][5][6][7]

Core Mechanisms of Action Explored in Early Research

Early investigations into hydralazine's vasodilatory effects primarily explored three main hypotheses: inhibition of intracellular calcium release, opening of potassium channels, and activation of guanylate cyclase.

Inhibition of Intracellular Calcium Mobilization

A significant body of early work pointed towards hydralazine's interference with calcium signaling within vascular smooth muscle cells as its primary mechanism of action.[1][2][4][8] The prevailing theory was that hydralazine inhibited the release of calcium from the sarcoplasmic reticulum (SR), the main intracellular calcium store.[3][4][8]

Experimental Evidence:

Studies on isolated arterial preparations were fundamental in elucidating this mechanism. It was observed that hydralazine was effective at inhibiting contractions induced by phenylephrine, an agent that stimulates inositol (B14025) 1,4,5-trisphosphate (IP3) production, in both intact and permeabilized blood vessels.[4][8] This suggested an intracellular site of action, as the cell membrane was rendered permeable in the latter preparation.[4] Furthermore, hydralazine was found to be more potent at inhibiting IP3-induced contractions compared to caffeine-induced contractions, which directly stimulate calcium release from the SR through a different mechanism (calcium-induced calcium release, CICR).[4][8] This pointed to a more specific action on the IP3 receptor pathway.

In some studies, hydralazine was also shown to depress the phasic contractile response to noradrenaline in calcium-free media, a response attributed to the mobilization of calcium from a membrane-bound pool.[9]

Experimental Protocol: β-Escin Permeabilized Vessel Contraction Assay

This protocol was crucial for demonstrating hydralazine's intracellular site of action.

  • Tissue Preparation: Male New Zealand rabbits (2–3 kg) were euthanized, and the thoracic aorta and pulmonary artery were excised. The vessels were cleaned of connective tissue and cut into rings. The endothelium was removed by gently rubbing the intimal surface.

  • Permeabilization: The arterial rings were permeabilized by incubation with β-escin, a saponin (B1150181) that creates pores in the cell membrane, allowing for direct access to the intracellular machinery.

  • Contraction Studies: The permeabilized rings were mounted in organ baths and contracted with agents that directly stimulate intracellular targets, such as IP3 or caffeine.

  • Hydralazine Application: The effect of hydralazine on these contractions was then measured, allowing researchers to determine its impact on intracellular calcium release mechanisms without the influence of membrane potential or ion channels.[4]

Role of Potassium Channel Opening

Another prominent hypothesis in early hydralazine research was its potential to act as a potassium channel opener.[3][5] The opening of potassium channels in vascular smooth muscle cells leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reduces calcium influx, and causes vasodilation.[10]

Experimental Evidence:

Some studies reported that hydralazine preferentially relaxed arteries contracted with a low concentration of potassium (20 mM) compared to a high concentration (80 mM), a characteristic feature of potassium channel openers.[5] Furthermore, the vasodilatory effects of hydralazine were shown to be attenuated by blockers of high-conductance calcium-activated potassium (BKCa) channels, such as tetraethylammonium (B1195904) and iberiotoxin (B31492).[5] In conscious rats, the hypotensive response to hydralazine was significantly reduced by the infusion of iberiotoxin.[5]

However, this mechanism was contested by other studies. Research on smooth muscle cells from rabbit aorta found that hydralazine had no effect on membrane potential or the amplitudes of K+ currents over the concentration range that caused relaxation in intact vessels.[4][8] This conflicting evidence left the role of potassium channel opening in hydralazine's mechanism of action unresolved in the early literature.

Experimental Protocol: Isolated Perfused Rat Heart

This ex vivo model was used to assess the effect of hydralazine on coronary blood flow.

  • Heart Isolation: Hearts were excised from male rats and perfused via the aorta with a Krebs-Henseleit solution.

  • Measurement of Coronary Flow: Coronary flow was continuously monitored.

  • Drug Administration: Hydralazine was infused into the perfusion medium to determine its effect on coronary flow.

  • Antagonist Studies: The experiment was repeated in the presence of BKCa channel blockers like iberiotoxin to investigate the involvement of these channels in the observed vasodilation.[5]

Involvement of the Guanylate Cyclase-cGMP Pathway

A third area of investigation focused on whether hydralazine could activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation.[6][11][12] This is the same pathway activated by nitric oxide (NO) donors.

Experimental Evidence:

In studies using perfused human placental lobules, the soluble guanylate cyclase inhibitor LY 83583 was found to significantly antagonize the vasodilatation produced by hydralazine.[6] This suggested that hydralazine's effect was mediated through the activation of guanylate cyclase.[6] Interestingly, blocking nitric oxide synthase with Nω-nitro-L-arginine potentiated hydralazine-induced vasodilation, suggesting that hydralazine did not act by releasing NO from endothelial cells or as an NO donor itself.[6]

However, other studies in rat aortic rings concluded that hydralazine's vascular relaxation was independent of the endothelium and not related to guanylate cyclase activation.[7][13] In these experiments, the relaxant effect of hydralazine was not antagonized by the guanylate cyclase inhibitor methylene (B1212753) blue.[13] This discrepancy highlighted the tissue- and species-specific differences in hydralazine's mechanism of action.

Experimental Protocol: Perfused Human Placental Lobule

This in vitro model was used to study the vasodilator effects of hydralazine on the fetal placental circulation.

  • Placental Preparation: Single placental lobules were obtained from term pregnancies and bilaterally perfused through the maternal and fetal sides.

  • Induction of Vasoconstriction: Submaximal vasoconstriction was induced with potassium chloride (KCl).

  • Measurement of Vasodilation: Changes in fetal arterial pressure and venous outflow were recorded to assess the degree of vasodilation.

  • Drug and Inhibitor Studies: Hydralazine was added to the perfusate to measure its vasodilatory effect. The experiment was then repeated in the presence of inhibitors of nitric oxide synthase and guanylate cyclase to probe the involvement of the NO-cGMP pathway.[6]

Quantitative Data from Early Studies

The following tables summarize key quantitative data from early investigations into hydralazine's vasodilatory effects.

Parameter Vessel/Model Value Reference
pD2Porcine Coronary Arteries5.38 ± 0.06[5]
EmaxPorcine Coronary Arteries85.9 ± 3.6%[5]
IC50Human Fetal Placental Circulation1.9 mmol/L[6]
Half-maximal Inhibition (ATPase & Phosphorylation)Bovine Carotid Artery Myofibrils2 x 10-5 M[14]

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. Emax is the maximum relaxant effect. IC50 is the concentration of an inhibitor where the response is reduced by half.

Experiment Animal Model Hydralazine Dose Effect Antagonist Effect of Antagonist Reference
Coronary Flow IncreaseIsolated Perfused Rat Heart1 µM28.8 ± 2.7% increaseIberiotoxin (0.1 µM)82% suppression of response[5]
Hypotensive ResponseConscious, Catheterized Rats0.6 mg kg-1 min-1Lowered blood pressureIberiotoxin (0.1 mg kg-1)41% reduction in hypotensive response[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows described in early hydralazine research.

Hydralazine_Calcium_Signaling cluster_cell Hydralazine Hydralazine IP3R IP3 Receptor Hydralazine->IP3R inhibits VascSmoothMuscle Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release IP3R->Ca_release Contraction Vasoconstriction Ca_release->Contraction leads to Phenylephrine Phenylephrine GPCR Gq-Protein Coupled Receptor Phenylephrine->GPCR activates PLC Phospholipase C GPCR->PLC activates IP3 IP3 PLC->IP3 produces IP3->IP3R binds & activates

Caption: Proposed mechanism of hydralazine inhibiting IP3-induced calcium release.

Hydralazine_K_Channel Hydralazine Hydralazine BKCa BKCa Channel Hydralazine->BKCa opens K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC closes Ca_influx Ca²⁺ Influx VGCC->Ca_influx Relaxation Vasodilation Ca_influx->Relaxation reduced influx leads to Iberiotoxin Iberiotoxin Iberiotoxin->BKCa blocks Permeabilized_Vessel_Workflow Start Excise Arterial Rings Permeabilize Permeabilize with β-escin Start->Permeabilize Mount Mount in Organ Bath Permeabilize->Mount Contract Induce Contraction (e.g., with IP3) Mount->Contract AddHydralazine Add Hydralazine Contract->AddHydralazine Measure Measure Change in Tension AddHydralazine->Measure

References

An In-depth Technical Guide to the Physicochemical Properties of Hydralazine Hydrochloride for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of hydralazine (B1673433) hydrochloride, a widely used peripheral vasodilator. The information presented herein is intended to support research and development activities by offering detailed data, experimental protocols, and visual representations of key molecular and procedural pathways.

Core Physicochemical Properties

Hydralazine hydrochloride (1-hydrazinophthalazine monohydrochloride) is a yellow crystalline solid. A summary of its key physicochemical properties is presented below.

PropertyValueReferences
Chemical Formula C₈H₉ClN₄[1]
Molecular Weight 196.64 g/mol [1]
Melting Point Decomposes at approximately 273-275°C[1]
Appearance Yellow crystals or a white to off-white crystalline powder[1]
Odor Odorless[1]
pH (2% aqueous solution) 3.5 - 4.5[1]
Solubility Profile

This compound exhibits varying solubility in different solvents, a critical consideration for formulation and analytical method development.

SolventSolubilityTemperature (°C)References
Water44.2 g/L25[1]
Water30.1 g/L15[1]
95% Ethanol2 g/L (0.2 g/100 ml)Not Specified[1]
EtherVery slightly solubleNot Specified[1]
AlcoholVery slightly solubleNot Specified[1]
Spectroscopic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a common analytical technique for the quantification of this compound.

PropertyValue
UV Absorption Maxima (λmax) in 0.001% aqueous solution 211, 240, 260, 304, and 315 nm

Stability and Degradation

This compound is susceptible to degradation under various conditions, including exposure to light, alkaline pH, and certain excipients. Understanding its stability profile is crucial for the development of stable pharmaceutical formulations and for the design of stability-indicating analytical methods.

The hydrolysis of this compound follows first-order kinetics and exhibits maximum stability in the pH range of 3 to 5, with a peak stability at approximately pH 3.5. Decomposition accelerates in alkaline conditions. Exposure to light also increases the rate of decomposition.

Common degradation products include:

The formation of these degradation products often involves the reactive hydrazine (B178648) moiety. For instance, thermal degradation and hydrolysis can lead to the formation of phthalazinone and phthalazine.[2] The s-triazolo[3,4-a]phthalazine adduct can be formed through an oxidative cyclization reaction following the initial formation of a hydrazone.

Mechanism of Action and Signaling Pathways

This compound exerts its vasodilatory effects through multiple mechanisms. The primary and long-established mechanism involves the interference with calcium ion metabolism in arterial smooth muscle cells. More recent research has uncovered a novel pathway involving the hypoxia-inducible factor (HIF-1α).

Inhibition of Intracellular Calcium Release

Hydralazine directly relaxes arteriolar smooth muscle. It is thought to inhibit the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum, a critical step in muscle contraction. This reduction in intracellular free calcium leads to smooth muscle relaxation and subsequent vasodilation.

A Hydralazine B Arterial Smooth Muscle Cell A->B Enters C Sarcoplasmic Reticulum D Inhibition of Ca²⁺ Release C->D Acts on E Decreased Intracellular Free Ca²⁺ D->E F Smooth Muscle Relaxation E->F G Vasodilation F->G

Calcium Release Inhibition Pathway
HIF-1α Pathway Activation

A novel mechanism of action for hydralazine involves the activation of the Hypoxia-Inducible Factor (HIF) pathway. Hydralazine has been shown to inhibit prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α. This inhibition leads to the stabilization and accumulation of HIF-1α, which then promotes the expression of downstream target genes, contributing to its overall cardiovascular effects.

cluster_0 Normoxia cluster_1 With Hydralazine HIF_alpha_p HIF-1α PHD PHD Enzymes HIF_alpha_p->PHD Hydroxylation VHL VHL HIF_alpha_p->VHL Binding Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation Hydralazine Hydralazine PHD_i PHD Enzymes Hydralazine->PHD_i Inhibits HIF_alpha_s HIF-1α (stabilized) HIF_beta HIF-1β HIF_alpha_s->HIF_beta Dimerizes with HIF_complex HIF-1 Complex HIF_alpha_s->HIF_complex HIF_beta->HIF_complex Nucleus Nucleus Target_Genes Target Gene Expression Nucleus->Target_Genes Transcription

HIF-1α Pathway Activation by Hydralazine

Experimental Protocols

This section provides detailed methodologies for key experiments related to the physicochemical characterization of this compound.

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.

A Add excess hydralazine HCl to water in a flask B Seal flask and place in a shaking water bath at a constant temperature (e.g., 25°C) A->B C Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw an aliquot of the supernatant D->E F Filter the aliquot through a non-adsorptive filter (e.g., 0.45 µm PTFE) E->F G Dilute the filtrate appropriately F->G H Quantify the concentration of hydralazine HCl using a validated analytical method (e.g., HPLC-UV) G->H

References

Hydralazine Hydrochloride: A Comprehensive Technical Guide to its Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride, a phthalazine (B143731) derivative, has been a long-standing therapeutic agent primarily used in the management of hypertension and heart failure. Its vasodilatory properties are well-documented, but a growing body of research reveals a more complex pharmacological profile with multiple molecular targets. This technical guide provides an in-depth exploration of the known molecular targets of hydralazine, summarizing key quantitative data, detailing experimental protocols for target identification and characterization, and visualizing the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers investigating the multifaceted mechanisms of hydralazine and exploring its potential for therapeutic repurposing.

Prolyl Hydroxylase Domain (PHD) Enzymes and HIF-1α Stabilization

A significant and relatively novel area of hydralazine research is its role as an inhibitor of prolyl hydroxylase domain (PHD) enzymes. This inhibition leads to the stabilization and activation of Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular responses to hypoxia.

Mechanism of Action

Under normoxic conditions, PHD enzymes hydroxylate specific proline residues on HIF-1α, targeting it for ubiquitination and subsequent proteasomal degradation. Hydralazine, by inhibiting PHD activity, prevents this hydroxylation, leading to the accumulation of HIF-1α. The stabilized HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes, upregulating their expression. These target genes are involved in various processes, including angiogenesis, erythropoiesis, and glucose metabolism.[1][2]

Quantitative Data: Hydralazine's Effect on HIF-1α Pathway
ParameterValueCell/SystemReference
Effective Concentration for HIF-1α Induction100 µMbEnd.3 cells[3]
HIF-1α Protein Level (vs. Normoxia Control)~5.6-fold increasebEnd.3 cells (treated with 100 µM hydralazine)[3]
HIF-1α Protein Level (vs. Normoxia Control)~4.8-fold increasebEnd.3 cells (2% O2)[3]
Experimental Protocols

This protocol outlines the general steps for detecting HIF-1α stabilization in cell lysates following hydralazine treatment.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., bEnd.3, SH-SY5Y) to 70-80% confluency.[4]

    • Treat cells with hydralazine at the desired concentration (e.g., 100 µM) for a specified time (e.g., 2-8 hours).[3][4]

    • Include positive controls (e.g., cells exposed to hypoxia (≤2% O2) or treated with CoCl2) and a negative (normoxic, untreated) control.[4][5]

  • Nuclear Extract Preparation:

    • Due to the nuclear translocation of stabilized HIF-1α, using nuclear extracts is recommended for a stronger signal.[5]

    • Wash cells with ice-cold PBS.

    • Lyse the cells in a hypotonic buffer and centrifuge to pellet the nuclei.

    • Extract nuclear proteins using a high-salt buffer.

    • Quantify protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate 20-40 µg of nuclear protein per lane on a 7.5% polyacrylamide gel.[5][6]

    • Transfer proteins to a PVDF or nitrocellulose membrane.[5][6]

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., NB100-134 or NB100-479 from Novus Biologicals) overnight at 4°C.[5]

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

    • Detect the signal using an ECL reagent and an imaging system.[6]

    • Normalize HIF-1α levels to a loading control (e.g., Lamin B1 for nuclear extracts).

Signaling Pathway

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hydralazine Hydralazine PHD PHD Enzymes Hydralazine->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates HIF1a_pOH HIF-1α-OH VHL VHL HIF1a_pOH->VHL binds Proteasome Proteasome HIF1a_pOH->Proteasome degradation Ub Ubiquitin VHL->Ub recruits Ub->HIF1a_pOH ubiquitinates HIF1a->HIF1a_pOH HIF1a_n HIF-1α HIF1a->HIF1a_n translocates HIF1_dimer HIF-1 Dimer HIF1a_n->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE binds TargetGenes Target Genes (VEGF, etc.) HRE->TargetGenes activates transcription DNMT_Inhibition_Pathway Hydralazine Hydralazine DNMTs DNMT1, DNMT3a Hydralazine->DNMTs inhibits DNA_methylation DNA Hypermethylation (Promoter Regions) DNMTs->DNA_methylation TSG_expression Tumor Suppressor Gene Re-expression DNMTs->TSG_expression TSG_silencing Tumor Suppressor Gene Silencing DNA_methylation->TSG_silencing Cell_Cycle_Control Cell Cycle Control TSG_expression->Cell_Cycle_Control Apoptosis Apoptosis TSG_expression->Apoptosis Calcium_Signaling_Pathway cluster_cell Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3R IP3 Receptor Hydralazine->IP3R inhibits Relaxation Muscle Relaxation Hydralazine->Relaxation Ca_release Ca²⁺ Release IP3R->Ca_release SR Sarcoplasmic Reticulum (SR) Ca_cytosol [Ca²⁺]i SR->Ca_cytosol releases Ca²⁺ Ca_release->Ca_cytosol Calmodulin Calmodulin Ca_cytosol->Calmodulin activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive MLCK_active MLCK (active) MLCK_inactive->MLCK_active activates Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC phosphorylates Myosin_LC_P Myosin Light Chain-P Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction

References

A Historical Perspective on Hydralazine Hydrochloride as an Antihypertensive: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride, a direct-acting smooth muscle relaxant, holds a significant place in the history of antihypertensive therapy. Its journey from a serendipitous discovery to a valuable tool in managing hypertension, particularly in specific clinical scenarios, offers a compelling case study in pharmacological development. This technical guide provides a comprehensive historical perspective on hydralazine, detailing its mechanism of action, seminal clinical findings, and the experimental methodologies that defined our understanding of this important molecule.

Discovery and Early Development

Initially investigated as a potential antimalarial agent by scientists at Ciba, the potent vasodilatory effects of hydralazine were unexpectedly discovered.[1] This led to a shift in research focus, and in 1945, a patent application was filed for hydralazine, which was subsequently granted in 1949.[2] The first scientific publications detailing its blood pressure-lowering properties appeared in 1950. By 1953, hydralazine hydrochloride received FDA approval, becoming one of the first orally available medications for the treatment of hypertension.[1] This was a major advancement at a time when therapeutic options for high blood pressure were limited and often poorly tolerated.

Mechanism of Action: A Journey of Elucidation

Hydralazine's primary antihypertensive effect stems from its ability to directly relax arteriolar smooth muscle, leading to a decrease in peripheral vascular resistance.[2] The precise molecular mechanisms, however, have been a subject of investigation for decades.

Early Insights and Hemodynamic Effects

Early clinical experience quickly established that hydralazine's vasodilatory action was predominantly on arterioles with less effect on veins. This selective action results in a decrease in afterload, the resistance the heart pumps against. A common compensatory response to this vasodilation is reflex tachycardia, an increase in heart rate, and an increase in cardiac output.[2] These early observations also revealed common side effects such as headaches and palpitations, which led to the exploration of combination therapies, often with beta-blockers and diuretics, to mitigate these effects.[1]

The Role of Intracellular Calcium

A pivotal breakthrough in understanding hydralazine's mechanism was the discovery of its interference with intracellular calcium signaling in vascular smooth muscle cells. It is now understood that hydralazine inhibits the release of calcium ions (Ca2+) from the sarcoplasmic reticulum, the main intracellular calcium store.[1][2] This is achieved by inhibiting the inositol (B14025) trisphosphate (IP3)-induced release of Ca2+.[2] By reducing the availability of intracellular calcium, hydralazine prevents the activation of the contractile machinery within the smooth muscle cells, leading to vasodilation.

Other Proposed Mechanisms

While the inhibition of intracellular calcium release is a primary mechanism, other pathways have been proposed to contribute to hydralazine's effects:

  • Potassium Channel Opening: Some studies suggest that hydralazine may activate high-conductance calcium-activated potassium channels (BKCa) in vascular smooth muscle cells. The opening of these channels leads to hyperpolarization of the cell membrane, making it more difficult for voltage-gated calcium channels to open, thus promoting relaxation.

  • Nitric Oxide and cGMP Pathway: There is also evidence to suggest that hydralazine may be involved in the nitric oxide (NO) signaling pathway. It has been proposed that hydralazine could stimulate the release of NO from the endothelium or potentiate its effects, leading to the activation of soluble guanylate cyclase and an increase in cyclic guanosine (B1672433) monophosphate (cGMP), a key molecule in vasodilation.

Signaling Pathway of Hydralazine in Vascular Smooth Muscle

Caption: Proposed signaling pathways of hydralazine in vascular smooth muscle cells.

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from early and notable clinical studies on hydralazine.

Table 1: Dose-Response of Hydralazine in Hypertensive Patients

ParameterSlow AcetylatorsFast Acetylators
Maximum Antihypertensive Response (Emax) 9.4 mmHg reduction in sitting diastolic BP9.4 mmHg reduction in sitting diastolic BP
Daily Dose for 50% of Emax (D50) 0.87 mg/kg1.68 mg/kg

Data from a multicenter, parallel, double-blind study.

Table 2: Hemodynamic Effects of Hydralazine in Chronic Heart Failure

Hemodynamic ParameterPre-treatment (Rest)Post-hydralazine (Rest)Pre-treatment (Exercise)Post-hydralazine (Exercise)
Mean Arterial Pressure (mmHg) 90 ± 482 ± 3102 ± 595 ± 4
Systemic Vascular Resistance (dyn·s·cm⁻⁵) 1980 ± 180990 ± 1201450 ± 1501160 ± 130
Stroke Volume Index (ml/m²) 25 ± 338 ± 430 ± 336 ± 4
Heart Rate (beats/min) 85 ± 590 ± 6110 ± 7115 ± 8

Data from a study in 10 patients with severe chronic left ventricular failure.

Table 3: Hemodynamic Effects of Intravenous Hydralazine in Pulmonary Hypertension

Hemodynamic ParameterBaselinePost-hydralazine (0.15 mg/kg)Post-hydralazine (0.30 mg/kg)
Mean Pulmonary Artery Pressure (mmHg) 55 ± 454 ± 453 ± 5
Systemic Vascular Resistance (dyn·s·cm⁻⁵) 1850 ± 1501400 ± 1201250 ± 110
Pulmonary Blood Flow Index (L/min/m²) 2.2 ± 0.22.8 ± 0.33.1 ± 0.3

*p < 0.05 compared to baseline. Data from a study in 26 patients with severe pulmonary hypertension.

Experimental Protocols from Foundational Research

The following sections detail the types of experimental methodologies used in early research to elucidate the mechanism of action of hydralazine. It is important to note that these methods predate many modern molecular biology techniques.

In Vitro Assessment of Vasodilator Effects

Objective: To determine the direct effect of hydralazine on vascular smooth muscle tone.

Methodology:

  • Tissue Preparation: Arterial segments (e.g., from rabbit aorta or dog carotid artery) were carefully dissected and cut into helical strips or rings.

  • Organ Bath Setup: The tissue preparations were suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a mixture of 95% O2 and 5% CO2 to maintain physiological pH.

  • Tension Measurement: One end of the tissue was fixed, and the other was connected to a force-displacement transducer to continuously record isometric tension.

  • Contraction Induction: A contractile agent, such as norepinephrine (B1679862) or potassium chloride, was added to the organ bath to induce a stable contraction.

  • Hydralazine Administration: Once a stable contraction was achieved, cumulative concentrations of hydralazine were added to the bath, and the resulting relaxation (decrease in tension) was recorded.

  • Data Analysis: Dose-response curves were constructed by plotting the percentage of relaxation against the logarithm of the hydralazine concentration.

in_vitro_vasodilation cluster_setup Experimental Workflow A1 Isolate Arterial Segment A2 Prepare Tissue Strip/Ring A1->A2 A3 Suspend in Organ Bath A2->A3 A4 Induce Contraction (e.g., Norepinephrine) A3->A4 A5 Add Cumulative Doses of Hydralazine A4->A5 A6 Record Tension Changes A5->A6 A7 Construct Dose-Response Curve A6->A7

References

The Re-Emergence of an Antihypertensive: Hydralazine Hydrochloride as a DNA Methyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Initially developed as a direct-acting smooth muscle relaxant for the treatment of hypertension, hydralazine (B1673433) hydrochloride has emerged as a subject of significant interest in the field of epigenetics, specifically for its role as a DNA methyltransferase (DNMT) inhibitor.[1][2] This guide provides an in-depth technical overview of the discovery and characterization of hydralazine's DNMT-inhibiting properties. It is intended for researchers, scientists, and drug development professionals exploring epigenetic modulators for therapeutic applications. The document details the mechanistic pathways, summarizes key quantitative data from seminal studies, provides outlines of experimental protocols, and visualizes the core concepts through diagrams. The repurposing of this well-established drug, with its known safety profile, presents a compelling case for its investigation in oncology and other diseases driven by aberrant DNA methylation.[3][4]

Introduction: A Serendipitous Discovery

Hydralazine, a hydrazinophthalazine derivative, was first approved by the FDA in 1953 as an oral antihypertensive medication.[2] Its vasodilatory effects are attributed to the inhibition of inositol (B14025) trisphosphate (IP3)-induced calcium release in arterial smooth muscle cells.[2] Decades later, observations of a drug-induced lupus-like syndrome in patients treated with hydralazine provided the first clues to its impact on the immune system and epigenetic regulation.[3] This led to investigations that uncovered its ability to inhibit DNA methylation, a key epigenetic modification involved in gene silencing.[5][6] This discovery has opened new avenues for hydralazine's therapeutic application, particularly in cancer, where hypermethylation of tumor suppressor genes is a common oncogenic mechanism.[1][3]

Mechanism of Action: A Dual-Pronged Approach

The inhibitory effect of hydralazine on DNA methylation is believed to occur through two primary mechanisms:

  • Direct Inhibition of DNMTs: In silico modeling studies have suggested a high-affinity interaction between hydralazine and the active site of DNMT1.[7][8] It is proposed that the nitrogen atoms of hydralazine interact with key amino acid residues, such as Lys162 and Arg240, within the enzyme's catalytic pocket, thereby blocking its methyltransferase activity.[8][9]

  • Indirect Inhibition via the ERK Pathway: Evidence also points to an indirect mechanism involving the inhibition of the extracellular signal-regulated kinase (ERK) pathway.[10] By inhibiting ERK signaling, hydralazine can lead to a downstream reduction in the expression of DNMT1 and DNMT3a.[10][11] This is significant as the ERK pathway is often dysregulated in various diseases, including lupus and some cancers.[10]

It is important to note that some studies suggest hydralazine acts primarily by reducing the expression of DNMTs rather than through direct enzymatic inhibition.[7][11] The relative contribution of these direct and indirect mechanisms may vary depending on the cellular context and dosage.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating hydralazine's effects on DNMT inhibition and gene reactivation.

ParameterValueCell Line/SystemReference
IC50 (DNMT Inhibition) 2 µMIn vitro assay[12]
EC50 (MAPK Inhibition) 2.96 µMIn vitro assay[12]

Table 1: In Vitro Inhibitory Concentrations of Hydralazine. This table presents the half-maximal inhibitory and effective concentrations of hydralazine against DNMT and MAPK, respectively.

Cell LineTreatmentEffectReference
MCF-7 (Breast Cancer) 10 µM Hydralazine (24h)Decreased mRNA expression of DNMT1 and DNMT3a[3]
MCF-7/Adr (Adriamycin-resistant Breast Cancer) 10 µM Hydralazine (4 days)30% decrease in DNMT activity; reduction in 5-mC content from 5.6% to 2.7%[13]
MDA-231, T24, MCF-7 10 µM Hydralazine (5 days)Demethylation and re-expression of tumor suppressor genes (ER, p16, RARβ)[3]
Prostate Cancer Cell Lines (DU145, PC-3, LNCaP) 20-40 µM HydralazineDecreased mRNA and/or protein expression of DNMT1, DNMT3a, and DNMT3b[14]
Leukemic T-cell lines (Jurkat, MOLT-4, CEM-6) High doses (up to 600 µM)Dose-dependent apoptosis; decreased DNMT1 protein expression after 48h[7]

Table 2: In Vitro Effects of Hydralazine on Cancer Cell Lines. This table highlights the impact of hydralazine on DNMT expression, activity, and downstream gene reactivation in various cancer cell models.

Study TypePatient PopulationHydralazine DoseKey FindingsReference
Phase I Clinical Trial Untreated Cervical Cancer50-150 mg/dayDose-dependent demethylation of tumor suppressor genes (40% at 50mg, 52% at 75mg, 43% at 100mg, 32% at 150mg); 75% of informative cases showed gene re-expression. No effect on global DNA methylation.[9][15]
Phase II Clinical Trial (in combination with Valproic Acid) Refractory Solid Tumors83 mg (slow acetylators) or 182 mg (rapid acetylators)Clinical benefit in 80% of patients; reduction in global DNA methylation and promoter demethylation observed.[16]

Table 3: Clinical Trial Data on Hydralazine's Demethylating Activity. This table summarizes the outcomes of clinical studies that evaluated the epigenetic effects of hydralazine in cancer patients.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize hydralazine as a DNMT inhibitor.

In Vitro DNMT Activity Assay

This protocol is based on the methodology used to assess the direct inhibitory effect of hydralazine on DNMT activity.

  • Enzyme and Substrate Preparation: A partially purified DNMT enzyme from a suitable source (e.g., Jurkat T cell lysates) is used. The DNA substrate is a hemimethylated double-stranded oligonucleotide. The methyl donor is S-adenosyl-L-[methyl-³H]methionine (³H-AdoMet).

  • Reaction Mixture: The reaction is typically performed in a buffer containing Tris-HCl, EDTA, and DTT.

  • Incubation: The enzyme, substrate, and varying concentrations of hydralazine (or vehicle control) are pre-incubated. The reaction is initiated by the addition of ³H-AdoMet. The mixture is incubated at 37°C.

  • Termination and Measurement: The reaction is stopped, and the DNA is precipitated. The amount of incorporated [³H]methyl groups into the DNA is quantified using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each hydralazine concentration is calculated relative to the vehicle control, and the IC50 value is determined.

Methylation-Specific PCR (MSP)

MSP is a technique used to assess the methylation status of specific gene promoters.

  • Genomic DNA Extraction: High-quality genomic DNA is isolated from cells or tissues treated with hydralazine or a control.

  • Bisulfite Conversion: The genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Two pairs of primers are designed for the target gene promoter: one pair specific for the methylated sequence and another for the unmethylated sequence. PCR is performed on the bisulfite-converted DNA using both primer sets.

  • Gel Electrophoresis: The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the lane with the methylated-specific primers indicates methylation, while a band in the lane with the unmethylated-specific primers indicates a lack of methylation.

Reverse Transcription PCR (RT-PCR)

RT-PCR is employed to measure the re-expression of genes silenced by hypermethylation.

  • RNA Extraction: Total RNA is extracted from hydralazine-treated and control cells.

  • Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • PCR Amplification: The cDNA is then used as a template for PCR with primers specific to the gene of interest. A housekeeping gene (e.g., GAPDH) is also amplified as an internal control.

  • Analysis: The PCR products are visualized by gel electrophoresis. An increase in the band intensity of the target gene in the hydralazine-treated samples compared to the control indicates gene re-expression.

Western Blotting

Western blotting is used to detect changes in protein expression levels, such as DNMTs or the protein products of reactivated genes.

  • Protein Extraction: Total protein is extracted from treated and control cells using a lysis buffer.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the protein of interest (e.g., anti-DNMT1). After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is captured on film or with a digital imager.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Hydralazine_DNMT_Inhibition_Pathway cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition cluster_downstream Downstream Effects Hydralazine_direct Hydralazine DNMT1_active_site DNMT1 Active Site (Lys162, Arg240) Hydralazine_direct->DNMT1_active_site Inhibition_direct Inhibition of Methyltransferase Activity DNMT1_active_site->Inhibition_direct DNA_Demethylation DNA Demethylation Inhibition_direct->DNA_Demethylation Hydralazine_indirect Hydralazine ERK_Pathway ERK Pathway Signaling Hydralazine_indirect->ERK_Pathway DNMT_Expression Decreased DNMT1 & DNMT3a Expression ERK_Pathway->DNMT_Expression DNMT_Expression->DNA_Demethylation TSG_Reexpression Tumor Suppressor Gene Re-expression DNA_Demethylation->TSG_Reexpression Antitumor_Effects Antitumor Effects TSG_Reexpression->Antitumor_Effects

Caption: Proposed mechanisms of DNMT inhibition by hydralazine.

Experimental_Workflow cluster_molecular_analysis Molecular Analysis cluster_assays Assays cluster_outcomes Outcomes start Cell/Tissue Culture + Hydralazine Treatment DNA_Extraction Genomic DNA Extraction start->DNA_Extraction RNA_Extraction Total RNA Extraction start->RNA_Extraction Protein_Extraction Total Protein Extraction start->Protein_Extraction MSP Methylation-Specific PCR (MSP) DNA_Extraction->MSP RTPCR RT-PCR RNA_Extraction->RTPCR WesternBlot Western Blot Protein_Extraction->WesternBlot Methylation_Status Gene Methylation Status MSP->Methylation_Status Gene_Expression Gene Expression Levels RTPCR->Gene_Expression Protein_Levels Protein Expression Levels WesternBlot->Protein_Levels

Caption: Experimental workflow for characterizing hydralazine's epigenetic effects.

Conclusion and Future Directions

The discovery of hydralazine hydrochloride as a DNA methyltransferase inhibitor exemplifies the potential of drug repurposing in modern therapeutics. Its ability to reactivate the expression of tumor suppressor genes silenced by DNA hypermethylation provides a strong rationale for its investigation in cancer therapy, either as a monotherapy or in combination with other epigenetic drugs or conventional chemotherapy.[3][8][16] The extensive clinical experience with hydralazine as an antihypertensive provides a solid foundation of safety and tolerability, accelerating its potential translation into new indications.[3]

Future research should focus on elucidating the precise molecular interactions between hydralazine and DNMTs, further defining the role of the ERK pathway in its mechanism of action across different cancer types, and optimizing its therapeutic application through clinical trials. The continued exploration of this "old" drug holds promise for the development of novel and accessible epigenetic therapies.

References

An Initial Exploration of Hydralazine's Anti-Cancer Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine (B1673433), a well-established antihypertensive medication, has garnered significant attention for its potential as an anti-cancer agent. Initial research has revealed that its therapeutic effects extend beyond vasodilation, primarily through mechanisms of epigenetic modification and the inhibition of specific enzymatic pathways crucial for tumor survival. This technical guide provides an in-depth overview of the foundational studies exploring hydralazine's anti-neoplastic properties. It consolidates key quantitative data, details critical experimental methodologies, and visualizes the core signaling pathways and workflows to offer a comprehensive resource for the scientific community. The primary mechanisms discussed include its role as a non-nucleoside DNA methyltransferase (DNMT) inhibitor, leading to the reactivation of tumor suppressor genes, and its more recently discovered function as an inhibitor of 2-aminoethanethiol dioxygenase (ADO), which induces senescence in aggressive cancer cells.

Core Mechanisms of Anti-Cancer Action

The anti-cancer effects of hydralazine are not attributed to a single mode of action but rather a combination of interconnected cellular and molecular impacts. The initial explorations have identified two primary pathways: epigenetic modulation via DNA demethylation and the inhibition of the ADO enzyme, with secondary effects including the induction of apoptosis and DNA damage.

Epigenetic Modulation: DNA Demethylation and Reactivation of Tumor Suppressor Genes

A foundational aspect of hydralazine's anti-cancer potential lies in its ability to act as a DNA demethylating agent.[1] Aberrant hypermethylation of promoter regions is a common epigenetic mechanism that silences tumor suppressor genes (TSGs) in various cancers.[1] Hydralazine, a non-nucleoside DNMT inhibitor, has been shown to reverse this process.[2] It is believed to interact with the active site of DNA methyltransferase, reducing its enzymatic activity.[1] Some studies suggest it acts by reducing the expression of DNMT1 and DNMT3a rather than through direct enzymatic inhibition.[3][4] This leads to the demethylation of TSG promoters and the subsequent re-expression of these critical genes, which can in turn inhibit tumor growth.[1][5]

DNMT_Inhibition_Pathway cluster_cancer Standard Cancer Progression cluster_hydralazine Hydralazine Intervention Hydralazine Hydralazine DNMT DNA Methyltransferases (DNMT1, DNMT3a) Hydralazine->DNMT Inhibits Promoter Tumor Suppressor Gene Promoter (Hypermethylated) DNMT->Promoter TSG_Silenced TSG Transcription Silenced Promoter->TSG_Silenced Methylation Promoter_Demethylated Promoter Demethylation Promoter->Promoter_Demethylated Leads to Tumor_Growth Tumor Growth & Progression TSG_Silenced->Tumor_Growth TSG_Reactivated TSG Transcription Reactivated Promoter_Demethylated->TSG_Reactivated Tumor_Suppression Tumor Suppression TSG_Reactivated->Tumor_Suppression

Caption: Hydralazine's DNA demethylation mechanism of action.
Inhibition of 2-aminoethanethiol dioxygenase (ADO)

More recent research has uncovered a novel mechanism involving the enzyme 2-aminoethanethiol dioxygenase (ADO), which functions as a cellular oxygen sensor.[6] In aggressive cancers like glioblastoma, tumor cells often exhibit high ADO activity to survive and proliferate in low-oxygen environments.[7][8] Hydralazine has been identified as a direct inhibitor of ADO.[7][9] By blocking ADO, hydralazine stabilizes regulators of G-protein signaling (RGS proteins).[10] This disruption of the tumor's adaptive pathway for hypoxic conditions halts cancer cell growth and can trigger cellular senescence, a state of permanent growth arrest.[6][11]

ADO_Inhibition_Pathway cluster_cancer Tumor Hypoxic Response cluster_hydralazine Hydralazine Intervention Hydralazine Hydralazine ADO ADO Enzyme (High in Glioblastoma) Hydralazine->ADO Inhibits RGS RGS Proteins (Regulators of G-protein Signaling) ADO->RGS Targets for RGS_Stabilization RGS Protein Stabilization ADO->RGS_Stabilization Inhibition leads to RGS_Degradation RGS Protein Degradation RGS->RGS_Degradation Hypoxic_Survival Tumor Cell Survival in Low Oxygen RGS_Degradation->Hypoxic_Survival Enables Senescence Cellular Senescence (Growth Arrest) RGS_Stabilization->Senescence Tumor_Growth_Halted Tumor Growth Halted Senescence->Tumor_Growth_Halted

Caption: Hydralazine's inhibition of the ADO enzyme pathway.
Induction of Apoptosis and DNA Damage

Beyond epigenetic effects, hydralazine has demonstrated the ability to induce programmed cell death. Studies in human leukemic T-cells show that hydralazine triggers caspase-dependent apoptosis through the intrinsic (mitochondrial) pathway.[3] This process involves the activation of Bak (a pro-apoptotic protein) and a loss of the mitochondrial membrane potential.[3] Furthermore, hydralazine exposure has been shown to induce DNA damage in prostate and leukemic cancer cells, which can contribute to its cytotoxic effects.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from initial in vitro and clinical studies of hydralazine.

Table 1: Phase I Clinical Trial in Cervical Cancer - Gene Demethylation Rates[1]

(Based on a study of 16 patients treated with varying doses of hydralazine)

GenePre-treatment Methylation FrequencyPost-treatment Demethylation Rate
DAPK 100%Not specified
APC 94%Not specified
FHIT 88%Not specified
GSTp1 88%Not specified
MGMT 81%15%
RARβ 62%Not specified
ER 25%Not specified
p16 19%67%
Table 2: Phase I Clinical Trial in Cervical Cancer - Demethylation by Dose[1]
Daily Hydralazine DoseOverall Demethylation Rate
50 mg/day 40%
75 mg/day 52%
100 mg/day 43%
150 mg/day 32%
Table 3: In Vitro Cytotoxicity and Apoptosis Data
Cell LineTreatmentEndpointResultReference
MCF-7 Hydralazine (Hyd)IC50165.1 µM[12]
MCF-7 Disulfiram (B1670777) (Dis)IC500.73 µM[12]
MCF-7 Hyd + DisIC5020.03 µM[12]
MCF-7 (Wild Type) Doxorubicin (B1662922) (DOX)Apoptosis63.05%[12]
MCF-7 (Wild Type) DOX + Hyd + DisApoptosis79.5%[12]
MCF-7 (DOX-Resistant) Doxorubicin (DOX)Apoptosis61.35%[12]
MCF-7 (DOX-Resistant) DOX + Hyd + DisApoptosis71.6%[12]
Prostate Cancer Cells 40 µM HydralazineCell Growth Inhibition40-50%[2]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. Below are protocols for key experiments cited in the literature.

In Vitro Cell Viability and Growth Inhibition Assay
  • Objective: To determine the cytotoxic effect of hydralazine on cancer cell lines.

  • Cell Lines: Prostate (DU145, PC-3, LNCaP), Breast (MDA-231, MCF-7), Bladder (T24), Cervical, and Leukemic T-cells (Jurkat, MOLT-4) are commonly used.[2][3][13]

  • Protocol:

    • Cells are seeded in 96-well plates at a specified density and allowed to adhere overnight.

    • Cells are treated with a range of hydralazine concentrations (e.g., 1 µM to 50 µM) for various time points (e.g., 24, 48, 72 hours).[2][14] A vehicle control (e.g., DMSO or PBS) is run in parallel.

    • Following incubation, cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan (B1609692) crystal formation.

    • The formazan product is solubilized, and the absorbance is read using a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined from dose-response curves.

DNA Methylation Analysis via Methylation-Specific PCR (MSP)
  • Objective: To assess the methylation status of specific gene promoters before and after hydralazine treatment.

  • Protocol:

    • Genomic DNA is extracted from untreated and hydralazine-treated cancer cells or patient tumor biopsies.

    • The extracted DNA (approx. 1-2 µg) undergoes sodium bisulfite conversion. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

    • The bisulfite-modified DNA is then used as a template for PCR amplification.

    • Two pairs of primers are designed for each gene of interest: one pair specific to the methylated sequence (M-primers) and another specific to the unmethylated sequence (U-primers).

    • PCR is performed using both M- and U-primer sets for each sample.

    • The PCR products are resolved on an agarose (B213101) gel. The presence of a band in the M-primer reaction indicates methylation, while a band in the U-primer reaction indicates an unmethylated status.[1][5]

Gene Expression Analysis via Reverse Transcription PCR (RT-PCR)
  • Objective: To determine if promoter demethylation correlates with the re-expression of the corresponding tumor suppressor gene.

  • Protocol:

    • Total RNA is extracted from untreated and hydralazine-treated cells using a suitable method (e.g., TRIzol reagent).

    • The concentration and purity of the RNA are determined via spectrophotometry.

    • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

    • The resulting cDNA is used as a template for PCR amplification with primers specific to the target gene (e.g., p16, RARβ) and a housekeeping gene (e.g., GAPDH, β-Actin) for normalization.

    • The PCR products are visualized on an agarose gel. An increase in the band intensity of the target gene relative to the housekeeping gene in treated samples indicates re-expression.[5][13] For quantitative analysis (qRT-PCR), SYBR Green or a probe-based assay is used.[2]

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Start Select Cancer Cell Line Treatment Treat cells with Hydralazine (various doses and times) Start->Treatment Control Vehicle Control Start->Control Harvest Harvest Cells for DNA, RNA, Protein Treatment->Harvest MTT MTT Assay (Cell Viability) Treatment->MTT Control->Harvest Control->MTT MSP DNA Extraction & Bisulfite Conversion -> MSP (Methylation Status) Harvest->MSP RTPCR RNA Extraction & cDNA Synthesis -> RT-PCR (Gene Expression) Harvest->RTPCR Western Protein Extraction -> Western Blot (Protein Levels) Harvest->Western

Caption: A general workflow for in vitro analysis of hydralazine.

Conclusion and Future Directions

The initial exploration of hydralazine's anti-cancer properties has established it as a promising agent for drug repositioning in oncology. Its primary mechanisms, centered on epigenetic reactivation of tumor suppressor genes and inhibition of the ADO pathway, provide a strong rationale for its further development. Early clinical data confirm its demethylating activity in patients at well-tolerated doses.[1] However, the research also highlights complexities, such as its potential to stimulate cancer cell growth in some contexts when used alone.[15] Future research should focus on larger, randomized clinical trials to confirm its efficacy, particularly in combination with other epigenetic drugs (e.g., histone deacetylase inhibitors like valproic acid) or conventional chemotherapy, where it has shown synergistic effects.[16][17] Optimizing combination therapies and identifying patient populations most likely to benefit will be critical steps in translating these foundational findings into effective clinical strategies.

References

The Dichotomous Role of Hydralazine Hydrochloride in Angiogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine (B1673433) hydrochloride, a long-established antihypertensive medication, has emerged as a molecule of significant interest in the field of angiogenesis research. Intriguingly, scientific literature presents a paradoxical role for hydralazine, with substantial evidence supporting both pro-angiogenic and anti-angiogenic effects. This technical guide provides an in-depth exploration of these dual actions, presenting the core scientific findings, detailing the experimental methodologies employed, and summarizing the quantitative data. The aim is to offer a comprehensive resource for researchers and drug development professionals investigating the vascular effects of hydralazine and its potential therapeutic applications beyond vasodilation.

Introduction: The Angiogenic Paradox of Hydralazine

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both physiological and pathological conditions. Its modulation presents a therapeutic target for a wide range of diseases, from ischemic conditions requiring enhanced vascularization to cancers dependent on neovascularization for growth. Hydralazine, a direct-acting vasodilator, has been shown to influence angiogenesis through distinct and seemingly contradictory mechanisms. One line of research highlights its ability to promote angiogenesis by stabilizing Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key regulator of the angiogenic response. Conversely, other studies demonstrate its capacity to inhibit key steps in the angiogenic cascade, including endothelial cell proliferation and migration. This guide will dissect the evidence for both phenomena.

Pro-Angiogenic Effects of Hydralazine Hydrochloride

The pro-angiogenic activity of hydralazine is primarily attributed to its ability to activate the HIF-1α signaling pathway.[1][2][3][4]

Signaling Pathway: HIF-1α Stabilization

Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its ubiquitination and subsequent proteasomal degradation. Hydralazine has been shown to inhibit PHD activity, preventing HIF-1α hydroxylation and thereby stabilizing the protein.[1][2][5] The stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-responsive elements (HREs) in the promoter regions of target genes, including Vascular Endothelial Growth Factor (VEGF).[1][3] The subsequent increase in VEGF expression promotes endothelial cell proliferation and the formation of new blood vessels.[2]

Hydralazine_Pro_Angiogenesis cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Response Hydralazine Hydralazine PHD PHD Enzymes Hydralazine->PHD Inhibition HIF1a_hydroxylated Hydroxylated HIF-1α PHD->HIF1a_hydroxylated Hydroxylation HIF1a_stabilized Stabilized HIF-1α Proteasome Proteasome HIF1a_hydroxylated->Proteasome Degradation HIF1b HIF-1β HIF1a_stabilized->HIF1b Translocation & Dimerization HIF1_dimer HIF-1α/β Dimer HRE Hypoxia-Responsive Element (HRE) HIF1_dimer->HRE Binding VEGF_gene VEGF Gene Transcription HRE->VEGF_gene Activation VEGF_protein VEGF Protein VEGF_gene->VEGF_protein Translation Angiogenesis Angiogenesis VEGF_protein->Angiogenesis Stimulation

Caption: Pro-angiogenic signaling pathway of hydralazine via HIF-1α stabilization.
Quantitative Data: Pro-Angiogenic Effects

Experimental ModelParameter MeasuredControl GroupHydralazine-Treated GroupReference
In vivo Sponge Angiogenesis Assay (Mouse)Stromal Cell Infiltration4.9 ± 0.9%8.9 ± 1.4%[2]
In vivo Sponge Angiogenesis Assay (Mouse)Blood Vessel Density32 ± 12 vessels/mm²160 ± 52 vessels/mm²[2]
Experimental Protocol: In vivo Sponge Angiogenesis Assay
  • Animal Model: C57 black mice.

  • Procedure:

    • A sterile polyether sponge (15 x 5 x 5 mm) is implanted subcutaneously under the dorsal skin of the mice.

    • Mice are administered daily intravenous injections of either hydralazine (5 mg/kg) or a phosphate-buffered saline control.

    • Sponges are harvested at specified time points (e.g., 6, 14, and 21 days), fixed in formalin, and embedded in paraffin.

    • Sections of the sponge are stained (e.g., with hematoxylin (B73222) and eosin) for histological analysis.

  • Quantification:

    • Stromal Cell Infiltration: The percentage of the sponge area infiltrated by stromal cells is quantified using image analysis software.

    • Blood Vessel Density: The number of blood vessels per unit area (e.g., mm²) is counted under a microscope.[5]

Anti-Angiogenic Effects of this compound

In contrast to the pro-angiogenic findings, a separate body of research indicates that hydralazine can inhibit angiogenesis, particularly in the context of tumor growth.[6]

Signaling Pathway: Interference with VEGF and bFGF Signaling

The proposed anti-angiogenic mechanism of hydralazine involves the inhibition of key endothelial cell functions required for neovascularization. Studies have shown that hydralazine can inhibit the proliferation, migration, and tube formation of Human Umbilical Vein Endothelial Cells (HUVECs).[6] This is thought to occur through interference with the signaling pathways of major pro-angiogenic factors, namely Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF).[6] The precise molecular interactions within these pathways that are disrupted by hydralazine are still under investigation.

Hydralazine_Anti_Angiogenesis cluster_cellular_processes Endothelial Cell Functions Hydralazine Hydralazine VEGF_bFGF VEGF & bFGF Signaling Hydralazine->VEGF_bFGF Interference Proliferation Proliferation VEGF_bFGF->Proliferation Migration Migration VEGF_bFGF->Migration Tube_Formation Tube Formation VEGF_bFGF->Tube_Formation Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Tube_Formation->Angiogenesis

Caption: Anti-angiogenic workflow of hydralazine via interference with VEGF and bFGF signaling.
Quantitative Data: Anti-Angiogenic Effects

Quantitative data from the cited study on the anti-angiogenic effects of hydralazine was not presented in a format that could be directly transcribed into a table. The study reported that hydralazine inhibited HUVEC proliferation, wound-healing, migration, invasion, and tube formation in a dose-dependent manner.[6]

Experimental Protocols: In Vitro and In Vivo Anti-Angiogenesis Assays
  • HUVEC Proliferation Assay:

    • HUVECs are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with varying concentrations of hydralazine or a vehicle control.

    • After a specified incubation period (e.g., 24-48 hours), cell proliferation is assessed using methods such as MTT assay or direct cell counting.[6]

  • Wound-Healing (Scratch) Assay:

    • HUVECs are grown to confluence in a multi-well plate.

    • A "scratch" or "wound" is created in the cell monolayer using a sterile pipette tip.

    • The cells are washed to remove debris and then incubated with different concentrations of hydralazine or a control medium.

    • The closure of the scratch is monitored and imaged at different time points to assess cell migration.[6]

  • Transwell Migration and Invasion Assays:

    • For migration assays, HUVECs are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber contains a chemoattractant.

    • For invasion assays, the membrane is coated with a basement membrane matrix (e.g., Matrigel).

    • Hydralazine is added to the upper chamber with the cells.

    • After incubation, non-migrated/invaded cells are removed from the upper surface of the membrane, and cells that have migrated/invaded to the lower surface are fixed, stained, and counted.[6]

  • Tube Formation Assay:

    • A layer of basement membrane extract (e.g., Matrigel) is polymerized in a multi-well plate.

    • HUVECs are seeded onto the Matrigel in the presence of various concentrations of hydralazine or a control.

    • After incubation, the formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like tube length and number of branch points.[6]

  • Rat Aortic Ring Assay:

    • Thoracic aortas are excised from rats, cut into 1-2 mm thick rings, and embedded in a collagen gel.

    • The rings are cultured in a serum-free medium supplemented with hydralazine or a control.

    • The outgrowth of microvessels from the aortic rings is monitored and quantified over several days.[6]

  • Chick Chorioallantoic Membrane (CAM) Assay:

    • Fertilized chicken eggs are incubated for a few days.

    • A small window is made in the eggshell to expose the CAM.

    • A sterile filter paper disc or a carrier sponge soaked with hydralazine or a control solution is placed on the CAM.

    • After further incubation, the area around the disc/sponge is examined for changes in vascularization. Angiogenesis can be quantified by counting the number of blood vessel branch points.[6]

Discussion: Reconciling the Dual Role of Hydralazine

The seemingly contradictory effects of hydralazine on angiogenesis may be attributable to several factors, including:

  • Dose-Dependency: The concentrations of hydralazine used in different studies may elicit opposing cellular responses. It is plausible that lower, clinically relevant concentrations may promote angiogenesis through HIF-1α stabilization, while higher concentrations could have inhibitory or even cytotoxic effects on endothelial cells.

  • Experimental Context: The pro-angiogenic effects have been prominently observed in the context of ischemia and tissue repair models, where the HIF-1α pathway is a critical adaptive response.[2][4] In contrast, the anti-angiogenic properties have been demonstrated in cancer-related models, suggesting that hydralazine might have different effects on tumor-associated angiogenesis versus physiological neovascularization.[6]

  • Cellular and Molecular Specificity: The specific endothelial cell types and the molecular microenvironment in different experimental systems could influence the cellular response to hydralazine.

Conclusion

The discovery of this compound's effects on angiogenesis reveals a complex and multifaceted pharmacological profile. Its ability to both promote and inhibit new blood vessel formation underscores the importance of context in understanding its mechanism of action. For researchers and drug development professionals, this duality presents both challenges and opportunities. Further investigation is warranted to delineate the precise conditions under which hydralazine exhibits pro- or anti-angiogenic activity. A deeper understanding of these mechanisms could unlock novel therapeutic applications for this well-established drug, potentially in regenerative medicine for ischemic diseases or as an adjunct in oncology. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundational resource for future research in this intriguing area.

References

The Architectural Blueprint of a Vasodilator: An In-depth Technical Guide to the Chemical Structure and Reactivity of Hydralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and reactivity of hydralazine (B1673433) hydrochloride, a potent vasodilator used in the management of hypertension. This document delves into the molecular architecture, physicochemical properties, and chemical behavior of hydralazine hydrochloride, offering valuable insights for researchers, scientists, and professionals engaged in drug development and cardiovascular pharmacology.

Chemical Structure and Physicochemical Properties

This compound, chemically known as 1-hydrazinophthalazine monohydrochloride, is a synthetic phthalazine (B143731) derivative.[1][2] Its molecular structure is fundamental to its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name1-hydrazinophthalazine monohydrochloride[1][2]
Molecular FormulaC₈H₈N₄·HCl[1]
Molecular Weight196.64 g/mol [2]
AppearanceWhite to off-white, odorless crystalline powder[1]
Melting PointApproximately 275 °C (with decomposition)
SolubilitySoluble in water, slightly soluble in alcohol
pKa7.3[3]

A detailed crystallographic study has elucidated the precise bond lengths and angles within the this compound molecule, providing a foundational understanding of its three-dimensional conformation. The hydrazine (B178648) side chain is nearly coplanar with the phthalazine ring.

Table 2: Selected Bond Lengths and Angles of this compound

BondLength (Å)AngleDegree (°)
N(2)-C(1)1.324 (5)N(3)-N(2)-C(1)122.9 (4)
C(1)-N(4)1.371 (5)N(2)-C(1)-N(4)119.5 (4)
N(4)-N(5)1.407 (5)C(1)-N(4)-N(5)118.8 (3)

Data sourced from Acta Crystallographica Section C, (1993), C49, 1844-1845.

Caption: Chemical structure of this compound.

Chemical Reactivity and Stability

The reactivity of this compound is a critical aspect influencing its formulation, stability, and metabolic fate.

Acid-Base Properties and Stability

This compound is the salt of a weak base. In aqueous solutions, its stability is pH-dependent, exhibiting maximum stability around pH 3.5.[4][5] The hydrolysis kinetics follow first-order kinetics and involve the attack of water on the dicationic and cationic forms of the drug.[4][5] Degradation can also occur via hydroxyl attack on the cationic and neutral forms.[4][5] The decomposition products include phthalazine.[4][5]

Redox Properties and Oxidative Degradation

This compound is a reducing agent.[1] It can be oxidized by various agents, and its redox properties are influenced by the oxidizing agent and reaction conditions.[1] For instance, it is oxidized by hypochlorous acid (HOCl), a reactive oxygen species generated by neutrophils, to form a reactive diazonium salt intermediate.[6] This intermediate can then react with water to form phthalazinone.[6] The oxidation of hydralazine is also catalyzed by metal ions such as Cu²⁺, Fe²⁺, and Fe³⁺, proceeding through free radical intermediates.[2] This oxidative degradation can lead to discoloration of hydralazine compositions.[2]

Table 3: Reactivity Summary of this compound

Reaction TypeReagents/ConditionsProducts/IntermediatesSignificance
HydrolysisAqueous solution, pH dependentPhthalazine and other degradation productsStability, formulation
OxidationHOClDiazonium salt intermediate, phthalazinoneMetabolism, potential for drug-induced lupus
OxidationMetal ions (Cu²⁺, Fe²⁺, Fe³⁺), O₂Free radical intermediatesDegradation, discoloration

Mechanism of Action: A Multi-faceted Approach to Vasodilation

The primary therapeutic effect of this compound is the relaxation of arteriolar smooth muscle, leading to a decrease in peripheral resistance and blood pressure. While the precise mechanism of action is not fully elucidated, several key signaling pathways have been identified.

Inhibition of Calcium Release

The principal mechanism is believed to be the inhibition of inositol (B14025) trisphosphate (IP₃)-induced calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[7][8] This reduction in intracellular Ca²⁺ concentration prevents the activation of myosin light chain kinase, a key enzyme in muscle contraction.

Modulation of Ion Channels and Second Messengers

Hydralazine may also induce vasodilation through other pathways, including:

  • Opening of potassium (K⁺) channels: This leads to hyperpolarization of the smooth muscle cell membrane, making contraction less likely.

  • Stimulation of nitric oxide (NO) and prostacyclin (PGI₂) production: Both NO and PGI₂ are potent endogenous vasodilators. Hydralazine may increase the bioavailability of NO and stimulate PGI₂ synthesis, leading to cGMP- and cAMP-mediated vasodilation, respectively.[9][10]

Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

A novel mechanism of action involves the inhibition of hypoxia-inducible factor (HIF)-regulating O₂-dependent prolyl hydroxylase domain (PHD) enzymes.[11] This leads to the stabilization of HIF-1α and the expression of downstream targets that can influence vascular tone and angiogenesis.[11]

cluster_cell Vascular Smooth Muscle Cell Hydralazine Hydralazine IP3 IP₃ Hydralazine->IP3 Inhibits K_channel K⁺ Channel Hydralazine->K_channel Opens PLC PLC PIP2 PIP₂ PLC->PIP2 PIP2->IP3 Generates SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2+ Ca²⁺ SR->Ca2+ Release Contraction Muscle Contraction Ca2+->Contraction Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Relaxation Muscle Relaxation Hyperpolarization->Relaxation

Caption: Signaling pathway of hydralazine-induced vasodilation.

Experimental Protocols

A variety of experimental methods are employed to synthesize, analyze, and characterize this compound.

Synthesis of this compound

A common synthetic route involves the reaction of o-cyanobenzaldehyde with hydrazine in the presence of hydrochloric acid and methanol, followed by refluxing.[12] Another method starts from phthalazinone, which is converted to 1-chlorophthalazine (B19308) and then reacted with hydrazine hydrate.

o-cyanobenzaldehyde o-Cyanobenzaldehyde reflux Reflux (HCl, Methanol) o-cyanobenzaldehyde->reflux hydrazine Hydrazine hydrazine->reflux hydralazine_hcl Hydralazine Hydrochloride reflux->hydralazine_hcl

Caption: Simplified workflow for this compound synthesis.

Analytical Methods for Quantification

Numerous analytical techniques have been developed for the determination of this compound in pharmaceutical preparations and biological fluids.

Table 4: Analytical Methods for this compound

MethodPrincipleKey ParametersReference
High-Performance Liquid Chromatography (HPLC) Reversed-phase chromatography with UV detection.Mobile phase: Acetonitrile (B52724) and phosphate (B84403) buffer. Detection at 230 nm.[13]
Gas Chromatography (GC) Separation of a derivatized form of hydralazine.Derivatization with 2,4-pentanedione. Flame ionization detector (FID).
UV-Visible Spectrophotometry Measurement of absorbance at a specific wavelength.λmax at 262 nm in distilled water.[14]
Potentiometric Titration Titration with a standard solution to a potentiometrically determined endpoint.Titrant: 0.05 M Potassium Iodate.[15]

Experimental Protocol: HPLC Method for Quantification

  • Preparation of Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.

  • Preparation of Sample Solution: Dissolve the pharmaceutical dosage form in the mobile phase to achieve a similar concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detector set at 230 nm.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph.

  • Quantification: Compare the peak area of the hydralazine peak in the sample chromatogram with that of the standard chromatogram to determine the concentration.

Conclusion

This technical guide has provided a detailed examination of the chemical structure and reactivity of this compound. A thorough understanding of its molecular characteristics, stability, and diverse mechanisms of action is paramount for the development of new therapeutic strategies and the optimization of existing formulations. The experimental protocols outlined herein offer a practical framework for the synthesis and analysis of this important cardiovascular drug. Continued research into the intricate signaling pathways and chemical interactions of hydralazine will undoubtedly unveil further opportunities for its application in medicine.

References

The Pharmacokinetics and Metabolism of Hydralazine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydralazine (B1673433) hydrochloride, a direct-acting vasodilator, has been a cornerstone in the management of hypertension and heart failure for decades. Its clinical utility is, however, complicated by its complex pharmacokinetic profile and metabolic pathways, which are significantly influenced by genetic factors. This technical guide provides an in-depth overview of the current understanding of hydralazine's absorption, distribution, metabolism, and excretion (ADME). It details the critical role of N-acetyltransferase 2 (NAT2) polymorphism in its biotransformation, leading to variable drug exposure and clinical response. This document summarizes key quantitative pharmacokinetic parameters, outlines detailed experimental protocols for its study, and presents visual representations of its metabolic pathways and analytical workflows to support further research and development in this area.

Introduction

Hydralazine hydrochloride exerts its therapeutic effect by directly relaxing arteriolar smooth muscle, leading to a reduction in peripheral resistance and blood pressure.[1] Despite its long history of clinical use, optimizing hydralazine therapy remains a challenge due to its extensive and variable metabolism. A thorough understanding of its pharmacokinetic and metabolic characteristics is paramount for the development of safer and more effective therapeutic strategies, including dose individualization and the prediction of drug-drug interactions.

Pharmacokinetics

Hydralazine's journey through the body is characterized by rapid absorption, extensive first-pass metabolism, and elimination kinetics that are highly dependent on an individual's genetic makeup.

Absorption

Following oral administration, hydralazine is rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations typically reached within 1 to 2 hours.[2] The bioavailability of oral hydralazine is highly variable, ranging from 26% to 55%, largely due to a significant first-pass effect in the liver.[3] Interestingly, the presence of food has been shown to enhance the bioavailability of hydralazine.[3]

Distribution

Hydralazine is widely distributed throughout the body. It exhibits a high degree of protein binding, with approximately 87% bound to human plasma proteins.[2]

Metabolism

The metabolism of hydralazine is extensive and complex, occurring primarily in the liver. The main metabolic pathways are acetylation, hydroxylation, and formation of hydrazones.[4][5]

The most significant factor influencing hydralazine metabolism is the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme.[6] This enzyme catalyzes the acetylation of hydralazine to form N-acetylhydralazine, which is then cyclized to the major metabolite, 3-methyl-s-triazolo[3,4-a]phthalazine (MTP). Individuals can be classified as "slow acetylators" or "fast acetylators" based on their NAT2 genotype. Slow acetylators have significantly higher plasma concentrations of the parent drug and a greater risk of developing adverse effects, such as drug-induced lupus erythematosus, compared to fast acetylators who metabolize the drug more rapidly.[1]

Hydralazine can also react with endogenous compounds like pyruvic acid to form hydralazine pyruvic acid hydrazone, a major plasma metabolite.[7] In vitro studies using rat liver microsomes have shown that hydralazine is also metabolized via oxidation to phthalazine (B143731) and phthalazinone, a process dependent on NADPH.[4][5]

Excretion

Hydralazine and its metabolites are primarily excreted in the urine. Less than 10% of an administered dose is excreted as unchanged hydralazine.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of hydralazine, highlighting the differences between slow and fast acetylators.

Table 1: Pharmacokinetic Parameters of Oral Hydralazine in Healthy Volunteers (Single 182 mg Controlled-Release Tablet) [1][6]

ParameterSlow Acetylators (n=13)Fast Acetylators (n=13)
Cmax (ng/mL) 470.4 ± 162.8208.4 ± 56.9
Tmax (h) 4.4 ± 3.12.8 ± 2.5
AUC (ng·h/mL) Not explicitly statedNot explicitly stated

Table 2: Pharmacokinetic Parameters of Intravenous Hydralazine (0.3 mg/kg) in Hypertensive Patients [7]

ParameterValue (Mean ± SEM)
Total Plasma Clearance (CLT) 72.9 ± 4.9 mL/min/kg
Apparent Volume of Distribution (Vd area) 5.83 ± 0.30 L/kg
Steady-State Volume of Distribution (Vd ss) 1.83 ± 0.17 L/kg
Terminal Half-Life (t1/2) 53.7 min (harmonic mean)

Table 3: Bioavailability of Oral Hydralazine [3]

Acetylator StatusMean Fractional Availability
Slow Acetylators ~0.30 - 0.35
Fast Acetylators ~0.10 - 0.16

Experimental Protocols

This section provides an overview of the methodologies employed in pharmacokinetic and metabolism studies of hydralazine.

In Vivo Pharmacokinetic Study in Humans

Objective: To determine the pharmacokinetic profile of hydralazine in healthy volunteers and to assess the influence of acetylator status.

Protocol Summary:

  • Subject Recruitment: Healthy male volunteers are recruited after obtaining informed consent. Subjects undergo a medical examination to confirm their health status.[6]

  • Acetylator Phenotyping:

    • Subjects receive a single oral dose of 500 mg sulfamethazine (B1682506) after an overnight fast.[6]

    • Urine is collected for 6 hours post-dose.[6]

    • The concentrations of acetylated and unchanged sulfamethazine in the urine are determined using the Bratton-Marshall method.[6]

    • The ratio of acetylated to unchanged sulfamethazine is calculated to classify subjects as slow or fast acetylators.[6]

  • Drug Administration: A single oral dose of a controlled-release hydralazine tablet (e.g., 182 mg) is administered to the subjects.[1][6]

  • Blood Sampling: Venous blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Sample Analysis: Plasma concentrations of hydralazine are determined using a validated analytical method, such as HPLC with electrochemical detection.[8]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the oxidative metabolism of hydralazine by hepatic enzymes.

Protocol Summary:

  • Microsome Preparation: Liver microsomes are prepared from male rats.

  • Incubation Mixture: The incubation mixture typically contains:

    • Rat liver microsomes

    • Hydralazine (often radiolabeled, e.g., [14C]HP, for tracking)[5]

    • An NADPH-generating system (as the reaction is NADPH-dependent)[4][5]

    • Buffer (e.g., phosphate (B84403) buffer)

  • Incubation: The mixture is incubated at 37°C for a specified period.

  • Reaction Termination: The reaction is stopped by adding a solvent (e.g., methanol (B129727) or acetonitrile).

  • Metabolite Analysis: The incubation mixture is analyzed for the formation of metabolites (e.g., phthalazine, phthalazinone) using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or HPLC.[4][5]

  • Covalent Binding Assay (Optional): To assess the formation of reactive metabolites, the amount of radioactivity covalently bound to microsomal proteins can be quantified.[5]

Analytical Method for Hydralazine in Human Plasma (HPLC with Electrochemical Detection)

Objective: To accurately quantify the concentration of unchanged hydralazine in human plasma.

Protocol Summary:

  • Sample Preparation and Derivatization:

    • To a plasma sample, an internal standard (e.g., 4-methylhydralazine) is added.[8]

    • Hydralazine and the internal standard are derivatized at room temperature with salicylaldehyde (B1680747) to form stable derivatives.[8]

  • Extraction: The derivatives are extracted from the plasma matrix under basic conditions using an organic solvent mixture (e.g., heptane, methylene (B1212753) chloride, and isopentyl alcohol).[8]

  • Chromatographic Separation:

    • The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.

    • Separation is achieved on a reversed-phase column (e.g., Supelcosil LC-18-DB, 5 µm) maintained at a constant temperature (e.g., 28°C).[8]

    • The mobile phase consists of a mixture of methanol and a buffer (e.g., 0.055 M citric acid/0.02 M dibasic sodium phosphate, pH 2.5).[8]

  • Detection: The concentration of the hydralazine derivative is measured using an electrochemical detector in screen oxidation mode.[8]

  • Quantification: The concentration of hydralazine in the original plasma sample is calculated by comparing its peak area to that of the internal standard and referencing a calibration curve.

Visualizations

Metabolic Pathways of Hydralazine

Hydralazine_Metabolism cluster_main Hydralazine Metabolism Hydralazine Hydralazine N_acetylhydralazine N_acetylhydralazine Hydralazine->N_acetylhydralazine Acetylation (NAT2) Hydrazones Hydrazones (e.g., Pyruvic Acid Hydrazone) Hydralazine->Hydrazones Reaction with endogenous ketones Oxidative_Metabolites Oxidative Metabolites (Phthalazine, Phthalazinone) Hydralazine->Oxidative_Metabolites Oxidation (NADPH-dependent) Hydroxylated_Metabolites Hydroxylated Metabolites Hydralazine->Hydroxylated_Metabolites Hydroxylation MTP 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) N_acetylhydralazine->MTP Cyclization Conjugated_Metabolites Conjugated Metabolites MTP->Conjugated_Metabolites Conjugation Excretion Urinary Excretion MTP->Excretion Hydrazones->Conjugated_Metabolites Conjugation Hydrazones->Excretion Oxidative_Metabolites->Conjugated_Metabolites Conjugation Oxidative_Metabolites->Excretion Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Hydroxylated_Metabolites->Excretion Conjugated_Metabolites->Excretion

Caption: Metabolic pathways of this compound.

Experimental Workflow for a Hydralazine Pharmacokinetic Study

PK_Workflow cluster_workflow Pharmacokinetic Study Workflow start Study Initiation subject_screening Subject Screening & Informed Consent start->subject_screening phenotyping Acetylator Phenotyping (e.g., Sulfamethazine Test) subject_screening->phenotyping drug_admin Hydralazine Administration phenotyping->drug_admin sampling Serial Blood Sampling drug_admin->sampling processing Plasma Separation & Storage sampling->processing analysis HPLC Analysis of Hydralazine Concentration processing->analysis pk_analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) analysis->pk_analysis data_interp Data Interpretation & Reporting pk_analysis->data_interp end_point Study Conclusion data_interp->end_point

References

The Serendipitous Journey of Hydralazine: From Antimalarial Hopeful to Cardiovascular Mainstay and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Discoveries

Abstract

Initially synthesized in the 1940s during the quest for novel antimalarial agents, hydralazine's therapeutic destiny took an unforeseen turn. This technical guide delves into the serendipitous discoveries that unveiled the multifaceted therapeutic potential of hydralazine (B1673433), a journey marked by keen observation and scientific adaptability. From its unexpected vasodilatory properties that established it as a pioneering oral treatment for hypertension to its later repurposing in heart failure and the ongoing exploration of its epigenetic and oxygen-sensing pathway modulatory effects, this document provides a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the key experimental findings, present quantitative clinical trial data, and visualize the intricate signaling pathways that underpin hydralazine's diverse pharmacological profile.

A Fortuitous Pivot: The Discovery of Vasodilatory Action

Hydralazine's story begins at the Ciba laboratories, where scientists were initially investigating phthalazine (B143731) derivatives for their potential as antimalarial drugs.[1] During preclinical studies, a remarkable and unexpected physiological effect was observed: a potent and consistent dilation of blood vessels.[1] This serendipitous finding prompted a swift redirection of the research focus from infectious disease to cardiovascular medicine. Recognizing the immense therapeutic potential of a compound that could effectively lower blood pressure by relaxing arterial smooth muscle, Ciba filed a patent for hydralazine in 1945, which was granted in 1949.[1] This pivotal moment marked the beginning of hydralazine's journey as one of the first orally active antihypertensive medications.[1]

Taming Hypertension: Early Clinical Applications and Mechanistic Insights

Following its discovery, hydralazine underwent clinical trials that confirmed its efficacy in reducing blood pressure in hypertensive patients. In 1953, it received FDA approval, heralding a new era in the management of hypertension.[1] Early clinical experience, however, also revealed characteristic side effects such as tachycardia and headaches, which are now understood to be reflex responses to its vasodilatory action.[1]

Unraveling the Mechanism of Vasodilation

The initial understanding of hydralazine's mechanism centered on its direct-acting vasodilator effect, primarily on arterioles.[1] Subsequent research has elucidated several key molecular pathways through which hydralazine exerts this effect.

A primary mechanism of hydralazine-induced vasodilation involves its interference with intracellular calcium (Ca²⁺) signaling in vascular smooth muscle cells. It has been shown to inhibit the inositol (B14025) trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum, a critical step in smooth muscle contraction.[1]

Experimental Protocol: Measurement of Intracellular Calcium Concentration with Fura-2 AM

This protocol outlines a general method for assessing changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 AM.

  • Cell Culture and Loading:

    • Culture vascular smooth muscle cells on coverslips to an appropriate confluency.

    • Prepare a Fura-2 AM loading solution containing Fura-2 AM (typically 2-5 µM), Pluronic F-127 (a non-ionic surfactant to aid solubilization), and a suitable buffer (e.g., HEPES-buffered saline).

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with the buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.[2][3]

  • Fluorescence Imaging:

    • Mount the coverslip with the loaded cells onto a fluorescence microscope equipped for ratiometric imaging.

    • Excite the cells alternately with light at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

    • Measure the fluorescence emission at 510 nm for both excitation wavelengths.

    • Establish a baseline fluorescence ratio (340/380 nm).

    • Introduce hydralazine at the desired concentration and record the change in the 340/380 nm fluorescence ratio over time. A decrease in the ratio indicates a reduction in intracellular calcium concentration.[2][3]

DOT Script for Hydralazine's Inhibition of Calcium Release

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol cluster_contraction Contraction Machinery GPCR G-Protein Coupled Receptor PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca²⁺ release via IP3R Hydralazine Hydralazine Hydralazine->SR Inhibits Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_SR->Contraction Initiates SR->Ca_SR

Caption: Hydralazine inhibits IP₃-induced calcium release from the sarcoplasmic reticulum.

A New Lease on Life: Hydralazine in Heart Failure

The therapeutic landscape of hydralazine expanded significantly with its investigation in the treatment of heart failure. The Vasodilator-Heart Failure Trials (V-HeFT I and V-HeFT II) and the African-American Heart Failure Trial (A-HeFT) were pivotal in establishing its role, particularly in combination with isosorbide (B1672297) dinitrate.

Key Clinical Trials

The V-HeFT I trial, published in 1986, was a landmark study that demonstrated a significant reduction in mortality in patients with heart failure treated with a combination of hydralazine and isosorbide dinitrate compared to placebo.[4] V-HeFT II, published in 1991, compared the hydralazine-isosorbide dinitrate combination with the ACE inhibitor enalapril (B1671234). While enalapril showed a greater mortality benefit, the combination therapy demonstrated favorable effects on exercise tolerance and left ventricular ejection fraction.[1][5]

V-HeFT I & II Key Outcomes
Trial Comparison Groups Primary Endpoint (Mortality)
V-HeFT I Hydralazine-Isosorbide Dinitrate vs. Placebo34% reduction in mortality at 2 years with combination therapy (p < 0.028).[4][6]
V-HeFT II Hydralazine-Isosorbide Dinitrate vs. Enalapril2-year mortality was significantly lower in the enalapril group (18% vs. 25%, p = 0.016).[5][7]

The A-HeFT, published in 2004, was a groundbreaking trial that focused on self-identified African American patients with advanced heart failure. The trial was stopped early due to a significant mortality benefit in the group receiving a fixed-dose combination of hydralazine and isosorbide dinitrate.[8][9] This led to the FDA approval of BiDil, the first medication specifically indicated for a racial group.

A-HeFT Key Outcomes
Endpoint Result
All-Cause Mortality 43% relative reduction in the hydralazine-isosorbide dinitrate group compared to placebo (6.2% vs. 10.2%, p = 0.02).[8][10]
First Hospitalization for Heart Failure 33% reduction in the treatment group (p = 0.001).[8]
Change in Quality of Life Score Significant improvement in the treatment group (p = 0.02).[11]

Beyond Vasodilation: Unforeseen Molecular Targets

Decades after its initial use, research continues to uncover novel mechanisms of action for hydralazine, revealing its interaction with fundamental cellular processes beyond simple vasodilation.

Inhibition of Prolyl Hydroxylase (PHD) and HIF-1α Stabilization

A significant discovery was hydralazine's ability to inhibit prolyl hydroxylase domain (PHD) enzymes. PHDs are key regulators of the hypoxia-inducible factor-1α (HIF-1α), a transcription factor that plays a crucial role in the cellular response to low oxygen levels. By inhibiting PHDs, hydralazine leads to the stabilization of HIF-1α, which in turn promotes the expression of genes involved in angiogenesis (the formation of new blood vessels).[12]

Experimental Protocol: In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay

This protocol describes a general method to assess the inhibitory effect of hydralazine on PHD activity.

  • Reagents and Preparation:

    • Recombinant PHD enzyme.

    • A peptide substrate corresponding to the hydroxylation site of HIF-1α.

    • Cofactors: 2-oxoglutarate, ascorbate, and Fe(II).

    • Assay buffer.

    • Hydralazine at various concentrations.

  • Assay Procedure:

    • Incubate the recombinant PHD enzyme with the HIF-1α peptide substrate, cofactors, and varying concentrations of hydralazine in the assay buffer.

    • Allow the reaction to proceed for a defined period at an optimal temperature.

    • Stop the reaction.

    • Detect the level of hydroxylated peptide product. This can be achieved through various methods, such as mass spectrometry or antibody-based detection (e.g., ELISA or Western blot) using an antibody specific to the hydroxylated form of the peptide. A decrease in the amount of hydroxylated product in the presence of hydralazine indicates PHD inhibition.[13][14]

DOT Script for Hydralazine's Effect on the HIF-1α Pathway

G cluster_normoxia Normoxia cluster_hypoxia Hypoxia / Hydralazine PHD PHD Enzymes HIF1a_norm HIF-1α PHD->HIF1a_norm Hydroxylates pVHL pVHL HIF1a_norm->pVHL Binds Proteasome Proteasome pVHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation Hydralazine_hyp Hydralazine Hydralazine_hyp->PHD Inhibits HIF1a_hyp HIF-1α HIF1_complex HIF-1 Complex HIF1a_hyp->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Elements (HRE) Nucleus->HRE Binds to Angiogenesis Angiogenesis HRE->Angiogenesis Promotes

Caption: Hydralazine inhibits PHD enzymes, leading to HIF-1α stabilization and downstream effects like angiogenesis.

Inhibition of 2-Aminoethanethiol Dioxygenase (ADO)

More recently, hydralazine has been identified as a selective inhibitor of 2-aminoethanethiol dioxygenase (ADO).[15][16][17] ADO is an oxygen-sensing enzyme that plays a role in the degradation of certain proteins, including regulators of G-protein signaling (RGS) proteins. By inhibiting ADO, hydralazine stabilizes RGS proteins, which in turn suppress G-protein coupled receptor (GPCR) signaling that leads to vasoconstriction. This discovery provides a more refined understanding of its vasodilatory mechanism and has also opened up new avenues for its potential use in treating diseases like glioblastoma, where ADO is implicated.[15]

Experimental Protocol: 2-Aminoethanethiol Dioxygenase (ADO) Inhibition Assay

A general approach to assess ADO inhibition by hydralazine is described below.

  • Reagents and Preparation:

    • Purified recombinant ADO enzyme.

    • A suitable substrate for ADO (e.g., cysteamine (B1669678) or a specific RGS protein).

    • Hydralazine at various concentrations.

    • Assay buffer.

  • Assay Procedure:

    • A chemical proteomics approach can be employed using a tagged version of hydralazine (e.g., "HYZyne") to identify its binding partners in cell lysates.[15]

    • For in vitro assays, incubate the purified ADO enzyme with its substrate in the presence of varying concentrations of hydralazine.

    • The activity of ADO can be measured by monitoring the consumption of the substrate or the formation of the product (e.g., hypotaurine (B1206854) if cysteamine is the substrate) using techniques like mass spectrometry.

    • Alternatively, the stabilization of a known ADO protein substrate (e.g., RGS4 or RGS5) can be assessed in cells treated with hydralazine via Western blotting. An increase in the level of the substrate protein would indicate ADO inhibition.[15][17]

DOT Script for Hydralazine's Inhibition of ADO and its Effect on GPCR Signaling

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effect Cellular Effect GPCR GPCR G_protein G-Protein GPCR->G_protein Activates Vasoconstriction Vasoconstriction G_protein->Vasoconstriction Leads to RGS RGS Protein RGS->G_protein Inhibits Degradation Degradation RGS->Degradation ADO ADO ADO->RGS Promotes Degradation of Hydralazine Hydralazine Hydralazine->ADO Inhibits

Caption: Hydralazine inhibits ADO, leading to the stabilization of RGS proteins and subsequent inhibition of GPCR-mediated vasoconstriction.

DNA Methyltransferase Inhibition

Another unexpected discovery was hydralazine's ability to inhibit DNA methyltransferases (DNMTs). DNA methylation is a key epigenetic modification that can silence gene expression. The ability of hydralazine to reverse this process has led to its investigation as a potential anti-cancer agent, as aberrant DNA methylation is a hallmark of many cancers.

An Unforeseen Complication: Drug-Induced Lupus

The serendipitous nature of hydralazine's discovery extends to its adverse effect profile. A notable and unexpected complication is the development of a drug-induced lupus erythematosus (DILE)-like syndrome. This autoimmune reaction is more common with higher doses and in individuals who are "slow acetylators," meaning they metabolize the drug more slowly.

Conclusion

The history of hydralazine is a compelling testament to the unpredictable and often serendipitous nature of drug discovery. A compound initially intended to combat malaria has, through careful observation and scientific inquiry, become a valuable tool in the management of hypertension and heart failure. Furthermore, the ongoing elucidation of its complex molecular interactions with pathways involved in oxygen sensing and epigenetics continues to open new avenues for its potential therapeutic application. The journey of hydralazine underscores the importance of remaining vigilant for unexpected findings in pharmaceutical research, as they can lead to significant advancements in medicine.

References

Methodological & Application

Application Notes and Protocols: Hydralazine Hydrochloride Solution Preparation for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride is a well-established antihypertensive agent that functions as a direct-acting smooth muscle relaxant, primarily affecting arterioles to decrease peripheral resistance.[1][2] Beyond its vasodilatory effects, recent research has unveiled its role in modulating various cellular processes, including DNA methylation, apoptosis, and angiogenesis, making it a valuable tool for in vitro studies in cancer biology, cardiovascular research, and drug development.[3][4][5] These application notes provide detailed protocols for the preparation of hydralazine hydrochloride solutions for use in cell culture experiments, along with a summary of its effects on various cell lines and relevant signaling pathways.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₈N₄·HCl[6]
Molecular Weight 196.64 g/mol [7][8]
Appearance White crystalline powder[6]
Solubility Soluble in water, slightly soluble in ethanol, and practically insoluble in diethyl ether.[6] Soluble in H₂O at 25 mg/mL (127.14 mM; requires sonication) and in DMSO at 25 mg/mL (127.14 mM; requires sonication and pH adjustment to 11 with NaOH).[8]
Stability Maximum stability in aqueous solution is near pH 3.5.[9][10] The solution is light-sensitive and should be protected from light.[9][11]

Experimental Protocols

Preparation of this compound Stock Solution (100 mM)

Materials:

  • This compound powder (C₈H₈N₄·HCl)

  • Sterile dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile deionized water or phosphate-buffered saline (PBS), cell culture grade

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Weighing: Accurately weigh 19.66 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile DMSO to the tube.

  • Sonication: To aid dissolution, sonicate the solution in a water bath for approximately 10-15 minutes.[9]

  • Vortexing: Vortex the solution intermittently until the powder is completely dissolved.

  • Sterilization: Sterilize the 100 mM stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected microcentrifuge tube.

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Protect from light.[9][11]

Preparation of Working Solutions

Protocol:

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Dilution: Prepare working solutions by diluting the stock solution in sterile cell culture medium to the desired final concentration. For example, to prepare a 100 µM working solution, add 1 µL of the 100 mM stock solution to 1 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down.

  • Immediate Use: Use the freshly prepared working solution immediately for cell treatment. Due to the potential for hydrolysis, it is not recommended to store diluted aqueous solutions for extended periods.[9][10]

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound used in various in vitro studies.

Cell LineAssayConcentration RangeEffectReference
Leukemic T cells (Jurkat, MOLT-4)Apoptosis Assay40-600 µMInduces caspase-dependent apoptosis.[3][5]
ATCC-CCL2 cellsMitochondrial Fragmentation Assay1 µMPrevents H₂O₂-induced mitochondrial fragmentation.[3]
Human Peritoneal Mesothelial CellsProliferation Assay3-100 µg/mLInhibits cell proliferation.[3]
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation, Migration, Tube FormationNot specifiedInhibited proliferation, migration, and tube formation.[4]
Prostate Cancer Cell Lines (LNCaP, 22Rv1, DU145, PC-3)Growth Inhibition, Apoptosis, Invasion Assay20 and 40 µMInhibited growth, induced apoptosis, and decreased invasiveness.[12]
Prostate Cancer Cell Lines (DU145, LNCaP, 22Rv1)Cell Viability, Proliferation, Colony FormationNot specifiedIn combination with panobinostat, reduces cell viability, proliferation, and colony formation.[13]
Friend leukemia cells, Chinese hamster ovary cells, human lymphocytesCell Growth and Viability AssayNot specifiedDose-related suppression of cell growth, with S phase being most susceptible.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Hydralazine_Preparation_Workflow cluster_prep Stock Solution Preparation (100 mM) cluster_work Working Solution Preparation weigh Weigh 19.66 mg Hydralazine HCl dissolve Dissolve in 1 mL Sterile DMSO weigh->dissolve sonicate Sonicate for 10-15 min dissolve->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot into light- protected tubes filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Solution store->thaw Begin Experiment dilute Dilute in Cell Culture Medium thaw->dilute use Use Immediately dilute->use

Figure 1. Experimental workflow for the preparation of this compound solutions.

Hydralazine_MoA cluster_vasodilation Vasodilation Pathway cluster_dnmt DNA Methylation Pathway cluster_angiogenesis Angiogenesis Pathway hydralazine_vaso Hydralazine ip3 Inhibits IP3-induced Ca²⁺ Release hydralazine_vaso->ip3 ca_release ↓ Sarcoplasmic Reticulum Ca²⁺ Release ip3->ca_release smooth_muscle Smooth Muscle Relaxation ca_release->smooth_muscle vasodilation Vasodilation smooth_muscle->vasodilation hydralazine_dnmt Hydralazine dnmt Inhibits DNMT1, 3a, 3b Expression hydralazine_dnmt->dnmt demethylation DNA Hypomethylation dnmt->demethylation tsg Re-expression of Tumor Suppressor Genes demethylation->tsg apoptosis_dnmt Apoptosis tsg->apoptosis_dnmt hydralazine_angio Hydralazine vegf_bfgf ↓ VEGF & bFGF Secretion hydralazine_angio->vegf_bfgf endothelial Inhibits Endothelial Cell Proliferation & Migration vegf_bfgf->endothelial angiogenesis ↓ Angiogenesis endothelial->angiogenesis

Figure 2. Simplified signaling pathways affected by hydralazine.

Discussion

The protocols provided herein offer a standardized method for the preparation of this compound solutions for in vitro research. It is crucial to adhere to sterile techniques to prevent contamination of cell cultures. The light sensitivity and pH-dependent stability of this compound necessitate careful handling and storage to ensure the reproducibility of experimental results.[9][10][11]

The diverse biological activities of hydralazine, from its classical role as a vasodilator to its more recently discovered effects on DNA methylation and angiogenesis, make it a versatile tool for cell-based assays.[1][3][4] The provided quantitative data serves as a starting point for determining the optimal concentration for specific cell lines and experimental questions. Researchers should perform dose-response studies to determine the appropriate concentration range for their particular model system.

Safety Precautions

This compound is a bioactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols for Hydralazine Hydrochloride in Smooth Muscle Relaxation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride is a direct-acting vasodilator primarily used in the management of hypertension and heart failure.[1] Its principal pharmacological effect is the relaxation of arteriolar smooth muscle, leading to a decrease in peripheral resistance.[2][3] The precise molecular mechanism of action is complex and thought to be multifactorial, making it a subject of ongoing research.[4][5] These application notes provide a detailed overview of the signaling pathways involved in hydralazine-induced smooth muscle relaxation and offer comprehensive protocols for in vitro studies using isolated tissue preparations.

Mechanism of Action

Hydralazine's vasodilatory effect is not fully elucidated but is understood to involve several cellular mechanisms that ultimately lead to a reduction in intracellular calcium concentration ([Ca2+]i) and a decrease in the phosphorylation of myosin light chains in vascular smooth muscle cells.[6][7][8] Unlike many other vasodilators, its action is largely independent of the endothelium for higher concentrations and not mediated by the activation of guanylate cyclase to produce cyclic GMP (cGMP).[9][10] However, at clinically relevant concentrations (<10 μM), its effects in the splanchnic resistance vasculature are primarily endothelial in origin.[11]

The proposed mechanisms of action include:

  • Inhibition of Intracellular Calcium Release: Hydralazine is thought to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a critical step in smooth muscle contraction.[4][12]

  • Modulation of Ion Channels: Evidence suggests that hydralazine may cause hyperpolarization of the smooth muscle cell membrane, possibly through the opening of potassium channels, such as high-conductance Ca2+-activated K+ channels (BK(Ca)).[4]

  • Inhibition of Myosin Phosphorylation: By interfering with Ca2+-dependent processes, hydralazine can lead to a reduction in the phosphorylation of myosin light chains, which is essential for the interaction of actin and myosin and subsequent muscle contraction.[6]

  • Prostacyclin Pathway Involvement: In resistance arteries, particularly during pregnancy, hydralazine-induced vasodilation has been shown to be mediated by the prostacyclin (PGI2) pathway.[11]

Signaling Pathway of Hydralazine-Induced Smooth Muscle Relaxation

hydralazine_pathway cluster_cell Vascular Smooth Muscle Cell hydralazine Hydralazine k_channel K+ Channels (e.g., BKCa) hydralazine->k_channel Opens ip3_receptor IP3 Receptor hydralazine->ip3_receptor Inhibits prostacyclin Prostacyclin (PGI2) Pathway Activation* hydralazine->prostacyclin Activates hyperpolarization Hyperpolarization k_channel->hyperpolarization relaxation Relaxation hyperpolarization->relaxation sr Sarcoplasmic Reticulum (SR) ca_release Ca2+ Release sr->ca_release ca_calmodulin Ca2+ - Calmodulin Complex ca_release->relaxation Leads to mlck Myosin Light Chain Kinase (MLCK) ca_calmodulin->mlck Activates mlc_p Phosphorylated Myosin Light Chain mlck->mlc_p Phosphorylates contraction Contraction mlc_p->contraction prostacyclin->relaxation caption *In certain vascular beds

Caption: Proposed signaling pathways for hydralazine-induced smooth muscle relaxation.

Quantitative Data Summary

The following table summarizes the effective concentrations of hydralazine hydrochloride in producing smooth muscle relaxation from various in vitro studies.

Tissue PreparationAgonist Used for Pre-contractionHydralazine Concentration/EffectReference
Rabbit AortaNorepinephrine (10 nM)ID10: 91 nM (intact endothelium), 180 nM (rubbed)[1]
Rabbit Pulmonary ArteryPhenylephrine (B352888)EC50: 16 ± 2 µM[12]
Rabbit AortaPhenylephrineEC50: 20 ± 1 µM[12]
Porcine Coronary ArteriesK+ (20 mM)pD2 = 5.38 ± 0.06 (Emax = 85.9 ± 3.6%)
Rat Tail ArteryNorepinephrine (10⁻⁷ M), 5-HT (10⁻⁷ M), KCl (100 mM)Dose-dependent relaxation[6]
Rat Kidney (innervated)PhenylephrineBlocked by micromolar concentrations[2]
Rabbit Ear Artery (innervated)PhenylephrineRequired >10 µM[2]
Mesenteric Resistance Arteries (pregnant rats)PhenylephrineEC50: 3.6 ± 0.3 µM (Efficacy: 75 ± 6.2%)[11]
Bovine Carotid Artery MyofibrilsCa²⁺Half-maximal inhibition of ATPase at 2 x 10⁻⁵ M[7]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Deionized water or 0.9% NaCl solution

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of deionized water or 0.9% NaCl to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the powder is completely dissolved. The pH of a 1 g in 50 mL water solution should be between 3.5 and 4.5.

  • Prepare fresh solutions daily for experiments, as hydralazine solutions can be unstable. Protect the solution from light.

Isolated Smooth Muscle Tissue Relaxation Study using an Organ Bath

This protocol describes a typical experiment to evaluate the relaxant effect of hydralazine on isolated arterial rings.

Materials and Reagents:

  • Isolated tissue (e.g., rat thoracic aorta, rabbit mesenteric artery)

  • Organ bath system with force-displacement transducers

  • Krebs-Henseleit solution (see recipe below)

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Contracting agent (e.g., Phenylephrine, KCl)

  • This compound stock solution

  • Dissection tools (scissors, forceps)

  • Surgical thread

Krebs-Henseleit Solution Recipe (for 1 Liter):

Component Molar Concentration (mM) Weight (g)
NaCl 118.0 6.9
KCl 4.7 0.35
CaCl₂·2H₂O 2.5 0.37
MgSO₄·7H₂O 1.2 0.29
KH₂PO₄ 1.2 0.16
NaHCO₃ 25.0 2.1

| Glucose | 11.1 | 2.0 |

Protocol:

  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution.

    • Under a dissecting microscope, remove adhering connective and adipose tissue.

    • Cut the artery into rings of 2-4 mm in length.

    • For endothelium-denuded studies, gently rub the intimal surface with a fine wire or wooden stick.

  • Mounting the Tissue:

    • Tie two fine surgical threads through the lumen of the arterial ring.

    • Mount the ring in the organ bath chamber containing Krebs-Henseleit solution by attaching one thread to a fixed hook and the other to the force transducer.

    • Maintain the solution at 37°C and continuously bubble with carbogen gas.

  • Equilibration:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g for rat aorta).

    • Replace the Krebs-Henseleit solution in the bath every 15-20 minutes during equilibration.

  • Viability and Pre-contraction:

    • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the tissue with fresh Krebs-Henseleit solution and allow it to return to the baseline resting tension.

    • Induce a submaximal, stable contraction with a contracting agent such as phenylephrine (e.g., 1 µM).

  • Cumulative Dose-Response to Hydralazine:

    • Once the contraction induced by the agonist has reached a stable plateau, add this compound to the organ bath in a cumulative manner.

    • Start with a low concentration (e.g., 10 nM) and increase the concentration stepwise (e.g., by half-log or log increments) after the response to the previous concentration has stabilized.

    • Record the relaxation at each concentration.

  • Data Analysis:

    • Express the relaxation at each hydralazine concentration as a percentage of the pre-contraction induced by the agonist.

    • Plot the percentage of relaxation against the logarithm of the hydralazine concentration to generate a dose-response curve.

    • Calculate the EC50 (the concentration of hydralazine that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) from the dose-response curve using non-linear regression analysis.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis tissue_dissection Tissue Dissection (e.g., Rat Aorta) ring_prep Arterial Ring Preparation (2-4 mm) tissue_dissection->ring_prep mounting Mount in Organ Bath ring_prep->mounting equilibration Equilibration (60-90 min, 37°C, Carbogen) mounting->equilibration viability_test Viability Test (High KCl) equilibration->viability_test washout Washout & Return to Baseline viability_test->washout pre_contraction Pre-contraction (e.g., Phenylephrine 1 µM) washout->pre_contraction dose_response Cumulative Hydralazine Dose-Response pre_contraction->dose_response calc_relaxation Calculate % Relaxation dose_response->calc_relaxation plot_curve Plot Dose-Response Curve calc_relaxation->plot_curve calc_ec50_emax Calculate EC50 & Emax plot_curve->calc_ec50_emax

Caption: Workflow for an in vitro smooth muscle relaxation study using an organ bath.

References

Application Notes and Protocols: The Use of Hydralazine Hydrochloride in Animal Models of Preeclampsia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Preeclampsia is a serious hypertensive disorder of pregnancy, characterized by high blood pressure and signs of damage to another organ system, most often the liver and kidneys. Animal models are crucial for understanding the pathophysiology of preeclampsia and for the preclinical evaluation of potential therapeutics. Hydralazine (B1673433) hydrochloride, a direct-acting smooth muscle relaxant, has been used clinically to manage severe hypertension in pregnancy. These application notes provide an overview and detailed protocols for the use of hydralazine in common animal models of preeclampsia, including the Reduced Uterine Perfusion Pressure (RUPP) model, the soluble fms-like tyrosine kinase-1 (sFlt-1) induced model, and the Nω-nitro-L-arginine methyl ester (L-NAME) induced model.

Mechanism of Action of Hydralazine

Recent research has elucidated a novel mechanism of action for hydralazine. It is understood to inhibit 2-aminoethanethiol dioxygenase (ADO), an enzyme involved in targeted protein degradation. This inhibition leads to the stabilization of Regulator of G-protein Signaling (RGS) proteins, specifically RGS4 and RGS5. These proteins play a role in vasodilation. Additionally, older studies have suggested that hydralazine's vasodilatory effects may also be mediated through the prostacyclin pathway.

cluster_0 Hydralazine's Primary Mechanism of Action Hydralazine Hydralazine Hydrochloride ADO 2-Aminoethanethiol Dioxygenase (ADO) Hydralazine->ADO Inhibits RGS Stabilization of RGS4/RGS5 Proteins ADO->RGS Leads to Vasodilation1 Vasodilation RGS->Vasodilation1

Caption: Primary signaling pathway of hydralazine's vasodilatory effect.

Data Presentation: Quantitative Effects of Hydralazine in Animal Models

The following table summarizes the available quantitative data on the effects of this compound in relevant animal models. It is important to note that there is a paucity of studies directly investigating hydralazine in the RUPP, sFlt-1, and L-NAME models of preeclampsia.

Animal ModelSpeciesThis compound Dose & RouteKey Quantitative OutcomesReference
Spontaneously HypertensiveRatIntravenous infusionPlacental Vascular Resistance: Increased by 43%Placental Blood Flow: Significantly reducedUterine (Myometrial) Blood Flow: Increased[1]
Obesity-Related Chronic Kidney DiseaseMouse25 mg/L in drinking water (low dose)Albuminuria: Significantly amelioratedBlood Pressure: No significant change[2]
In Vitro Trophoblast & Endothelial Cell Co-cultureHuman10 µg/mLsFlt-1 Concentration: Down-regulated in conditioned medium[3]

Experimental Protocols

The following are detailed proposed protocols for the administration of this compound in three common animal models of preeclampsia. These protocols are based on the established methodologies for inducing these models and general principles of drug administration in rodents, given the limited specific literature on hydralazine in these exact models.

Reduced Uterine Perfusion Pressure (RUPP) Rat Model

The RUPP model mimics the placental ischemia observed in preeclampsia.

Objective: To evaluate the effect of hydralazine on blood pressure, proteinuria, and fetal outcomes in the RUPP model.

Materials:

  • Pregnant Sprague-Dawley rats

  • This compound

  • Sterile saline (0.9% NaCl)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry)

  • Metabolic cages for urine collection

Experimental Workflow:

start Start gd14 Gestational Day 14: Induce RUPP via surgical clip placement start->gd14 treatment Gestational Days 14-19: Administer Hydralazine or Vehicle gd14->treatment monitoring Daily Monitoring: Blood Pressure treatment->monitoring gd19 Gestational Day 19: Urine Collection (Proteinuria) monitoring->gd19 end Endpoint: Sacrifice, Collect Tissues, Analyze Fetal Outcomes gd19->end

Caption: Experimental workflow for hydralazine treatment in the RUPP model.

Protocol:

  • Model Induction: On gestational day 14, induce the RUPP model by surgically placing silver clips on the abdominal aorta above the iliac bifurcation and on the uterine arteries. A sham operation (laparotomy without clip placement) should be performed on control animals.

  • Hydralazine Administration (Proposed):

    • Dosage: Based on previous rodent studies, a starting dose of 5 mg/kg/day can be used.[2] This can be adjusted based on pilot studies.

    • Route: Subcutaneous injection or oral gavage.

    • Preparation: Dissolve this compound in sterile saline to the desired concentration.

    • Frequency: Administer once daily from gestational day 14 to 19.

  • Monitoring:

    • Blood Pressure: Measure maternal blood pressure daily using a tail-cuff system or continuously with telemetry.

    • Proteinuria: House rats in metabolic cages on gestational day 19 to collect a 24-hour urine sample for proteinuria analysis.

  • Endpoint Analysis: On gestational day 20, euthanize the dams.

    • Collect maternal blood for analysis of relevant biomarkers (e.g., sFlt-1, VEGF).

    • Record the number of viable and resorbed fetuses.

    • Measure fetal and placental weights.

    • Collect placental tissue for histological analysis.

sFlt-1 Induced Mouse Model

This model recapitulates the anti-angiogenic state of preeclampsia by overexpressing sFlt-1.

Objective: To assess the efficacy of hydralazine in mitigating hypertension, proteinuria, and adverse fetal outcomes in the sFlt-1 induced model.

Materials:

  • Pregnant C57BL/6 mice

  • Adenovirus expressing sFlt-1 (Ad-sFlt-1) or recombinant sFlt-1 protein

  • This compound

  • Sterile saline

  • Blood pressure monitoring system

  • Metabolic cages

Experimental Workflow:

start Start gd8 Gestational Day 8: Induce model via Ad-sFlt-1 injection start->gd8 treatment Gestational Days 8-17: Administer Hydralazine or Vehicle gd8->treatment monitoring Monitoring Period: Blood Pressure treatment->monitoring gd17 Gestational Day 17: Urine Collection (Proteinuria) monitoring->gd17 end Endpoint: Sacrifice, Collect Tissues, Analyze Fetal Outcomes gd17->end

Caption: Experimental workflow for hydralazine in the sFlt-1 induced model.

Protocol:

  • Model Induction: On gestational day 8, administer Ad-sFlt-1 or recombinant sFlt-1 protein via tail vein injection to induce the preeclamptic phenotype. Control animals should receive a control adenovirus or vehicle.

  • Hydralazine Administration (Proposed):

    • Dosage: A dose of 25 mg/L in the drinking water can be considered, as this has been shown to have effects on albuminuria.[2] Alternatively, daily oral gavage of 5-10 mg/kg can be performed.

    • Route: Administration in drinking water or via oral gavage.

    • Preparation: For drinking water, dissolve hydralazine to the final concentration. For oral gavage, dissolve in sterile water or saline.

    • Frequency: Continuous in drinking water or once daily via gavage from gestational day 8 to 17.

  • Monitoring:

    • Blood Pressure: Measure systolic blood pressure every other day.

    • Proteinuria: Collect urine on gestational day 17 for analysis.

  • Endpoint Analysis: On gestational day 18, euthanize the mice and perform the same analyses as described for the RUPP model.

L-NAME Induced Rat Model

This model induces a preeclampsia-like syndrome through the inhibition of nitric oxide synthase.

Objective: To determine if hydralazine can ameliorate the hypertension, proteinuria, and fetal growth restriction induced by L-NAME.

Materials:

  • Pregnant Wistar or Sprague-Dawley rats

  • Nω-nitro-L-arginine methyl ester (L-NAME)

  • This compound

  • Sterile water or saline

  • Blood pressure monitoring system

  • Metabolic cages

Experimental Workflow:

start Start gd14 Gestational Day 14: Begin L-NAME administration start->gd14 treatment Gestational Days 14-20: Co-administer Hydralazine or Vehicle gd14->treatment monitoring Daily Monitoring: Blood Pressure treatment->monitoring gd20 Gestational Day 20: Urine Collection (Proteinuria) monitoring->gd20 end Endpoint: Sacrifice, Collect Tissues, Analyze Fetal Outcomes gd20->end

Caption: Experimental workflow for hydralazine in the L-NAME induced model.

Protocol:

  • Model Induction: From gestational day 14 to 20, administer L-NAME (e.g., 50 mg/kg/day) in the drinking water or via daily subcutaneous injection.

  • Hydralazine Administration (Proposed):

    • Dosage: 15-30 mg/kg/day.[2]

    • Route: Oral gavage or co-administration in drinking water (if compatible and palatable).

    • Preparation: Dissolve in sterile water or saline.

    • Frequency: Once daily via gavage or continuously in drinking water, concurrent with L-NAME administration.

  • Monitoring:

    • Blood Pressure: Monitor maternal blood pressure daily.

    • Proteinuria: On gestational day 20, collect a 24-hour urine sample.

  • Endpoint Analysis: On gestational day 21, euthanize the dams and perform the same analyses as described for the RUPP model.

Conclusion

This compound remains a relevant compound for the study of antihypertensive therapy in the context of preeclampsia. While direct evidence of its efficacy in common animal models of the disease is limited, the provided protocols offer a framework for conducting such investigations. Further research is warranted to establish dose-response relationships and to fully elucidate the effects of hydralazine on the key pathological features of preeclampsia in these models. The emerging understanding of its mechanism of action provides a strong rationale for these future studies.

References

Application Notes: Hydralazine Hydrochloride as a DNA Demethylating Agent in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydralazine (B1673433), a drug historically used as an antihypertensive vasodilator, has been identified as a non-nucleoside DNA methylation inhibitor[1][2][3]. This epigenetic activity has garnered significant interest in the fields of cancer research and drug development. Unlike nucleoside analogs such as 5-azacytidine, which can cause myelosuppression, hydralazine offers a more tolerable safety profile, making it a compelling candidate for epigenetic therapy[2]. It functions by reversing the hypermethylation of promoter regions of tumor suppressor genes, leading to their re-expression and subsequent anti-tumor effects[2][4]. These notes provide an overview of its mechanism, applications, and protocols for its use in a research setting.

Mechanism of Action

The precise mechanism by which hydralazine induces DNA demethylation is multifaceted and subject to ongoing research. Several key pathways have been proposed:

  • Inhibition of DNMT Expression: A primary mechanism involves the downregulation of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. Studies have shown that hydralazine treatment reduces the mRNA and protein expression of DNMT1 and DNMT3a[1][2][5][6].

  • Inhibition of the ERK Pathway: Hydralazine has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway signaling. This inhibition leads to a decrease in the expression of DNMT1 and DNMT3a, thereby reducing overall DNA methylation[5]. This is a key mechanism implicated in hydralazine-induced autoimmunity and may contribute to its demethylating effects in cancer cells[5].

  • Direct Interaction with DNMTs: Molecular modeling and in vitro assays suggest that hydralazine may directly interact with the active site of DNMTs. It is proposed that its nitrogen atoms form stable interactions with key residues like Lys162 and Arg240, inhibiting the enzyme's catalytic activity[4][6].

  • Induction of Apoptosis: At higher concentrations (200-600 µM), hydralazine can induce caspase-dependent apoptosis in cancer cells, particularly in leukemic T cells[1]. This process involves the mitochondrial pathway, triggering DNA damage and cell death, which may be partially independent of its demethylating effects[1][3].

Quantitative Data Summary

The effects of hydralazine hydrochloride are dose- and cell-line-dependent. The following tables summarize key quantitative data from various studies.

Table 1: Effective Concentrations of this compound in Cell Culture

Cell Line Concentration Treatment Duration Observed Effect Reference(s)
MDA-231, T24, MCF-7 10 µM 5 days Promoter demethylation and re-expression of ER, p16, RARβ [2]
MCF-7 10 µM 24 hours Decreased mRNA expression of DNMT1 and DNMT3a [2]
Prostate Cancer (DU145, PC-3) 20-40 µM Not Specified Decreased mRNA and protein expression of DNMTs [6]
Jurkat (Leukemic T cells) >200 µM 24-48 hours Induction of apoptosis [1]
Ovarian Cancer 150-600 µM 24 hours Reduction of DNMT1 protein level and activity [3]

| In Vitro DNMT Assay | 10-20 µM | 2 hours | Inhibition of M.SssI methylase activity |[2][7] |

Table 2: Effect of Hydralazine on DNMT Expression and Activity

Cell Line/System DNMT Affected Concentration Change in Expression/Activity Reference(s)
Jurkat DNMT1 High Doses Slight decrease at 24 hr, complete loss at 48 hr [1]
MCF-7 DNMT1, DNMT3a 10 µM Decreased mRNA expression [2]
Prostate Cancer (DU145, PC-3) DNMT1, DNMT3a, DNMT3b 20-40 µM Decreased mRNA expression [6]
Prostate Cancer (All lines) DNMT1 20-40 µM Decreased protein expression [6]
In Vitro Assay M.SssI Methylase 10-20 µM Direct inhibition of enzymatic activity [2][7]

| T Cells | DNMT1, DNMT3a | Not Specified | Decreased mRNA and enzyme activity via ERK pathway inhibition |[5] |

Table 3: Reactivation of Methylation-Silenced Genes by Hydralazine

Gene Cell Line(s) Concentration Result Reference(s)
ER (Estrogen Receptor) MDA-231 10 µM Demethylation and re-expression [2]
RARβ (Retinoic Acid Receptor Beta) MCF-7 10 µM Demethylation and re-expression [2][8]
p16 T24 10 µM Demethylation and re-expression [2][8]
APC (Adenomatous Polyposis Coli) Cervical Cancer Cells Not Specified Demethylation and re-expression [8]
GSTP1 Prostate Cancer Cells 20-40 µM Promoter demethylation and re-expression [6]

| hENT1, dCK | Cervical Cancer Cells | 2-30 µM | Gene reactivation (methylation-independent) |[9] |

Visualizations

Hydralazine_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Hydralazine_cyto Hydralazine ERK_Pathway ERK Signaling Pathway Hydralazine_cyto->ERK_Pathway Inhibits DNMT_Expression DNMT1 & DNMT3a Gene Expression ERK_Pathway->DNMT_Expression Promotes DNMT_Protein DNMT1 / 3a Protein DNMT_Expression->DNMT_Protein Leads to DNA_Methylation DNA Methylation DNMT_Protein->DNA_Methylation Catalyzes TSG_Silencing Tumor Suppressor Gene Silencing DNA_Methylation->TSG_Silencing Causes

Caption: Proposed mechanism of hydralazine via inhibition of the ERK pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Seed Cells in Culture Plates treat Treat with Hydralazine HCl (e.g., 10-40 µM) start->treat incubate Incubate for 24h to 5 days treat->incubate harvest Harvest Cells incubate->harvest dna Isolate Genomic DNA harvest->dna rna Isolate Total RNA harvest->rna protein Prepare Protein Lysate harvest->protein msp Methylation-Specific PCR (MSP) dna->msp Analyze Promoter Methylation rtpcr RT-PCR / qPCR rna->rtpcr Analyze Gene Expression wb Western Blot protein->wb Analyze Protein Expression (e.g., DNMT1)

Caption: General experimental workflow for studying hydralazine in cell culture.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reagent: this compound powder (Sigma-Aldrich or equivalent).

  • Solvent: Use sterile cell culture-grade water or Phosphate Buffered Saline (PBS).

  • Calculation: To prepare a 100 mM stock solution, dissolve 19.66 mg of this compound (MW: 196.64 g/mol ) in 1 mL of solvent.

  • Procedure: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of sterile water or PBS. c. Vortex thoroughly until the powder is completely dissolved. d. Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use (up to 6 months).

Protocol 2: General Protocol for Cell Treatment

  • Cell Seeding: Seed the desired cell line (e.g., MCF-7, DU145) into 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of treatment.

  • Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Preparation of Working Solution: Dilute the 100 mM stock solution in fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10 µM, 20 µM, or 40 µM). Prepare enough medium for all wells to be treated.

  • Treatment: a. Aspirate the old medium from the cell culture plates. b. Add the medium containing the appropriate concentration of hydralazine. For control wells, add fresh medium without the drug. c. For long-term experiments (e.g., 5 days), replace the medium with a freshly prepared hydralazine solution every 48-72 hours[2].

  • Incubation: Return the plates to the incubator for the specified duration (e.g., 24 hours for expression analysis, 5 days for demethylation studies).

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., DNA, RNA, or protein extraction).

Protocol 3: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay

This protocol is adapted from methodologies described in the literature[2][7].

  • Reaction Mixture: In a microcentrifuge tube, prepare the methylation reaction mixture (final volume of 30-50 µL):

    • Substrate DNA (high GC content): 1 µg

    • M.SssI methylase enzyme: 10 units

    • S-adenosylmethionine (SAM): As per manufacturer's recommendation

    • Reaction Buffer: 1X (supplied with the enzyme)

  • Hydralazine Addition: Add this compound from a stock solution to final concentrations ranging from 0 µM (control) to 20 µM. It is recommended to pre-incubate the enzyme with hydralazine for a period (e.g., 2 hours) before adding the DNA substrate[7].

  • Incubation: Incubate the reaction at 37°C for 2-3 hours.

  • DNA Purification: Purify the DNA from the reaction mixture using a standard PCR purification kit to remove the enzyme and buffer components.

  • Methylation Analysis: a. Digest the purified DNA with a methylation-sensitive restriction enzyme (e.g., HpaII) and its isoschizomer that is insensitive to CpG methylation (e.g., MspI) in parallel reactions[7]. b. Analyze the digestion products by agarose (B213101) gel electrophoresis.

  • Interpretation: In the control (0 µM hydralazine) sample, the DNA should be fully methylated and thus resistant to HpaII digestion (no bands or a high molecular weight band), but digested by MspI. As the concentration of hydralazine increases, its inhibitory effect will lead to less methylation, making the DNA susceptible to HpaII digestion, resulting in visible bands similar to the MspI lane. Full demethylation is indicated when the HpaII and MspI digestion patterns are identical[2][7].

References

Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Hydralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride is a well-established antihypertensive medication that functions primarily as a direct-acting vasodilator, relaxing arterial smooth muscle.[1][2] Beyond its cardiovascular applications, recent research has unveiled its potential as an anticancer agent, demonstrating capabilities to induce apoptosis, modulate the cell cycle, and generate reactive oxygen species (ROS) in various cancer cell lines.[3][4][5] Furthermore, hydralazine has been shown to possess anti-apoptotic and antioxidant properties in other cell types, such as vascular smooth muscle cells, highlighting its complex and cell-type-dependent biological activities.[6][7][8]

Flow cytometry is an indispensable tool for elucidating the cellular responses to therapeutic agents like hydralazine. This high-throughput technique allows for the rapid, quantitative analysis of multiple cellular parameters at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of hydralazine hydrochloride on key cellular processes, including apoptosis, cell cycle progression, and intracellular ROS production.

Key Applications

  • Apoptosis: Quantify the induction of programmed cell death in cancer cells.

  • Cell Cycle Analysis: Determine the effect of hydralazine on cell cycle progression and identify potential cell cycle arrest.

  • Reactive Oxygen Species (ROS) Production: Measure the generation of intracellular ROS, a key mechanism in hydralazine-induced apoptosis in some cancer types.

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from flow cytometry analysis of cells treated with this compound.

Table 1: Apoptosis Analysis of Jurkat Cells Treated with this compound

Treatment GroupConcentration (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Untreated Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control094.8 ± 2.52.9 ± 0.62.3 ± 0.7
Hydralazine10075.6 ± 4.315.1 ± 2.29.3 ± 1.8
Hydralazine20052.1 ± 5.128.7 ± 3.519.2 ± 2.9
Hydralazine40025.3 ± 3.945.4 ± 4.129.3 ± 3.3

Table 2: Cell Cycle Analysis of Prostate Cancer Cells (DU145) Treated with this compound

Treatment GroupConcentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control055.4 ± 3.225.1 ± 2.119.5 ± 1.9
Vehicle Control054.9 ± 3.524.8 ± 2.520.3 ± 2.2
Hydralazine2065.2 ± 4.118.5 ± 1.816.3 ± 1.5
Hydralazine4072.8 ± 3.812.3 ± 1.514.9 ± 1.7
Hydralazine8078.1 ± 4.58.9 ± 1.213.0 ± 1.4

Table 3: Intracellular ROS Production in Leukemic T Cells (Jurkat) Treated with this compound

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (MFI) of DHEFold Change in ROS Production (vs. Control)
Untreated Control0150 ± 251.0
Vehicle Control0155 ± 281.0
Hydralazine100320 ± 452.1
Hydralazine200580 ± 603.9
Hydralazine400950 ± 856.3

Signaling Pathways and Experimental Workflows

hydralazine_apoptosis_pathway cluster_cell Cancer Cell Hydralazine Hydralazine ROS ↑ Reactive Oxygen Species (ROS) Hydralazine->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Causes Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hydralazine-induced apoptosis pathway in cancer cells.

flow_cytometry_workflow cluster_workflow General Flow Cytometry Workflow cell_culture 1. Cell Culture & Treatment with Hydralazine harvesting 2. Cell Harvesting (Suspension or Adherent) cell_culture->harvesting staining 3. Staining with Fluorescent Probes harvesting->staining acquisition 4. Data Acquisition on Flow Cytometer staining->acquisition analysis 5. Data Analysis acquisition->analysis

General experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

  • Cells of interest (e.g., Jurkat, DU145)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells at an appropriate density in culture plates and allow them to adhere (for adherent cells) or stabilize (for suspension cells).

    • Treat cells with varying concentrations of this compound (e.g., 0, 20, 40, 80, 100, 200, 400 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Suspension cells: Transfer the cell suspension to centrifuge tubes.

    • Adherent cells: Wash with PBS, and detach using a gentle cell scraper or trypsin-EDTA. Neutralize trypsin with complete medium.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for FITC (for Annexin V) and PI.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Gate on the cell population of interest based on forward and side scatter to exclude debris.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest (e.g., prostate cancer cell lines)

  • Complete cell culture medium

  • This compound

  • PBS

  • Cold 70% Ethanol (B145695)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 1.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the PI fluorescence channel.

    • Gate on single cells to exclude doublets and aggregates.

    • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Intracellular ROS Measurement using Dihydroethidium (DHE)

This protocol measures the intracellular production of superoxide, a major reactive oxygen species.

Materials:

  • Cells of interest (e.g., leukemic T cells)

  • Complete cell culture medium

  • This compound

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Dihydroethidium (DHE)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 1.

  • Staining:

    • Harvest cells and wash once with PBS or HBSS.

    • Resuspend the cells in pre-warmed PBS or HBSS containing 5 µM DHE.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells once with PBS or HBSS to remove excess dye.

    • Resuspend the final cell pellet in a suitable buffer for flow cytometry.

  • Flow Cytometry Analysis:

    • Analyze the samples immediately on a flow cytometer.

    • Use the appropriate laser and filter settings for detecting ethidium (B1194527) fluorescence.

    • Record the mean fluorescence intensity (MFI) for each sample.

    • Calculate the fold change in ROS production relative to the untreated control.

Disclaimer: These protocols provide a general framework. Optimal conditions, including cell density, drug concentrations, and incubation times, should be determined empirically for each cell type and experimental setup.

References

Application Notes and Protocols for Inducing Vasodilation with Hydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) is a direct-acting vasodilator primarily used in the management of hypertension and heart failure.[1] It exerts its effects predominantly on arterial smooth muscle, leading to a reduction in peripheral vascular resistance and a decrease in blood pressure.[2][3] Although its precise mechanism of action is not fully elucidated, it is understood to involve multiple cellular pathways, making it a subject of ongoing research.[2][4] These application notes provide detailed experimental protocols for researchers investigating the vasodilatory properties of hydralazine in both in vitro and in vivo settings.

Mechanism of Action

Hydralazine's vasodilatory effect is multifactorial and involves direct actions on vascular smooth muscle cells.[1] The primary proposed mechanisms include:

  • Inhibition of Intracellular Calcium Release: Hydralazine is thought to interfere with the inositol (B14025) triphosphate (IP₃)-mediated release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[1][4][5] This reduction in intracellular calcium availability limits the activation of myosin light chain kinase, a key enzyme in muscle contraction, thereby promoting relaxation.[2]

  • Potassium Channel Opening: Evidence suggests that hydralazine may open potassium channels in the smooth muscle cell membrane.[1][2] The resulting efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels and further reduces intracellular calcium levels.[1]

  • Involvement of Endothelial Factors: The vasodilatory effects of hydralazine, particularly at clinically relevant concentrations (90 nM to 1 µM), are partially dependent on an intact endothelium.[6][7][8] Hydralazine may enhance the bioavailability of nitric oxide (NO) and stimulate the production of prostacyclin, both of which are potent vasodilators that act via cyclic guanosine (B1672433) monophosphate (cGMP) and cyclic adenosine (B11128) monophosphate (cAMP) pathways, respectively.[2][9]

  • Inhibition of Hypoxia-Inducible Factor (HIF)-Prolyl Hydroxylase: More recent studies suggest that hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of HIF-1α.[10] This pathway may contribute to its vascular effects.

Signaling Pathway of Hydralazine-Induced Vasodilation

Hydralazine_Signaling Hydralazine Hydralazine VascSmoothMuscle Vascular Smooth Muscle Cell Hydralazine->VascSmoothMuscle Direct action EndothelialCell Endothelial Cell Hydralazine->EndothelialCell K_channel K+ Channels Hydralazine->K_channel Opens IP3R IP3 Receptor Hydralazine->IP3R Inhibits SR Sarcoplasmic Reticulum NO_bioavailability Increased NO bioavailability EndothelialCell->NO_bioavailability Prostacyclin Prostacyclin (PGI2) production EndothelialCell->Prostacyclin Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel_inhibit Voltage-gated Ca2+ channel inhibition Hyperpolarization->Ca_channel_inhibit Ca_decrease [Ca2+]i decrease Ca_channel_inhibit->Ca_decrease Ca_release_inhibit Inhibition of Ca2+ release IP3R->Ca_release_inhibit Ca_release_inhibit->Ca_decrease Vasodilation Vasodilation Ca_decrease->Vasodilation sGC Soluble Guanylate Cyclase (sGC) NO_bioavailability->sGC Activates AC Adenylate Cyclase (AC) Prostacyclin->AC Activates cGMP cGMP sGC->cGMP Increases cGMP->Vasodilation cAMP cAMP AC->cAMP Increases cAMP->Vasodilation

Caption: Signaling pathways of hydralazine-induced vasodilation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the vasodilatory effects of hydralazine from various experimental models.

ParameterSpecies/TissueValueReference
EC₅₀ Rabbit Pulmonary Artery16 ± 2 µM[5]
EC₅₀ Rabbit Aorta20 ± 1 µM[5]
EC₅₀ Rat Mesenteric Arteries (Pregnant)3.6 ± 0.3 µM[9]
pD₂ (-log EC₅₀) Porcine Coronary Arteries5.38 ± 0.06[11]
In Vivo Dosage (IV) Rats0.6 mg/kg/min[11]
In Vivo Dosage (IV) Dogs0.8 mg/kg (cumulative)
Clinical IV Dose Humans (Preeclampsia)5-10 mg bolus[12]
Onset of Action (IV) Humans10-30 minutes[12][13]
Duration of Action (IV) Humans2-4 hours[12][13]

Experimental Protocols

In Vitro Vasodilation Assessment Using Isolated Aortic Rings

This protocol describes a common in vitro method to assess the vasodilatory effect of hydralazine on isolated arterial rings.[14]

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (B352888) (PE)

  • Hydralazine hydrochloride

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

  • Dissection microscope and tools

Procedure:

  • Tissue Preparation:

    • Euthanize the rat via an approved method.

    • Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of approximately 2-3 mm in length. For experiments investigating endothelium-dependent effects, take care not to damage the intimal surface. For endothelium-denuded rings, gently rub the luminal surface with a fine wire.

  • Mounting and Equilibration:

    • Mount the aortic rings in the organ bath chambers containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Connect the rings to isometric force transducers.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Contractility Check:

    • Depolarize the rings with a high-potassium solution (e.g., 80 mM KCl) to ensure tissue viability. After washout, a stable contraction should be observed.

    • Induce a submaximal contraction with phenylephrine (e.g., 1 µM).

  • Hydralazine Administration:

    • Once the PE-induced contraction has stabilized, add cumulative concentrations of hydralazine (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath in a stepwise manner.

    • Allow the tissue to reach a stable response at each concentration before adding the next.

  • Data Acquisition and Analysis:

    • Record the isometric tension continuously.

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Construct a concentration-response curve and calculate the EC₅₀ value for hydralazine.

Experimental Workflow for In Vitro Aortic Ring Assay

Aortic_Ring_Workflow A1 Aorta Excision and Cleaning A2 Cut into 2-3 mm Rings A1->A2 B1 Mount Rings in Organ Bath A2->B1 B2 Equilibration (60-90 min) under Tension (1.5-2.0 g) B1->B2 C1 Pre-contraction with Phenylephrine (1 µM) B2->C1 D1 Cumulative Addition of Hydralazine (10⁻⁹ to 10⁻⁴ M) C1->D1 E1 Record Isometric Tension D1->E1 E2 Calculate % Relaxation E1->E2 E3 Generate Concentration- Response Curve & EC₅₀ E2->E3

Caption: Workflow for the in vitro aortic ring vasodilation assay.

In Vivo Blood Pressure Measurement in Anesthetized Rats

This protocol outlines the procedure for measuring the direct effect of intravenously administered hydralazine on systemic blood pressure in an animal model.[14]

Materials:

  • Spontaneously hypertensive rats (SHR) or normotensive Wistar-Kyoto (WKY) rats

  • Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)

  • Catheters for cannulation

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Heparinized saline

  • This compound solution

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and ensure a stable plane of anesthesia throughout the experiment.

    • Surgically expose the carotid artery and jugular vein.

    • Cannulate the carotid artery with a catheter filled with heparinized saline and connect it to a pressure transducer to record arterial blood pressure.

    • Cannulate the jugular vein for intravenous drug administration.

  • Stabilization:

    • Allow the animal to stabilize for at least 30 minutes after the surgical procedures to ensure a steady baseline blood pressure and heart rate.

  • Hydralazine Administration:

    • Administer a bolus intravenous injection of hydralazine (e.g., 1 mg/kg) or the vehicle control (saline).[14] Alternatively, an infusion can be used (e.g., 0.6 mg/kg/min).[11]

  • Data Recording and Analysis:

    • Continuously record blood pressure and heart rate before, during, and for at least 60 minutes after drug administration.

    • Analyze the change in mean arterial pressure (MAP) and heart rate from the baseline values.

    • Note the onset and duration of the hypotensive effect.

Important Considerations

  • Reflex Tachycardia: Hydralazine-induced vasodilation can lead to a baroreceptor-mediated reflex increase in heart rate.[1][2] This is an important consideration in in vivo studies and can be mitigated by co-administration of a beta-blocker.

  • Endothelium Integrity: As the effects of hydralazine can be endothelium-dependent, it is crucial to carefully handle vascular preparations to preserve the endothelium or to intentionally denude it for comparative studies.[6]

  • Acetylator Status: In clinical applications and some animal studies, the metabolism of hydralazine is influenced by the N-acetyltransferase enzyme, with individuals being "slow" or "fast" acetylators.[3] This can affect the drug's bioavailability and half-life.

  • Safety Precautions: Standard laboratory safety procedures should be followed when handling chemicals and animals. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

References

Application Note: A Validated HPLC Method for the Quantification of Hydralazine Hydrochloride in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydralazine (B1673433) hydrochloride is a direct-acting smooth muscle relaxant used as a vasodilator in the treatment of hypertension and hypertensive emergencies.[1][2] It functions by reducing peripheral resistance, which in turn lowers blood pressure.[1] Given its therapeutic importance, accurate and reliable quantification of hydralazine hydrochloride in pharmaceutical dosage forms is crucial for ensuring product quality and patient safety. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its specificity, sensitivity, and accuracy.[1][3]

This application note presents a detailed, validated reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in bulk drug and pharmaceutical formulations. The method is simple, rapid, and robust, making it suitable for routine quality control analysis.[4] The validation of this method has been performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][4]

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent HPLC system equipped with an isocratic pump (G1310A), a Diode Array Detector (DAD) (G1314A), and a thermostatted column compartment (G1316A) was used.[1] Data acquisition and processing were performed using Chemstation software.[1]

  • Analytical Column: An Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size) was used for chromatographic separation.[2][4]

  • Reagents and Standards: this compound reference standard (99.9% purity) was procured from a reliable source.[5] Acetonitrile (HPLC grade), methanol (B129727) (HPLC grade), potassium dihydrogen orthophosphate (analytical grade), and orthophosphoric acid (analytical grade) were used. High-purity water was used throughout the experiments.

Chromatographic Conditions

The chromatographic conditions were optimized to achieve a symmetrical peak shape, good resolution, and a reasonable analysis time.

ParameterCondition
Mobile Phase Phosphate Buffer (pH 2.5) and Acetonitrile (77:23 v/v)[1]
Flow Rate 1.0 mL/min[1][2][4]
Column Temperature 30°C[6]
Injection Volume 15 µL[6]
Detection Wavelength 230 nm[1][2][4]
Run Time 10 minutes

Protocols

Preparation of Standard Solutions
  • Standard Stock Solution (400 µg/mL): Accurately weigh about 40 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with 0.1 N acetic acid.[1]

  • Working Standard Solution (40 µg/mL): Pipette 10.0 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.[1]

Preparation of Sample Solutions (from Injection)
  • Accurately transfer 2 mL of the this compound injection (equivalent to about 40 mg of this compound) to a 100 mL volumetric flask.[1]

  • Dilute to volume with 0.1 N acetic acid and mix well.[1]

  • Pipette 10.0 mL of this solution into a 100 mL volumetric flask and dilute to volume with the mobile phase to obtain a final concentration of approximately 40 µg/mL.[1]

Preparation of Sample Solutions (from Tablets)
  • Weigh and finely powder not fewer than 20 tablets.[7]

  • Accurately weigh a portion of the powder equivalent to about 100 mg of this compound and transfer it to a 250 mL volumetric flask.[7]

  • Add about 150 mL of 0.1 N acetic acid and sonicate for 15 minutes to dissolve the drug.

  • Dilute to volume with 0.1 N acetic acid and mix well.[7]

  • Centrifuge a portion of the solution and then pipette 10 mL of the clear supernatant into a 100 mL volumetric flask.[7]

  • Dilute to volume with the mobile phase and filter through a 0.45 µm membrane filter to obtain a final concentration of approximately 40 µg/mL.[7]

Method Validation

The developed HPLC method was validated according to ICH guidelines for system suitability, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

System Suitability

System suitability parameters were evaluated to ensure the performance of the chromatographic system. The acceptance criteria were met for all parameters.

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.3
Theoretical Plates ≥ 2000> 3000
% RSD of Peak Area (n=6) ≤ 2.0%< 1.0%
Linearity

The linearity of the method was established by analyzing a series of this compound standard solutions at different concentration levels (typically ranging from 50% to 150% of the working concentration).[1][4] The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 20 - 60 µg/mL
Correlation Coefficient (r²) ≥ 0.998[1][4]
Regression Equation y = mx + c
Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three different concentration levels (50%, 100%, and 150%).[1] A known amount of standard drug was added to a placebo preparation and analyzed.

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%2019.899.0%0.8%
100%4040.2100.5%0.5%
150%6059.499.0%0.7%
Mean Recovery 99.5%

The mean percentage recovery was found to be between 98.0% and 102.0%, indicating the accuracy of the method.[1]

Precision

The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision).[1] Six replicate injections of the standard solution were performed.

Precision Type% RSD
Repeatability (Intra-day) ≤ 2.0%[1]
Intermediate Precision (Inter-day) ≤ 2.0%

The low % RSD values indicate good precision of the analytical method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
Limit of Detection (LOD) 0.10 ppm[1]
Limit of Quantification (LOQ) 0.30 ppm[1]

The low LOD and LOQ values demonstrate the high sensitivity of the developed method.[1]

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed under various stress conditions, including acidic, alkaline, oxidative, and thermal degradation.[6][8] The results showed that the method could effectively separate the this compound peak from the degradation products, confirming the specificity of the method.[6]

Conclusion

The developed RP-HPLC method for the quantification of this compound in pharmaceutical formulations is simple, accurate, precise, and specific. The method was successfully validated according to ICH guidelines and can be reliably used for routine quality control analysis of this compound in the pharmaceutical industry.

Visualizations

experimental_workflow prep Preparation of Solutions std_prep Standard Preparation prep->std_prep sample_prep Sample Preparation (Injection/Tablets) prep->sample_prep hplc_analysis HPLC Analysis std_prep->hplc_analysis sample_prep->hplc_analysis chrom_cond Chromatographic Conditions: Column: C18 Mobile Phase: Buffer/ACN Flow Rate: 1.0 mL/min Detection: 230 nm hplc_analysis->chrom_cond validation Method Validation hplc_analysis->validation linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq specificity Specificity (Forced Degradation) validation->specificity quantification Quantification of Hydralazine HCl validation->quantification

Caption: Experimental workflow for HPLC quantification of hydralazine HCl.

logical_relationship method_dev Method Development method_val Method Validation (ICH Guidelines) method_dev->method_val Leads to qc_analysis Routine Quality Control Analysis method_val->qc_analysis Enables product_quality Ensured Product Quality & Safety qc_analysis->product_quality Ensures

Caption: Logical relationship from method development to quality assurance.

References

Application Notes and Protocols: Preparing Hydralazine Hydrochloride for In Vivo Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydralazine (B1673433) hydrochloride is a direct-acting smooth muscle relaxant used as a vasodilator to treat hypertension.[1] Its mechanism of action involves the relaxation of vascular smooth muscle, primarily in resistance arterioles, which leads to decreased peripheral resistance and a reduction in blood pressure.[1][2] In preclinical research, hydralazine is frequently used in mouse models to study cardiovascular physiology, tumor blood flow, and the effects of hypertension.[3][4]

Proper preparation of hydralazine hydrochloride for in vivo injections is critical to ensure the stability, solubility, and safety of the formulation. These application notes provide detailed protocols and key considerations for preparing this compound solutions for administration to mice.

Key Considerations: Stability and Solubility

The stability of this compound is highly dependent on the pH of the solution and the vehicle used. It is a white to off-white crystalline powder that is soluble in water.[2][5] Adhering to proper preparation and storage conditions is essential to prevent degradation and loss of potency.

Key points:

  • pH Stability: Hydralazine exhibits maximum stability in an acidic pH range of 3.4 to 4.4.[2][6] Its decomposition rate increases as the pH becomes alkaline.[6]

  • Vehicle Incompatibility: The drug is unstable in solutions containing dextrose, showing a potency loss of over 40% after one day at room temperature.[7] Therefore, dextrose solutions should be avoided as a vehicle.

  • Metal Contact: Hydralazine may react with metals, leading to discoloration (often yellow or pink).[6] Contact with metal parts, such as filter needles with stainless steel filters, should be minimized.[6] Discolored solutions should be discarded.

  • Storage and Use: It is strongly recommended to prepare solutions just prior to use.[6] Commercial vials should be stored at a controlled room temperature and protected from freezing.[6]

Data Presentation: Physicochemical Properties and Stability

The quantitative data regarding the stability and properties of this compound are summarized below.

Table 1: Physicochemical Properties and Stability of Hydralazine HCl

Parameter Value / Recommendation Source(s)
Molecular Formula C₈H₈N₄·HCl [2]
Molecular Weight 196.64 g/mol [2]
Appearance White to off-white, odorless crystalline powder [2][5]
Solubility Soluble in water, slightly soluble in alcohol [2][5]
Optimal pH for Stability 3.4 - 4.4 [2][6]
Stability in 0.9% NaCl ~8% potency loss after 2 days at 25°C [7]
Stability in 5% Dextrose >40% potency loss after 1 day at 25°C [7]

| Light Sensitivity | Protect from light |[8] |

Table 2: Recommended Vehicles for In Vivo Administration in Mice

Vehicle Recommendation & Rationale Source(s)
0.9% Sodium Chloride (Saline) Highly Recommended. Provides good stability compared to other vehicles. [7][9]
5% Dextrose in Water (D5W) Not Recommended. Causes rapid degradation of hydralazine. [7][10]
Water for Injection (Sterile) For Reconstitution Only. Used to dissolve the initial powder before further dilution in saline. [11][12]

| Ringer Lactate | Acceptable Alternative. Can be used for administration. |[9] |

Experimental Protocols

Materials and Equipment
  • This compound powder (USP grade)

  • Sterile 0.9% Sodium Chloride for Injection

  • Sterile Water for Injection (for reconstitution)

  • Sterile, empty vials

  • Calibrated analytical balance

  • Sterile syringes (1 mL, 5 mL) and needles

  • Sterile 0.22 µm syringe filters (e.g., PVDF or PES, ensure no metal parts)

  • pH meter and calibration standards (optional, for pH adjustment)

  • 0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide (for pH adjustment, if necessary)

  • Vortex mixer

Protocol 1: Preparation of Injectable Solution from Powder

This protocol describes creating a stock solution and diluting it to the final desired concentration for injection.

Step 1: Calculation

  • Determine the target dose in mg/kg for the mice.

  • Determine the injection volume (typically 5-10 mL/kg for intraperitoneal or subcutaneous routes in mice).

  • Calculate the final concentration needed (mg/mL).

    • Example: For a 5 mg/kg dose and an injection volume of 10 mL/kg:

      • Concentration = (5 mg/kg) / (10 mL/kg) = 0.5 mg/mL

Step 2: Reconstitution (Stock Solution)

  • Weigh the required amount of this compound powder using a calibrated balance.

  • Aseptically transfer the powder to a sterile vial.

  • Reconstitute the powder with a small volume of Sterile Water for Injection to create a concentrated stock solution (e.g., 10-20 mg/mL).[11]

  • Gently vortex until the powder is completely dissolved. The solution should be clear and colorless.[2]

Step 3: Dilution to Final Concentration

  • Withdraw the required volume from the stock solution.

  • Aseptically transfer it to a new sterile vial containing the appropriate volume of sterile 0.9% Sodium Chloride to achieve the final desired concentration.

    • Example: To make 10 mL of a 0.5 mg/mL solution from a 10 mg/mL stock:

      • Volume of stock = (0.5 mg/mL * 10 mL) / 10 mg/mL = 0.5 mL

      • Add 0.5 mL of stock to 9.5 mL of sterile 0.9% saline.

Step 4: Sterile Filtration and Storage

  • Draw the final solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a final sterile vial. Use a filter that does not contain metal components.

  • The final solution should be used immediately.[2] Do not add it to other infusion solutions.[2]

Workflow for Hydralazine Solution Preparation

The following diagram illustrates the workflow for preparing the this compound injectable solution from powder.

G start_node Start A Calculate Required Concentration (mg/mL) start_node->A process_node process_node decision_node decision_node io_node io_node end_node Injectable Solution (Use Immediately) B Weigh Hydralazine HCl Powder A->B C Reconstitute with Sterile Water for Injection B->C D Ensure Complete Dissolution C->D E Dilute to Final Volume with 0.9% Saline D->E F Sterile Filter (0.22 µm, no metal) E->F F->end_node

Caption: Workflow for preparing hydralazine HCl injection from powder.
Administration Routes and Dosages in Mice

The choice of administration route and dosage depends on the experimental design, desired onset of action, and duration of effect.

Table 3: Reported Dosages of Hydralazine HCl for In Vivo Studies in Mice

Administration Route Dosage Range Experimental Context Source(s)
Intraperitoneal (IP) 5 mg/kg Neuroprotection study (in rats, but a common route/dose) [13]
Intravenous (IV) 0.1 - 5.0 mg/kg Blood pressure & tumor blood flow modulation [3]
Oral (in drinking water) 24 mg/kg/day Aneurysm and atherosclerosis study [4]
Oral (in drinking water) ~250 mg/kg/day Chronic lifetime carcinogenicity study [2][5]

| Parenteral (IV/IM) | 1.7 - 3.5 mg/kg/day (divided doses) | Pediatric human dose, often used as a reference for animal studies |[2] |

Notes on Administration:

  • Onset of Action: Following intravenous injection, the blood pressure-lowering effect typically begins within minutes, with a maximal decrease observed between 10 and 80 minutes.[2]

  • Monitoring: Monitor animals for signs of hypotension, tachycardia, and other adverse effects, especially when establishing a new dose regimen.

Mechanism of Action Pathway

Hydralazine's primary effect is the direct relaxation of arterial smooth muscle, which distinguishes it from vasodilators that act on veins.

G drug_node drug_node target_node target_node effect_node effect_node outcome_node outcome_node Hydralazine Hydralazine SmoothMuscle Arterial Smooth Muscle Cells Hydralazine->SmoothMuscle Acts on Mechanism Inhibits IP3-induced Ca2+ Release from SR SmoothMuscle->Mechanism Relaxation Muscle Relaxation Mechanism->Relaxation Vasodilation Arteriolar Vasodilation Relaxation->Vasodilation Resistance Decreased Peripheral Vascular Resistance Vasodilation->Resistance BP Decreased Blood Pressure Resistance->BP

Caption: Simplified mechanism of action for hydralazine-induced vasodilation.
Troubleshooting

Table 4: Troubleshooting Guide for Hydralazine Solution Preparation

Problem Possible Cause(s) Recommended Solution(s) Source(s)
Solution Discoloration (Yellow/Pink) Contact with metal parts (e.g., needles, filters). Prepare solution immediately before use. Minimize contact with metal. Use plastic or non-metal filter components. Discard discolored solutions. [2][6][11]
Precipitation in Solution Use of an incorrect vehicle (e.g., dextrose). pH is outside the optimal range (3.4-4.4). Refrigeration of a concentrated solution. Use 0.9% Sodium Chloride as the vehicle. Ensure the final pH is within the stable range. Store at controlled room temperature and avoid freezing. [6][7][10]

| Loss of Potency / Inconsistent Results | Degradation due to improper vehicle, pH, or prolonged storage. | Prepare solutions fresh for each experiment. Use 0.9% saline and verify that the solution is clear and colorless before injection. |[6][7] |

References

Application Notes and Protocols for Hydralazine Hydrochloride Treatment of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydralazine (B1673433) hydrochloride as an anti-cancer agent in preclinical research. The protocols outlined below are based on established methodologies for evaluating the efficacy of hydralazine in various cancer cell lines.

Introduction

Hydralazine, a well-known antihypertensive medication, has demonstrated promising anti-neoplastic properties.[1][2][3] Its mechanisms of action in cancer are multifaceted, primarily attributed to its ability to inhibit DNA methylation and, as more recent studies have revealed, to block the enzymatic activity of 2-aminoethanethiol dioxygenase (ADO).[4][5][6][7] By inhibiting DNA methyltransferases (DNMTs), hydralazine can lead to the re-expression of tumor suppressor genes that have been silenced by hypermethylation.[2][8][9] The inhibition of ADO has been shown to induce cellular senescence in glioblastoma cells, thereby halting their proliferation.[4][6][10][11] These dual mechanisms make hydralazine a compelling candidate for further investigation in cancer therapy, both as a standalone agent and in combination with other chemotherapeutic drugs.[1][12][13]

Data Presentation

The following tables summarize the quantitative data on the effects of hydralazine hydrochloride on various cancer cell lines as reported in the literature.

Table 1: IC50 and EC50 Values of Hydralazine in Cancer Cell Lines

Cell LineCancer TypeParameterValue (µM)Treatment DurationReference
DU-145Prostate CancerEC503072 hours[1]
LNCaPProstate CancerEC506372 hours[1]
MCF-7 (wild-type)Breast CancerIC50165.172 hours[4]
K562Chronic Myeloid LeukemiaIC508172 hours[14]
DU-145Prostate CancerEC5034.172 hours[3]
LNCaPProstate CancerEC50105.772 hours[3]
PC-3Prostate CancerEC50166.972 hours[3]
C4-2Prostate CancerEC50113.772 hours[3]

Table 2: Observed Effects of Hydralazine Treatment on Cancer Cell Lines

Cell LineCancer TypeHydralazine Concentration (µM)Observed EffectReference
DU145, PC-3Prostate Cancer20 and 40Decreased mRNA expression of DNMT1, DNMT3a, and DNMT3b.[1][1]
DU145Prostate Cancer40Cell cycle arrest at G0/G1 phase.[1][1]
Jurkat, MOLT-4, CEM-6Leukemic T cells400 and 600Induction of caspase-dependent apoptosis.[7][7]
MCF-7/Adr (doxorubicin-resistant)Breast Cancer1030% decrease in DNA methyltransferase activity.[8][8]
HeLaCervical CancerNot specified (in combination with valproic acid)Potentiation of cytotoxicity of cisplatin, adriamycin, and gemcitabine.[12][12]
Glioblastoma cellsBrain CancerNot specifiedInduction of cellular senescence.[10][11][10][11]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound on cancer cell lines.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of hydralazine on cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM in DMSO or water, sterile filtered)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Hydralazine Treatment:

    • Prepare serial dilutions of hydralazine from the stock solution in complete medium to achieve the desired final concentrations (e.g., 10, 20, 40, 80, 100, 150, 200 µM).

    • Include a vehicle control (medium with the same concentration of DMSO or water as the highest hydralazine concentration).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of hydralazine or the vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[5]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

    • Mix gently by pipetting or using a plate shaker for 15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis induced by hydralazine using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after 24 hours.

    • Treat the cells with the desired concentrations of hydralazine (e.g., 50, 100, 200 µM) and a vehicle control for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of hydralazine on the cell cycle distribution using PI staining and flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well cell culture plates

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of hydralazine and a vehicle control as described in the apoptosis assay protocol.

  • Cell Fixation:

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation cell_culture Cancer Cell Line Culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding hydralazine_prep Prepare Hydralazine Stock Solution treatment Treat Cells with Hydralazine (various concentrations) hydralazine_prep->treatment cell_seeding->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (e.g., PI Staining) incubation->cell_cycle_assay data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis

dna_methylation_pathway cluster_dnmt DNA Methyltransferases cluster_gene Gene Regulation cluster_effect Cellular Effects hydralazine Hydralazine dnmt1 DNMT1 hydralazine->dnmt1 Inhibits Expression dnmt3a DNMT3a hydralazine->dnmt3a Inhibits Expression dnmt3b DNMT3b hydralazine->dnmt3b Inhibits Expression tsg_reexpression Tumor Suppressor Gene Re-expression hydralazine->tsg_reexpression Leads to promoter_hypermethylation Promoter Hypermethylation dnmt1->promoter_hypermethylation dnmt3a->promoter_hypermethylation dnmt3b->promoter_hypermethylation tsg_silencing Tumor Suppressor Gene Silencing promoter_hypermethylation->tsg_silencing growth_inhibition Growth Inhibition apoptosis Apoptosis tsg_reexpression->growth_inhibition tsg_reexpression->apoptosis

ado_inhibition_pathway cluster_tumor_growth Tumor Growth Promotion cluster_cellular_effect Cellular Effect hydralazine Hydralazine ado 2-aminoethanethiol dioxygenase (ADO) hydralazine->ado Inhibits senescence Cellular Senescence hydralazine->senescence Induces protein_stabilization Stabilization of Proteins Promoting Tumor Growth ado->protein_stabilization Promotes in Hypoxia low_oxygen Low Oxygen Environment (Hypoxia) low_oxygen->ado Activates growth_arrest Tumor Growth Arrest senescence->growth_arrest

References

Assessing Hydralazine Hydrochloride's Effect on Gene Expression: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to assess the impact of hydralazine (B1673433) hydrochloride on gene expression. Hydralazine, a well-known antihypertensive medication, has garnered significant interest for its epigenetic modifying properties, primarily through the inhibition of DNA methylation and modulation of hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways. This document details the experimental protocols to investigate these effects and presents the expected quantitative changes in gene and protein expression.

Introduction

Hydralazine hydrochloride exerts its influence on gene expression through two principal mechanisms:

  • Inhibition of DNA Methylation: Hydralazine acts as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), particularly DNMT1.[1][2] This inhibition leads to the demethylation of CpG islands in the promoter regions of silenced genes, such as tumor suppressor genes, resulting in their re-expression.[3][4]

  • Stabilization of HIF-1α: Hydralazine inhibits prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α under normoxic conditions.[5] This leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of its target genes involved in angiogenesis and cellular adaptation to hypoxia.[5][6]

Data Presentation

The following tables summarize the quantitative effects of this compound on gene and protein expression, as documented in various studies.

Table 1: Effect of Hydralazine on DNA Methyltransferase (DNMT) Expression

TargetCell Line/SystemHydralazine ConcentrationChange in ExpressionReference
DNMT1 ProteinHL-1 cardiac myocytes10 µM↓ 28 ± 8%[7]
DNMT1 ProteinHL-1 cardiac myocytes30 µM↓ 39 ± 8%[7]
DNMT1 mRNAProstate cancer cell lines20-40 µMSignificant decrease[8]
DNMT3a mRNAProstate cancer cell lines40 µMSignificant decrease[8]
DNMT3b mRNAProstate cancer cell lines20-40 µMSignificant decrease[8]

Table 2: Re-expression of Tumor Suppressor Genes by Hydralazine

GeneCancer Type/Cell LineHydralazine TreatmentOutcomeReference
p16Head and Neck Cancer150 mg/day (oral)Re-expression observed[3]
RARβCervical Cancer150 mg/day (oral)Re-expression observed[3]
Multiple GenesMicroarray on SW480 cellsNot specified153 genes induced ≥ 3-fold[4]

Table 3: Upregulation of HIF-1α and Downstream Target Genes by Hydralazine

Gene/ProteinCell/Tissue TypeHydralazine TreatmentOutcomeReference
HIF-1α proteinEndothelial & Smooth Muscle CellsNot specifiedRapid and transient induction[5]
VEGF proteinIn vivo tissue extractsNot specifiedInduced expression[5]
Endothelin-1 mRNAHeart, Kidney, Brain (Rat)20 mg/kg/day (oral)Decreased expression[9]
Adrenomedullin (B612762)Endothelial & Smooth Muscle CellsNot specifiedInduced expression[5]
Heme Oxygenase 1Endothelial & Smooth Muscle CellsNot specifiedInduced expression[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Analysis of DNMT1 Protein Expression by Western Blot

This protocol details the procedure for quantifying the reduction in DNMT1 protein levels following hydralazine treatment.

1. Cell Culture and Hydralazine Treatment:

  • Culture cells (e.g., HL-1 cardiac myocytes or prostate cancer cell lines) in appropriate media and conditions.
  • Treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM) or vehicle control for a specified duration (e.g., 24-48 hours).

2. Protein Lysate Preparation:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Scrape the cells and collect the lysate.
  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
  • Collect the supernatant containing the protein extract.
  • Determine protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

  • Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
  • Separate proteins on a 7.5% SDS-polyacrylamide gel.
  • Transfer proteins to a PVDF membrane.
  • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against DNMT1 (e.g., 1:1000 dilution) overnight at 4°C.[10]
  • Wash the membrane three times with TBST.
  • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
  • Wash the membrane three times with TBST.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Normalize DNMT1 band intensity to a loading control (e.g., β-actin or GAPDH).

Protocol 2: Analysis of Gene Re-expression by Methylation-Specific PCR (MSP)

This protocol is for assessing the demethylation and subsequent re-expression of tumor suppressor genes like p16 and RARβ.

1. DNA Extraction and Bisulfite Conversion:

  • Treat cells with hydralazine (e.g., 10 µM for 5 days).[3]
  • Extract genomic DNA from treated and untreated cells using a commercial kit.
  • Perform bisulfite conversion of 1 µg of genomic DNA. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. Methylation-Specific PCR:

  • Perform two separate PCR reactions for each sample using primers specific for either the methylated or unmethylated promoter sequence of the target gene.
  • Primer Sequences for p16 :
  • Methylated Forward: 5'-TTATTAGAGGGTGGGGCGGATCGC-3'
  • Methylated Reverse: 5'-GACCCCGAACCGCGACCGTAA-3'
  • Unmethylated Forward: 5'-TTATTAGAGGGTGGGGTGGATTGT-3'
  • Unmethylated Reverse: 5'-CAACCCCAAACCACAACCATAA-3'
  • Primer Sequences for RARβ :
  • Methylated Forward: 5'-GGTCGAGGAGCGGTCGC-3'
  • Methylated Reverse: 5'-GACCAATCCAACCGAAACGA-3'
  • Unmethylated Forward: 5'-GTTGGTTGAGGAGTGGTGTT-3'
  • Unmethylated Reverse: 5'-CAACCAATCCAACCAAAACAA-3'
  • PCR Conditions:
  • Initial denaturation at 95°C for 10 minutes.
  • 40 cycles of: 95°C for 30 seconds, 60°C for 30 seconds, and 72°C for 30 seconds.
  • Final extension at 72°C for 7 minutes.

3. Gel Electrophoresis:

  • Analyze PCR products on a 2% agarose (B213101) gel. The presence of a band in the reaction with methylated primers indicates methylation, while a band in the unmethylated reaction indicates a lack of methylation.

Protocol 3: Analysis of HIF-1α Target Gene Expression by RT-qPCR

This protocol details the quantification of changes in the mRNA levels of HIF-1α downstream target genes.

1. RNA Extraction and cDNA Synthesis:

  • Treat cells with hydralazine or vehicle control.
  • Extract total RNA using a suitable kit.
  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

2. Quantitative PCR (qPCR):

  • Perform qPCR using SYBR Green master mix and gene-specific primers.
  • Primer Sequences (Human):
  • VEGF: Forward: 5'-AGGGCAGAATCATCACGAAGT-3', Reverse: 5'-AGGGTCTCGATTGGATGGCA-3'[8]
  • Endothelin-1 (EDN1): Forward: 5'-TGCGTCTGCTACCTGCTCTT-3', Reverse: 5'-TCGCCCTGATTGTTGTTGTC-3'[11]
  • Adrenomedullin (ADM): Forward: 5'-GACATGAAGGGTGCCTCTCGAA-3', Reverse: 5'-CCTGGAAGTTGTTCATGCTCTGG-3'[7]
  • Heme Oxygenase 1 (HMOX1): Commercially available validated primer pairs are recommended (e.g., from OriGene or Bio-Rad).[3][12]
  • qPCR Cycling Conditions:
  • Initial denaturation at 95°C for 10 minutes.
  • 40 cycles of: 95°C for 15 seconds and 60°C for 1 minute.
  • Include a melt curve analysis to ensure primer specificity.
  • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or β-actin).
  • Calculate the fold change in gene expression using the 2-ΔΔCt method.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

hydralazine_dna_methylation_pathway cluster_effect hydralazine Hydralazine Hydrochloride dnmt DNMT1 hydralazine->dnmt Inhibits (IC50 = 2 µM) mapk MAPK Pathway hydralazine->mapk Inhibits (EC50 = 2.96 µM) gene_reexpression Tumor Suppressor Gene Re-expression cpg Methylated CpG Islands (Gene Promoter) dnmt->cpg Maintains Methylation mapk->dnmt Activates gene_silencing Tumor Suppressor Gene Silencing cpg->gene_silencing gene_silencing->gene_reexpression Reversal

Caption: Hydralazine's inhibition of DNMT1 and the MAPK pathway leads to gene re-expression.

hydralazine_hif1a_pathway hydralazine Hydralazine Hydrochloride phd PHD Enzymes hydralazine->phd Inhibits hif1a HIF-1α phd->hif1a Hydroxylates (Normoxia) proteasome Proteasomal Degradation hif1a->proteasome Degradation hif1a_stabilized Stabilized HIF-1α (Translocates to Nucleus) hif1a->hif1a_stabilized Stabilization target_genes Target Gene Transcription (e.g., VEGF, Endothelin-1, Adrenomedullin, HMOX1) hif1a_stabilized->target_genes Activates experimental_workflow_gene_expression cluster_dna DNA Analysis cluster_rna RNA Analysis cluster_protein Protein Analysis start Cell Culture treatment This compound Treatment start->treatment harvest Cell Harvesting treatment->harvest dna_extraction Genomic DNA Extraction harvest->dna_extraction rna_extraction Total RNA Extraction harvest->rna_extraction protein_extraction Protein Lysate Extraction harvest->protein_extraction bisulfite Bisulfite Conversion dna_extraction->bisulfite msp Methylation-Specific PCR (MSP) bisulfite->msp dna_analysis Agarose Gel Electrophoresis msp->dna_analysis cdna cDNA Synthesis rna_extraction->cdna rtqpcr RT-qPCR cdna->rtqpcr rna_analysis Fold Change Calculation (2-ΔΔCt) rtqpcr->rna_analysis western Western Blot protein_extraction->western protein_analysis Densitometry Analysis western->protein_analysis

References

Methodology for Studying Hydralazine-Induced Lupus in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing and evaluating a murine model of hydralazine-induced lupus. This model is a valuable tool for investigating the pathogenesis of drug-induced autoimmune diseases and for the preclinical assessment of potential therapeutic agents.

Introduction

Hydralazine (B1673433), a medication used to treat hypertension, is one of the most common drugs associated with the induction of a lupus-like syndrome in humans. Animal models, particularly in mice, are instrumental in dissecting the molecular and cellular mechanisms underlying this phenomenon. These models allow for controlled investigation into the genetic and immunological factors that predispose individuals to drug-induced lupus. The protocols outlined below describe the induction of a lupus-like condition in mice using hydralazine and the subsequent analysis of key pathological markers.

Animal Models

Several inbred mouse strains have been utilized in studies of drug-induced lupus, with varying susceptibility. Commonly used strains include:

  • BALB/c: This strain is widely used due to its robust immune response and susceptibility to induced autoimmune conditions.[1]

  • C57BL/6J: Another common inbred strain used in immunological studies.

  • A/JAX: This strain has also been shown to develop antinuclear antibodies (ANAs) in response to hydralazine.[2]

The choice of strain may depend on the specific research question and the genetic background being investigated.

Experimental Protocols

Induction of Lupus-Like Disease with Hydralazine

This protocol details the oral administration of hydralazine to induce a lupus-like condition in mice.

Materials:

  • Hydralazine hydrochloride (Sigma-Aldrich or equivalent)

  • Sterile water for injection or sterile phosphate-buffered saline (PBS)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal balance

Procedure:

  • Preparation of Hydralazine Solution:

    • Dissolve this compound in sterile water or PBS to a final concentration of 2.5 mg/mL. For example, dissolve 25 mg of this compound in 10 mL of sterile water.

    • Ensure the solution is completely dissolved and sterile-filter if necessary.

    • Prepare the solution fresh on the day of administration.

  • Animal Dosing:

    • Acclimatize mice (e.g., female BALB/c, 5-6 weeks old) for at least one week before the start of the experiment.[1]

    • Weigh each mouse accurately before dosing.

    • The recommended dose is 25 mg/kg of body weight, administered once weekly for a period of 5 weeks.[1][3]

    • Calculate the volume of hydralazine solution to be administered to each mouse based on its weight. For a 20g mouse, the volume would be 200 µL of a 2.5 mg/mL solution.

    • Administer the calculated volume of hydralazine solution via oral gavage.

    • A control group should receive an equivalent volume of the vehicle (sterile water or PBS) on the same schedule.

  • Monitoring:

    • Monitor the mice weekly for changes in body weight and general health status.[1]

    • Observe for any clinical signs of distress or illness.

Assessment of Antinuclear Antibodies (ANA) by ELISA

The presence of ANAs is a hallmark of lupus. This protocol provides a general procedure for their detection in mouse serum.

Materials:

  • Mouse ANA ELISA kit (e.g., Biorbyt orb566261 or equivalent)[1]

  • Microplate reader capable of measuring absorbance at 450 nm

  • Micropipettes and tips

  • Wash buffer (as provided in the kit or prepared according to instructions)

  • Stop solution (as provided in the kit)

  • Mouse serum samples

Procedure:

  • Sample Collection and Preparation:

    • Collect blood from mice via a suitable method (e.g., submandibular or retro-orbital bleeding) and allow it to clot.

    • Centrifuge the blood at 2000 x g for 10 minutes to separate the serum.

    • Store serum samples at -20°C or -80°C until use.

    • On the day of the assay, thaw the serum samples and dilute them according to the ELISA kit manufacturer's instructions (typically 1:100 or 1:200 in the provided sample diluent).

  • ELISA Assay:

    • Bring all reagents to room temperature before use.

    • Add 100 µL of diluted standards, controls, and mouse serum samples to the appropriate wells of the antigen-coated microplate.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of HRP-conjugated anti-mouse IgG to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark at room temperature for 15-20 minutes.

    • Add 50-100 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

  • Data Analysis:

    • Calculate the average absorbance for each set of standards, controls, and samples.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of ANAs in the samples by interpolating their absorbance values from the standard curve.

Hematological Analysis

Changes in blood cell counts are often observed in lupus.

Materials:

  • Automated hematology analyzer

  • Anticoagulant tubes (e.g., EDTA-coated)

Procedure:

  • Blood Collection:

    • Collect whole blood from mice into anticoagulant tubes.

  • Analysis:

    • Analyze the blood samples using an automated hematology analyzer to determine parameters such as:

      • Red blood cell (RBC) count

      • Hemoglobin (HGB)

      • Hematocrit (HCT)

      • Mean corpuscular volume (MCV)

      • Mean corpuscular hemoglobin (MCH)

      • Mean corpuscular hemoglobin concentration (MCHC)

      • White blood cell (WBC) count and differential

      • Platelet count

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment and control groups.

Table 1: Body Weight Changes in Hydralazine-Treated and Control Mice

WeekControl Group (g)Hydralazine-Treated Group (g)
0Mean ± SDMean ± SD
1Mean ± SDMean ± SD
2Mean ± SDMean ± SD
3Mean ± SDMean ± SD
4Mean ± SDMean ± SD
5Mean ± SDMean ± SD

Table 2: Antinuclear Antibody (ANA) Titers in Hydralazine-Treated and Control Mice

GroupANA Titer (Mean ± SD)Percentage of ANA Positive Mice
ControlTiter%
Hydralazine-TreatedTiter%

Table 3: Hematological Parameters in Hydralazine-Treated and Control Mice at Week 5

ParameterControl Group (Mean ± SD)Hydralazine-Treated Group (Mean ± SD)
RBC (x10^12/L)ValueValue
HGB (g/dL)ValueValue
HCT (%)ValueValue
WBC (x10^9/L)ValueValue
Platelets (x10^9/L)ValueValue

Visualization of Pathways and Workflows

Proposed Signaling Pathways in Hydralazine-Induced Lupus

Hydralazine_Lupus_Signaling cluster_ERK ERK Pathway Inhibition cluster_IL10 IL-10 Pathway Modulation Hydralazine Hydralazine ERK_Pathway ERK Pathway DNMT1_3a DNMT1 & DNMT3a Expression DNA_Hypomethylation DNA Hypomethylation Gene_Expression Altered Gene Expression Autoimmunity Autoimmunity Hydralazine2 Hydralazine IL10_Production IL-10 Production Immune_Suppression Immunosuppression Th1_Response Pathogenic Th1 Response Lupus_Development Lupus Development

Experimental Workflow for Studying Hydralazine-Induced Lupus

Experimental_Workflow cluster_analysis Endpoint Analysis start Start: Acclimatize Mice induction Hydralazine Induction (25 mg/kg, weekly for 5 weeks) start->induction monitoring Weekly Monitoring (Body Weight, Clinical Signs) induction->monitoring blood_collection Blood Collection (Weekly or at Endpoint) monitoring->blood_collection ana_elisa ANA ELISA blood_collection->ana_elisa hematology Hematological Analysis blood_collection->hematology histopathology Histopathology (Kidney, Spleen) blood_collection->histopathology data_analysis Data Analysis and Interpretation ana_elisa->data_analysis hematology->data_analysis histopathology->data_analysis end Conclusion data_analysis->end

References

Application Notes and Protocols: Utilizing Hydralazine Hydrochloride to Investigate Endothelial Cell Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydralazine (B1673433) hydrochloride, a well-established antihypertensive medication, presents a compelling tool for the study of endothelial cell biology. Its multifaceted mechanisms of action extend beyond simple vasodilation, offering researchers a unique pharmacological agent to probe various aspects of endothelial function and dysfunction. These application notes provide a comprehensive overview of the known effects of hydralazine on endothelial cells and detailed protocols for key in vitro experiments.

Hydralazine's influence on endothelial cells is complex, with reports suggesting both pro- and anti-angiogenic effects depending on the experimental context. It is known to modulate critical signaling pathways, including the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, nitric oxide (NO) bioavailability, and cellular responses to oxidative stress. These diverse effects make hydralazine a valuable instrument for investigating fundamental endothelial processes such as proliferation, migration, and tube formation, which are central to angiogenesis, vascular remodeling, and the pathogenesis of various diseases.

Mechanisms of Action in Endothelial Cells

Hydralazine's effects on endothelial cells are primarily mediated through the following pathways:

  • HIF-1α Stabilization: Hydralazine inhibits prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α in normoxic conditions. This inhibition leads to the stabilization and accumulation of HIF-1α, a key transcription factor that regulates the expression of genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF).[1][2]

  • Modulation of Nitric Oxide (NO) Signaling: While not a direct NO donor, hydralazine can enhance NO bioavailability. It has been shown to be an efficient scavenger of reactive oxygen species (ROS), which are known to quench NO.[3] By reducing oxidative stress, hydralazine can indirectly increase the effective concentration of NO, a critical signaling molecule in vasodilation and endothelial health.

  • Antioxidant Properties: Hydralazine exhibits direct antioxidant activity by scavenging ROS and inhibiting the generation of superoxide (B77818).[3] This reduction in oxidative stress can protect endothelial cells from damage and dysfunction.

  • Anti-angiogenic Effects: In certain contexts, particularly in cancer studies, hydralazine has been shown to inhibit endothelial cell proliferation, migration, and tube formation. This anti-angiogenic activity may be mediated by interference with VEGF and basic fibroblast growth factor (bFGF) signaling pathways.[4]

Data Presentation

The following tables summarize the quantitative effects of hydralazine hydrochloride on various aspects of endothelial cell function as reported in the literature. It is important to note that effective concentrations and outcomes can vary depending on the specific cell type, experimental conditions, and assay used.

Parameter Cell Type Hydralazine Concentration Observed Effect Reference
Proliferation HUVEC100 µMInhibition of proliferation[4]
Migration HUVEC100 µMInhibition of migration[4]
Tube Formation HUVEC100 µMInhibition of tube formation[4]
HIF-1α Expression bEnd.3 cells100 µM~5.6-fold increase vs. normoxia[2]
Cytotoxicity (IC50) bEnd.3 cells200 µM50% inhibition of cell viability[2]
ROS Generation (IC50) -9.53 mM50% inhibition of ROS release[5]
Superoxide (O2·-) Generation (IC50) -1.19 mM50% inhibition of O2·- generation[5]
Signaling Molecule Cell Type Hydralazine Concentration Observed Effect Reference
VEGF Secretion Co-culture systemNot specifiedReduction[4]
bFGF Secretion Co-culture systemNot specifiedReduction[4]
eNOS Expression Rat Aortic RingsIn vivo treatmentNo significant change[6]
Soluble Guanylyl Cyclase Expression Rat Aortic RingsIn vivo treatmentNormalization of attenuated expression[6]

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Endothelial Cell Hydralazine Hydralazine PHD Prolyl Hydroxylase Domain (PHD) Hydralazine->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates HIF1a_hydroxylated Hydroxylated HIF-1α VEGF_gene VEGF Gene HIF1a->VEGF_gene Activates Proteasome Proteasome HIF1a_hydroxylated->Proteasome Degradation VEGF_protein VEGF Protein VEGF_gene->VEGF_protein Transcription & Translation Angiogenesis Angiogenesis VEGF_protein->Angiogenesis Promotes

Caption: Hydralazine's effect on the HIF-1α signaling pathway.

Experimental_Workflow cluster_assays In Vitro Endothelial Function Assays Proliferation Proliferation Assay Data_Acquisition Data Acquisition (Microscopy/Plate Reader) Proliferation->Data_Acquisition Migration Migration Assay (Wound Healing/Transwell) Migration->Data_Acquisition Tube_Formation Tube Formation Assay Tube_Formation->Data_Acquisition EC_Culture Endothelial Cell Culture (e.g., HUVEC) Treatment Treat with Hydralazine (Dose-Response) EC_Culture->Treatment Treatment->Proliferation Treatment->Migration Treatment->Tube_Formation Analysis Quantitative Analysis Data_Acquisition->Analysis

Caption: General experimental workflow for studying hydralazine's effects.

Experimental Protocols

Endothelial Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of hydralazine on the proliferation and viability of endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 supplemented with 10% FBS.

    • Harvest cells using Trypsin-EDTA and resuspend in fresh medium.

    • Seed HUVECs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Hydralazine Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Prepare serial dilutions of hydralazine in EGM-2 to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 200, 500 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of hydralazine.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of hydralazine that inhibits 50% of cell proliferation).

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

Objective: To assess the effect of hydralazine on the migratory capacity of endothelial cells.

Materials:

  • HUVECs

  • EGM-2 with 10% FBS

  • 6-well cell culture plates

  • 200 µL pipette tip or a cell scraper

  • This compound

  • Microscope with a camera

Protocol:

  • Cell Seeding:

    • Seed HUVECs into 6-well plates and grow until they form a confluent monolayer.

  • Wound Creation:

    • Using a sterile 200 µL pipette tip, create a straight "scratch" or wound in the center of the cell monolayer.

    • Wash the wells twice with PBS to remove detached cells.

  • Hydralazine Treatment:

    • Replace the PBS with fresh EGM-2 containing different concentrations of hydralazine (e.g., 0, 50, 100 µM).

  • Image Acquisition:

    • Immediately after adding the treatment, capture images of the wound at designated points (time 0).

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

    • Capture images of the same wound areas at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis:

    • Measure the width of the wound at multiple points for each image.

    • Calculate the percentage of wound closure at each time point compared to the initial wound width.

    • Compare the migration rates between the different treatment groups.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of hydralazine on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • HUVECs

  • EGM-2

  • Matrigel® Basement Membrane Matrix

  • 96-well cell culture plates

  • This compound

  • Calcein AM (for visualization)

  • Fluorescence microscope

Protocol:

  • Plate Coating:

    • Thaw Matrigel® on ice overnight.

    • Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel® per well.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.

  • Cell Seeding and Treatment:

    • Harvest HUVECs and resuspend them in EGM-2 containing different concentrations of hydralazine (e.g., 0, 50, 100 µM).

    • Seed the cells onto the solidified Matrigel® at a density of 1.5 x 10⁴ cells/well.

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.

    • After incubation, carefully remove the medium and add Calcein AM solution to stain the cells.

    • Incubate for 30 minutes at 37°C.

    • Visualize and capture images of the tube-like structures using a fluorescence microscope.

  • Data Analysis:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Compare the tube formation in hydralazine-treated groups to the control group.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the effect of hydralazine on NO production by endothelial cells.

Materials:

Protocol:

  • Cell Culture and Treatment:

    • Seed HUVECs in a 24-well plate and grow to confluence.

    • Replace the medium with phenol red-free EGM-2 and treat with different concentrations of hydralazine for the desired time period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatants from each well.

  • Griess Assay:

    • Prepare a nitrite standard curve using the sodium nitrite standard solution.

    • Add 50 µL of each supernatant and standard to a 96-well plate in triplicate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

    • Normalize the nitrite concentration to the total protein content of the cells in each well.

Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay)

Objective: To measure the effect of hydralazine on intracellular ROS levels in endothelial cells.

Materials:

  • HUVECs

  • Phenol red-free EGM-2

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • H₂O₂ (positive control)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed HUVECs in a 96-well black, clear-bottom plate and grow to 80-90% confluence.

    • Treat the cells with different concentrations of hydralazine for a specified time. A positive control group treated with H₂O₂ should be included.

  • DCFH-DA Loading:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells once with PBS.

    • Add 100 µL of the DCFH-DA working solution to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement:

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the fluorescence intensity for each treatment group.

    • Express the results as a percentage of the control or as fold change in fluorescence intensity.

Conclusion

This compound is a versatile and valuable tool for investigating the complex biology of endothelial cells. Its ability to modulate key signaling pathways involved in angiogenesis, vascular tone, and oxidative stress provides researchers with a means to dissect these intricate processes. The protocols provided herein offer a starting point for utilizing hydralazine to explore its effects on endothelial cell proliferation, migration, tube formation, and the production of critical signaling molecules like nitric oxide and reactive oxygen species. By carefully designing and executing these experiments, researchers can gain deeper insights into the fundamental mechanisms governing endothelial cell function in both health and disease.

References

Application Notes and Protocols for Western Blot Analysis of DNMT1 Following Hydralazine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the investigation of DNA Methyltransferase 1 (DNMT1) protein expression levels in response to treatment with the antihypertensive drug hydralazine (B1673433). Hydralazine, a non-nucleoside DNA methyltransferase inhibitor, has been shown to decrease DNMT1 protein levels in various cell types.[1][2] This protocol outlines the necessary steps from cell culture and hydralazine treatment to the final detection of DNMT1 by Western blot analysis.

Data Presentation

The following table summarizes quantitative data from studies that have investigated the effect of hydralazine on DNMT1 protein expression.

Cell LineHydralazine ConcentrationTreatment DurationChange in DNMT1 Protein LevelReference
Jurkat (Leukemic T cells)High doses (e.g., 200-600 µM)48 hoursNear-complete loss[2]
Prostate Cancer Cells (LNCaP, DU145, PC-3)20 µM and 40 µMNot specifiedDose-dependent decrease[3]
HL-1 (Cardiac myocytes)10 µMNot specified28 ± 8% decrease[4]
HL-1 (Cardiac myocytes)30 µMNot specified39 ± 8% decrease[4]

Signaling Pathway

Hydralazine has been shown to inhibit the Extracellular signal-regulated kinase (ERK) pathway, which in turn leads to a decrease in DNMT1 mRNA and subsequent protein expression.[5]

Hydralazine_DNMT1_Pathway Hydralazine Hydralazine ERK_Pathway ERK Pathway Signaling Hydralazine->ERK_Pathway inhibits DNMT1_mRNA DNMT1 mRNA Expression ERK_Pathway->DNMT1_mRNA promotes DNMT1_Protein DNMT1 Protein DNMT1_mRNA->DNMT1_Protein leads to

Caption: Hydralazine-mediated inhibition of the ERK pathway leading to reduced DNMT1 expression.

Experimental Workflow

The overall experimental workflow for analyzing DNMT1 expression after hydralazine treatment is depicted below.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells Cell_Adherence 2. Allow Adherence Cell_Seeding->Cell_Adherence Hydralazine_Treatment 3. Treat with Hydralazine (and vehicle control) Cell_Adherence->Hydralazine_Treatment Cell_Lysis 4. Lyse Cells Hydralazine_Treatment->Cell_Lysis Quantification 5. Quantify Protein (e.g., BCA Assay) Cell_Lysis->Quantification SDS_PAGE 6. SDS-PAGE Quantification->SDS_PAGE Transfer 7. Protein Transfer (to PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (anti-DNMT1) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Chemiluminescent Detection Secondary_Ab->Detection Imaging 12. Image Acquisition Detection->Imaging Densitometry 13. Densitometry Analysis Imaging->Densitometry Normalization 14. Normalize to Loading Control (e.g., β-actin, GAPDH) Densitometry->Normalization

Caption: Workflow for Western blot analysis of DNMT1 after hydralazine treatment.

Experimental Protocols

I. Cell Culture and Hydralazine Treatment
  • Cell Seeding: Plate the cells of interest (e.g., Jurkat, MCF-7, PC-3) in appropriate culture dishes at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

  • Adherence/Growth: Allow cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO₂).

  • Hydralazine Preparation: Prepare a stock solution of hydralazine hydrochloride in sterile water or PBS. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 10 µM, 20 µM, 40 µM, 100 µM) and a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal conditions for your cell line.

  • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of hydralazine. Include a vehicle control (medium with the same concentration of the solvent used for the hydralazine stock).

  • Incubation: Return the cells to the incubator for the desired treatment duration.

II. Protein Extraction
  • Cell Harvest: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each dish.

  • Scraping and Collection: Scrape the cells off the dish and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).

III. Western Blot Analysis
  • Sample Preparation: Based on the protein quantification results, dilute the protein samples with 4x Laemmli sample buffer to a final concentration of 1x and a uniform protein amount per lane (e.g., 20-30 µg). Heat the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 4-12% gradient gel). Perform electrophoresis until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DNMT1 (the observed molecular weight is approximately 180-200 kDa[6]) diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and incubate for the time recommended by the manufacturer.

  • Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH) to normalize for protein loading.

IV. Data Analysis
  • Densitometry: Use image analysis software to quantify the band intensities for DNMT1 and the loading control in each lane.

  • Normalization: For each sample, normalize the DNMT1 band intensity to the intensity of the corresponding loading control band.

  • Analysis: Compare the normalized DNMT1 levels in the hydralazine-treated samples to the vehicle-treated control to determine the effect of the treatment. The results can be expressed as a percentage of the control.

References

Application Notes and Protocols: Hydralazine in Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of hydralazine (B1673433) in preclinical cardiovascular disease research models. This document details its multifaceted mechanisms of action, provides established experimental protocols, and presents quantitative data from various studies to guide research and development.

Introduction

Hydralazine is a well-established antihypertensive medication that has been repurposed in research settings to investigate various cardiovascular pathologies.[1][2][3] Its utility in research extends beyond simple blood pressure reduction due to its complex and multifaceted mechanisms of action, including direct vasodilation, antioxidant properties, and epigenetic modifications.[1][2][3] This makes it a valuable tool for modeling and investigating hypertension, heart failure, ischemia-reperfusion injury, and atherosclerosis.

Mechanisms of Action in Cardiovascular Models

Hydralazine's effects on the cardiovascular system are mediated through several key pathways. While its primary clinical effect is vasodilation, its utility in research is enhanced by its other biological activities.

2.1. Vasodilation:

Hydralazine directly relaxes arterial smooth muscle, leading to a reduction in peripheral resistance.[4][5] This is primarily achieved by:

  • Inhibition of Calcium Release: It interferes with the inositol (B14025) triphosphate (IP3) signaling pathway, which in turn inhibits the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][6]

  • Modulation of cGMP Levels: It may increase cyclic guanosine (B1672433) monophosphate (cGMP) levels, contributing to smooth muscle relaxation.[5]

  • Endothelium-Dependent Effects: At clinically relevant concentrations (90 nM to 1 µM), a significant portion of hydralazine's vasodilatory effect is dependent on an intact endothelium.[7]

2.2. Antioxidant and Cardioprotective Effects:

Recent studies have highlighted hydralazine's role as an antioxidant.[1][2] This property is crucial for its protective effects in various cardiovascular disease models.

  • It can inhibit the activation of membrane-associated oxidases, reducing the production of superoxide.[4]

  • In animal models of diabetic nephropathy, it has shown reno-protective effects through antioxidation.[1]

  • It has been shown to reduce myocardial infarct size and protect against ischemia/reperfusion injury by inhibiting mitochondrial fission in cardiomyocytes.[2][8]

2.3. HIF-1α Stabilization and Angiogenesis:

Hydralazine has been identified as an inhibitor of prolyl hydroxylase domain (PHD) enzymes.[4][9]

  • This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[2][4][8]

  • Stabilized HIF-1α upregulates the expression of downstream targets like Vascular Endothelial Growth Factor (VEGF), promoting angiogenesis.[2][4][9]

  • This mechanism is being explored for its therapeutic potential in ischemic diseases.[4][9]

2.4. DNA Demethylation:

Hydralazine is also known to have DNA demethylating properties, which may contribute to its long-term effects on gene expression in cardiovascular tissues.[2][3][10] While the direct implications in most cardiovascular models are still under investigation, this epigenetic modulatory effect presents a novel avenue for research.[10]

Data Presentation: Hydralazine in Preclinical Models

The following tables summarize quantitative data from key studies using hydralazine in various cardiovascular research models.

Table 1: In Vivo Animal Models

Disease ModelAnimalHydralazine DosageDurationKey FindingsReference
Hypertension Spontaneously Hypertensive RatsNot SpecifiedLong-termAssociated with progression or absence of regression of cardiac hypertrophy.[11]
Heart Failure Mice (GCA knockout)≈24 mg/kg/day (in drinking water)5 weeksInduced AT2 receptor-mediated cardiomyocyte growth; attenuated cardiac fibrosis.[11]
Heart Failure Humans (Chronic)200-400 mg/day (oral)8.3 months (avg)Sustained increase in cardiac index (+65%) and stroke volume index (+88%); decreased systemic vascular resistance (-41%).[12]
Heart Failure (HFrEF) HumansInitial: 37.5 mg hydralazine/20 mg isosorbide (B1672297) dinitrate 3x/dayNot SpecifiedTitrated up to 75 mg hydralazine/40 mg isosorbide dinitrate 3x/day.[13]
Abdominal Aortic Aneurysm Apolipoprotein E-Deficient Mice24 mg/kg/day (in drinking water)28 daysDecreased AAA incidence from 80% to 20%; increased survival from 60% to 100%.[14]
Obesity New Zealand White Rabbits6-14 mg/kg/day12 weeksLower body fat and higher body water compared to controls.[15]
Nonalcoholic Steatohepatitis with Hypertension Spontaneously Hypertensive RatsNot SpecifiedNot SpecifiedAmeliorated HFC-induced liver fibrosis.[16]

Table 2: In Vitro Cellular Models

Cell TypeHydralazine ConcentrationDurationKey FindingsReference
HUVEC, Smooth Muscle Cells 50-500 µmol/L1-2 hours (peak)Dose-dependent induction of HIF-1α protein. Peak induction at 50 µmol/L.[4]
Human Umbilical Vein Endothelial Cells (HUVEC) Not SpecifiedNot SpecifiedInhibited proliferation, wound-healing, migration, invasion, and tube formation.[17]
Rabbit Aorta and Pulmonary Artery Smooth Muscle Cells EC50: 16-20 µMNot SpecifiedRelaxation of pre-contracted vessels.[6]

Experimental Protocols

4.1. In Vivo Model: Hydralazine Administration in a Mouse Model of Heart Failure

  • Animal Model: Guanylyl cyclase-A (GCA) knockout mice are a model of cardiac hypertrophy and fibrosis.

  • Hydralazine Preparation and Administration:

    • Prepare a stock solution of hydralazine in drinking water.

    • Administer hydralazine at a concentration calculated to deliver approximately 24 mg/kg/day.[11]

    • Provide the hydralazine-containing drinking water ad libitum for 5 weeks.[11]

    • Prepare fresh hydralazine-containing water three times a week to ensure stability.[14]

  • Monitoring:

    • Measure systolic blood pressure weekly in conscious mice using a computerized tail-cuff method.[11]

    • At the end of the 5-week treatment period, euthanize the mice.

  • Endpoint Analysis:

    • Weigh the heart and left ventricle to calculate the heart weight to body weight (HW/BW) and left ventricular weight to body weight (LVW/BW) ratios.[11]

    • Perform histological analysis (e.g., van Gieson staining) to quantify cardiac fibrosis.[11]

    • Extract total RNA from left ventricular tissue for gene expression analysis (e.g., real-time RT-PCR) of hypertrophy and fibrosis markers.[11]

4.2. In Vitro Model: HIF-1α Induction in Vascular Cells

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or vascular smooth muscle cells in appropriate media.

  • Hydralazine Treatment:

    • Prepare a stock solution of hydralazine in a suitable solvent (e.g., water).

    • Treat cells with varying concentrations of hydralazine (e.g., 50-500 µmol/L).[4] A concentration of 50 µmol/L is recommended as a non-toxic dose that induces physiological levels of HIF-1α.[4]

    • Incubate the cells for different time points (e.g., 1, 2, 4, 8, 16, 24 hours) to determine the time course of HIF-1α expression.[4]

  • Protein Extraction and Western Blotting:

    • Lyse the cells and extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against HIF-1α.

    • Use a suitable secondary antibody and a chemiluminescent substrate for detection.

    • Normalize HIF-1α expression to a loading control (e.g., β-actin).

Visualizations

Hydralazine_Vasodilation_Pathway Hydralazine Hydralazine VascularSmoothMuscleCell Vascular Smooth Muscle Cell Hydralazine->VascularSmoothMuscleCell IP3_Pathway IP3 Signaling Pathway Hydralazine->IP3_Pathway Inhibits Endothelium Endothelium Hydralazine->Endothelium cGMP Increased cGMP Hydralazine->cGMP Increases SR Sarcoplasmic Reticulum (SR) Ca_Release Ca2+ Release IP3_Pathway->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Relaxation Vasodilation NO_Release Nitric Oxide Release Endothelium->NO_Release NO_Release->cGMP cGMP->Relaxation

Caption: Hydralazine's vasodilatory mechanism of action.

Hydralazine_HIF1a_Pathway cluster_cellular_response Cellular Response Hydralazine Hydralazine PHD Prolyl Hydroxylase Domain (PHD) Enzymes Hydralazine->PHD Inhibits HIF1a_hydroxylation HIF-1α Hydroxylation PHD->HIF1a_hydroxylation HIF1a_stabilization HIF-1α Stabilization HIF1a_degradation HIF-1α Degradation HIF1a_hydroxylation->HIF1a_degradation HIF1a_translocation Nuclear Translocation of HIF-1α HIF1a_stabilization->HIF1a_translocation Gene_Expression Target Gene Expression HIF1a_translocation->Gene_Expression VEGF VEGF Gene_Expression->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis

Caption: Hydralazine's role in HIF-1α stabilization and angiogenesis.

Experimental_Workflow_In_Vivo Start Start: Animal Model Selection Treatment Hydralazine Administration (e.g., 24 mg/kg/day in drinking water) Start->Treatment Monitoring Weekly Blood Pressure Monitoring (Tail-cuff) Treatment->Monitoring Endpoint Endpoint: 5 Weeks Monitoring->Endpoint Euthanasia Euthanasia and Tissue Collection Endpoint->Euthanasia Analysis Analysis: - HW/BW & LVW/BW Ratios - Histology (Fibrosis) - Gene Expression (RT-PCR) Euthanasia->Analysis

Caption: In vivo experimental workflow for hydralazine studies.

References

Troubleshooting & Optimization

troubleshooting hydralazine hydrochloride instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting the instability of hydralazine (B1673433) hydrochloride in solution. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Troubleshooting Guide

Issue: My hydralazine hydrochloride solution is changing color (yellowing/pinking).

  • Possible Causes:

    • Oxidation: The hydrazino group in hydralazine is highly reactive and susceptible to oxidation, which can cause discoloration.[1]

    • pH Shift: Hydralazine is most stable at a pH of approximately 3.5.[2][3][4] Decomposition, which can lead to color changes, accelerates as the pH becomes alkaline.[3]

    • Metal Ion Contamination: Hydralazine can chelate with metal ions, leading to the formation of colored complexes.[1] This can occur if the solution comes into contact with metal parts, such as filter needles with stainless steel components.[3]

    • Light Exposure: Exposure to light can increase the rate of decomposition, potentially leading to color changes over time.[3][5]

    • Incompatible Excipients: Certain excipients, such as sodium bisulfite and edetate sodium, can cause immediate discoloration.[6][7]

  • Recommended Solutions:

    • Prepare solutions fresh, just prior to use.[3]

    • Ensure the pH of the solution is maintained between 3.4 and 4.4.[3]

    • Use metal-free systems for preparation and storage.

    • Protect the solution from light by using amber vials or by covering the container with foil.[6]

    • Review the composition of your formulation for any incompatible excipients.

Issue: I am observing precipitation or the formation of particulate matter in my hydralazine solution.

  • Possible Causes:

    • Polymerization: Hydralazine can undergo degradation to form insoluble polymeric products, which may appear as small particles.[1]

    • Low Temperature Storage: Refrigeration of concentrated this compound solutions can sometimes lead to precipitation or crystallization.[3][8]

    • pH-Dependent Solubility: Changes in pH can affect the solubility of hydralazine.

    • Excipient Incompatibility: Some excipients may cause the drug to precipitate.

  • Recommended Solutions:

    • Store solutions at a controlled room temperature and avoid refrigeration unless specified for a particular formulation.[3][8]

    • Ensure the pH is maintained in the optimal range for stability and solubility (pH 3.5).[2][3][4]

    • If precipitation is observed upon dilution of a stock solution (e.g., in DMSO), consider a stepwise dilution approach.

Issue: My analytical results show a rapid loss of hydralazine potency.

  • Possible Causes:

    • Hydrolysis and Oxidation: These are the primary degradation pathways for hydralazine in aqueous solutions.[1][2][9] The rate of degradation is influenced by pH, temperature, and the presence of oxidizing agents.

    • Incompatible Sugars: Sugars such as dextrose, fructose, lactose, and maltose (B56501) can adversely affect the stability of hydralazine.[1][10]

    • Buffer Catalysis: Certain buffer systems, particularly phosphate (B84403) buffers (specifically HPO4=), can catalyze the decomposition of hydralazine.[2][4]

    • Adsorption to Containers: Some loss of potency may occur due to the adsorption of hydralazine onto the surface of PVC containers.[3]

  • Recommended Solutions:

    • Adjust the pH of the solution to 3.5 for maximal stability.[2][3][4]

    • If possible, prepare solutions fresh and avoid long-term storage.

    • If a sweetening agent is required, mannitol (B672) has been shown to be a better option than sorbitol or sucrose.[10]

    • When choosing a buffer system, be aware of potential catalytic effects. Acetate (B1210297) and carbonate buffers have been shown not to attack hydralazine.[2][4]

    • For storage, consider using glass containers to minimize adsorption.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathways are hydrolysis and oxidation.[1][2][9] Hydrolysis can occur through the attack of water on the cationic and dicationic forms of the drug, as well as by hydroxyl attack on the cationic and neutral forms.[2][4] The highly reactive hydrazino group is also susceptible to oxidation.[1]

Q2: How does pH affect the stability of hydralazine in solution?

A2: The pH of the solution is a critical factor in the stability of hydralazine. It exhibits maximum stability at a pH of approximately 3.5.[2][3][4] As the pH becomes more alkaline, the rate of decomposition increases significantly.[3]

Q3: What are the optimal storage conditions for this compound solutions?

A3: For optimal stability, aqueous solutions of this compound should be maintained at a pH between 3.4 and 4.4 and protected from light.[3] They should be stored at a controlled room temperature, as refrigeration can cause precipitation.[3][8] It is always recommended to use freshly prepared solutions whenever possible.

Q4: Are there any common excipients that are incompatible with this compound?

A4: Yes, several common excipients are known to be incompatible with hydralazine. These include:

  • Sugars: Dextrose, fructose, lactose, and maltose can significantly reduce the stability of hydralazine.[1][10]

  • Chelating Agents and Antioxidants: Edetate sodium and sodium bisulfite are incompatible and can cause immediate discoloration and degradation.[6][7]

  • Buffer Salts: Phosphate buffers can catalyze the degradation of hydralazine.[2][4]

  • Starch: In solid dosage forms, starch has been shown to react with hydralazine, leading to a decrease in potency over time.[11]

Q5: What are the main degradation products of hydralazine?

A5: The main degradation products of hydralazine are phthalazine (B143731) and phthalazinone.[1][2][4][9]

Data Presentation

Table 1: Factors Affecting this compound Stability in Solution
FactorEffect on StabilityOptimal Condition/AvoidanceReference(s)
pH Maximum stability at pH 3.5; rapid decomposition in alkaline conditions.Maintain pH between 3.4 and 4.4.[2][3][4]
Temperature Increased temperature accelerates degradation.Store at controlled room temperature (below 25°C).[4][6]
Light Exposure to light increases the rate of decomposition.Protect from light using amber containers.[3][5]
Metal Ions Can form colored complexes and promote degradation.Avoid contact with metal parts.[1][3]
Sugars Dextrose, fructose, lactose, and maltose reduce stability.Avoid use; mannitol is a more stable alternative.[1][10]
Buffers Phosphate buffers can catalyze decomposition.Use acetate or carbonate buffers.[2][4]
Excipients Edetate sodium and sodium bisulfite cause rapid degradation.Avoid use of these excipients.[6][7]
Container Adsorption can occur with PVC containers.Prefer glass containers for storage.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound in solution using High-Performance Liquid Chromatography (HPLC).

1. Objective: To quantify the concentration of this compound and its degradation products over time under various stress conditions.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 2.5)

  • Inertsil ODS 3V column (4.6 mm x 250 mm, 5 µm particle size) or equivalent C18 column[12]

  • HPLC system with UV detector

3. Chromatographic Conditions:

  • Mobile Phase A: Phosphate buffer (pH 2.5) and acetonitrile

  • Mobile Phase B: Methanol

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Column Temperature: Ambient

  • Injection Volume: 20 µL

  • Mode: Gradient programming (specific gradient to be optimized based on separation of degradation products)

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound reference standard in diluent (e.g., a mixture of mobile phases).

  • Prepare a series of working standard solutions by diluting the stock solution to known concentrations.

5. Sample Preparation:

  • Prepare the this compound solution to be tested at the desired concentration in the chosen vehicle.

  • Subject the sample solutions to stress conditions (e.g., elevated temperature, different pH values, light exposure).

  • At specified time points, withdraw an aliquot of the sample, dilute it to a suitable concentration with the diluent, and filter through a 0.45 µm filter.

6. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the hydralazine peak based on the retention time of the reference standard.

  • Quantify the concentration of hydralazine in the samples by comparing the peak area to the calibration curve generated from the standard solutions.

7. Data Interpretation:

  • Calculate the percentage of hydralazine remaining at each time point.

  • Monitor the appearance and growth of new peaks, which may correspond to degradation products.

Visualizations

cluster_0 Hydralazine Degradation Pathways Hydralazine This compound Hydrolysis Hydrolysis (H₂O, OH⁻ attack) Hydralazine->Hydrolysis Oxidation Oxidation (Reactive Hydrazino Group) Hydralazine->Oxidation Phthalazine Phthalazine Hydrolysis->Phthalazine Phthalazinone Phthalazinone Oxidation->Phthalazinone

Caption: Primary degradation pathways of this compound.

cluster_1 Troubleshooting Workflow for Hydralazine Instability Start Instability Observed (e.g., color change, precipitation, potency loss) Check_pH Check Solution pH Start->Check_pH Check_Excipients Review Formulation for Incompatible Excipients Start->Check_Excipients Check_Storage Verify Storage Conditions (Temp, Light, Container) Start->Check_Storage Check_Metal Investigate Metal Ion Contamination Start->Check_Metal Adjust_pH Adjust pH to 3.5 Check_pH->Adjust_pH Reformulate Reformulate with Compatible Excipients Check_Excipients->Reformulate Optimize_Storage Optimize Storage (Room Temp, Protect from Light) Check_Storage->Optimize_Storage Use_Metal_Free Use Metal-Free System Check_Metal->Use_Metal_Free Resolved Issue Resolved Adjust_pH->Resolved Reformulate->Resolved Optimize_Storage->Resolved Use_Metal_Free->Resolved

Caption: Logical workflow for troubleshooting hydralazine instability.

cluster_2 Experimental Workflow for Stability Study Prep Prepare Hydralazine Solution in Test Vehicle Stress Apply Stress Conditions (Temp, pH, Light) Prep->Stress Sample Sample at Time Intervals Stress->Sample HPLC HPLC Analysis Sample->HPLC Data Quantify Potency and Degradation Products HPLC->Data

Caption: Workflow for a typical hydralazine stability study.

References

Technical Support Center: Optimizing Hydralazine Hydrochloride Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing hydralazine (B1673433) hydrochloride dosage for their in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo studies with hydralazine.

Problem Potential Cause Recommended Solution
High variability in blood pressure response between animals. Genetic differences in drug metabolism: Animals, like humans, can be "fast" or "slow" acetylators of hydralazine, leading to different plasma concentrations and effects.[1]- If feasible, genotype the animals for the N-acetyltransferase 2 (NAT2) enzyme to group them by acetylator status. - For slow acetylators, consider using a lower starting dose.[2]
Inconsistent drug administration: Variability in oral gavage technique or injection placement can affect absorption.- Ensure all personnel are thoroughly trained and use a standardized administration protocol. - For oral administration, a consistent fasting period before dosing is recommended to minimize food-drug interactions.[1][3]
Inconsistent dose-response curve across different experimental cohorts. Variations in animal health and stress levels: The physiological state of the animals can significantly impact their response to the drug.[1]- Acclimatize animals to the experimental environment and handling procedures to minimize stress. - Ensure all animals are healthy and free from underlying conditions that could affect cardiovascular function.
Instability of hydralazine solution: Hydralazine hydrochloride can degrade in solution, especially when exposed to light or certain pH levels.[4]- Prepare fresh hydralazine solutions just prior to use.[4] - Protect solutions from light.[4] - Use a vehicle with a pH between 3 and 5 for maximum stability.[4]
Unexpected toxicity or adverse events observed. Dose is too high: This is a particular risk in slow acetylator phenotypes.[1]- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.[1] - Closely monitor animals for signs of toxicity, such as excessive heart rate increase or lethargy.
Drug-drug interactions: Co-administration of other substances may alter the effects of hydralazine.- Carefully review all co-administered substances for potential interactions.[1]
Lack of significant hypotensive effect at expected doses. Rapid metabolism: Fast acetylators may clear the drug too quickly to elicit a strong response at lower doses.[1][2]- For fast acetylators, a higher dose may be required to achieve the desired effect.[2]
Incorrect route of administration for the desired effect: The bioavailability and onset of action of hydralazine vary with the administration route.- For rapid and potent effects, intravenous (IV) or intraperitoneal (IP) injections are generally more effective than oral gavage.[1][5]

Frequently Asked Questions (FAQs)

Formulation and Administration

Q1: How should I prepare and store this compound solutions for in vivo studies?

A1: this compound has stability concerns and should be handled carefully:

  • Preparation: Dissolve this compound powder in a suitable vehicle, such as sterile saline (0.9% sodium chloride).[6] For IV administration, it is often diluted further.[7] It is recommended to prepare solutions fresh just prior to use.[4]

  • Stability: Hydralazine is most stable at a pH of 3.5 and is generally stable between pH 3 and 5.[4] Its degradation is accelerated in alkaline conditions.[4]

  • Light Sensitivity: Protect solutions from light, as exposure can increase the rate of decomposition.[4]

  • Storage: If short-term storage is necessary, refrigerating the solution may cause precipitation or crystallization.[4] Storing at controlled room temperature and protecting from freezing is advised for intact vials.[4]

Q2: What are the common routes of administration for hydralazine in animal studies?

A2: The choice of administration route depends on the desired onset and duration of action:

  • Intravenous (IV): Provides the most rapid and predictable hypotensive effect.[5]

  • Intraperitoneal (IP): A common and effective route in rodent studies, offering rapid absorption. A typical IP dose in rats is 10 mg/kg.[1]

  • Oral Gavage (PO): Bioavailability can be more variable and is affected by factors like food in the stomach.[1][3]

  • Intramuscular (IM): Another option for parenteral administration.[4]

Dosage and Dose-Response

Q3: What is a typical starting dose for hydralazine in rodents?

A3: Starting doses can vary based on the animal model, strain, and desired effect. However, some reported dose ranges can serve as a starting point:

Animal ModelRoute of AdministrationDose RangeReference
MiceIntravenous0.1 - 5.0 mg/kg[8]
RatsIntraperitoneal10 mg/kg[1]
RatsOral0.75 mg/kg daily (initial)[9]

It is crucial to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How does acetylator status affect the dose-response relationship?

A4: The enzyme N-acetyltransferase 2 (NAT2) metabolizes hydralazine. "Slow acetylators" have lower enzyme activity, leading to higher plasma concentrations and a more pronounced hypotensive effect at a given dose. Conversely, "fast acetylators" metabolize the drug more quickly, resulting in lower plasma levels and potentially a reduced or shorter-lasting response.[1][2] The dose required to elicit 50% of the maximum response (D50) was found to be lower in slow acetylators (0.87 mg/kg) compared to fast acetylators (1.68 mg/kg) in one human study.[2]

Monitoring and Efficacy

Q5: How can I monitor the efficacy of hydralazine in my in vivo model?

A5: The primary method for monitoring hydralazine's efficacy is to measure its cardiovascular effects:

  • Blood Pressure: Measure blood pressure at regular intervals after administration to capture the onset, peak, and duration of the hypotensive effect.[1]

  • Heart Rate: Monitor heart rate, as hydralazine can cause reflex tachycardia.[1][10]

Measurements can be taken at time points such as 5, 15, 30, 60, 90, 120, and 240 minutes post-administration.[1]

Toxicity and Safety

Q6: What are the potential toxicities associated with hydralazine administration in vivo?

A6: High doses or prolonged administration of hydralazine can lead to adverse effects:

  • Cardiotoxicity: Single high doses have been shown to cause acute myocardial necrosis in rats, which can be monitored by measuring serum cardiac troponin I (cTnI) levels.[11]

  • Genotoxicity: Some studies have indicated that hydralazine and its derivatives can cause DNA damage.[12][13]

  • Lupus-like Syndrome: In humans, long-term use, especially at doses exceeding 200 mg daily, can induce a syndrome resembling systemic lupus erythematosus.[10]

It is essential to monitor animals closely for any signs of distress or adverse reactions during the study.

Experimental Protocols & Visualizations

Protocol: Preparation of Hydralazine for Intravenous Injection

This protocol provides a general guideline for preparing a hydralazine solution for intravenous administration.

  • Materials:

    • This compound powder

    • Sterile 0.9% sodium chloride (saline)

    • Sterile water for injection

    • Sterile vials

    • Syringes and needles

  • Reconstitution:

    • Reconstitute a 20 mg vial of this compound powder with 1 ml of water for injection to yield a concentration of 20 mg/ml.[6]

  • Dilution for Injection:

    • For a target concentration of 2 mg/ml, dilute the reconstituted solution by adding 9 ml of 0.9% sodium chloride to the 1 ml of reconstituted hydralazine.[6]

    • The final volume will be 10 ml with a concentration of 2 mg/ml.

  • Administration:

    • Administer the desired dose to the animal via slow intravenous injection.

Diagrams

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring cluster_analysis Analysis prep_sol Prepare Hydralazine Solution admin Administer Dose (IV, IP, or PO) prep_sol->admin monitor_bp Measure Blood Pressure & Heart Rate admin->monitor_bp analyze Analyze Dose-Response & Efficacy monitor_bp->analyze

Caption: Experimental workflow for in vivo hydralazine studies.

signaling_pathway hydralazine Hydralazine hypoxic_stress Induction of Hypoxic Stress hydralazine->hypoxic_stress bbb_permeability Increased Blood-Brain Barrier Permeability hypoxic_stress->bbb_permeability Leads to efflux_transporters Increased Efflux Transporter Activity (P-gp, MRP-1) hypoxic_stress->efflux_transporters Induces defense_mech Cellular Defense Mechanism efflux_transporters->defense_mech

Caption: Hypothesized signaling pathway of hydralazine-induced hypoxic stress.[14]

References

reasons for inconsistent results with hydralazine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydralazine (B1673433) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable experimental results. Inconsistent outcomes with hydralazine hydrochloride can often be traced to its chemical properties and handling. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Chemical Instability & Degradation

  • Question: My this compound solution changes color (e.g., yellow or pink). Is it still usable?

    • Answer: A color change in your this compound solution often indicates degradation and suggests the solution should be discarded. This discoloration can be caused by several factors, including pH changes, exposure to light, and contact with metals.[1][2] this compound is most stable at a pH of approximately 3.5 and becomes increasingly unstable as the pH becomes alkaline.[2] To minimize degradation, it is crucial to protect solutions from light and avoid contact with metal parts, such as certain filter needles.[2][3]

  • Question: I'm observing a loss of hydralazine potency over a short period. What could be the cause?

    • Answer: this compound is susceptible to hydrolysis and oxidation, leading to a rapid loss of potency. The rate of degradation is influenced by pH, temperature, and the presence of certain buffers and excipients.[4] For instance, phosphate (B84403) buffers can catalyze its decomposition.[4] Maximum stability is observed at a pH of around 3.5.[2] To ensure consistent results, always prepare fresh solutions just before use and carefully control the pH.

  • Question: Can I use any buffer for my experiments with hydralazine?

    • Answer: No, the choice of buffer is critical. While acetate (B1210297) and carbonate buffers do not appear to affect its stability, phosphate buffers have been shown to catalyze the degradation of this compound.[4] It is advisable to use buffers that are known to be compatible or to prepare the solution in water and adjust the pH with hydrochloric acid.

Solution Preparation & Storage

  • Question: What is the best way to prepare and store a this compound stock solution?

    • Answer: Due to its instability in solution, it is strongly recommended to prepare this compound solutions fresh for each experiment. If a stock solution must be made, it should be prepared in an acidic buffer (pH 3.5) or 0.1 N acetic acid, protected from light by using amber vials or wrapping the container in foil, and stored at a controlled room temperature, avoiding freezing which can cause precipitation.[2][5] Avoid using solutions that have changed color or have been stored for an extended period.

  • Question: Are there any common lab reagents or materials that are incompatible with this compound?

    • Answer: Yes, this compound can react with various substances. It is incompatible with edetate sodium and sodium bisulfite, which can cause immediate discoloration and significant drug loss.[1] Contact with metals can also lead to discoloration.[2][3] Additionally, some sugars like dextrose, fructose, lactose, and maltose (B56501) can adversely affect its stability.[6] Therefore, careful consideration of all components in your experimental system is necessary.

Experimental Conditions

  • Question: I am seeing variable results in my cell-based assays. Could the hydralazine itself be the source of this inconsistency?

    • Answer: Yes, several factors related to hydralazine's interaction with experimental systems can lead to variability. Hydralazine is a reactive molecule that can be oxidized to reactive intermediates by cells, particularly those involved in the immune response.[7] This can lead to covalent binding to proteins and other macromolecules, potentially altering cellular functions in an unpredictable manner. It also has chelating properties for trace metals, which could affect enzyme activities.[8]

  • Question: Does the metabolic rate of cells or tissues affect hydralazine's efficacy in vitro?

    • Answer: Hydralazine's metabolism can influence its effects. It is metabolized in the liver primarily through acetylation, and the rate of this process can vary.[9] While this is more pronounced in vivo, cellular metabolism in vitro could also contribute to variability in the concentration of the active compound over time.

Biological Variability

  • Question: Why do I see different responses to hydralazine across different cell lines or animal models?

    • Answer: The mechanism of action of hydralazine is complex and not fully elucidated, which can contribute to variable responses. It is known to act as a direct-acting smooth muscle relaxant and vasodilator.[8] However, it also has other biological activities, including the inhibition of DNA methyltransferase and effects on intracellular calcium release.[8] Recent research also suggests it can induce the HIF-1α pathway by inhibiting prolyl hydroxylase domain (PHD) enzymes, leading to angiogenesis.[10] Furthermore, its effects can be mediated by the prostacyclin pathway in a concentration-dependent manner.[11] Different cell types and tissues may have varying expression levels of the molecules involved in these pathways, leading to diverse responses.

Data Summary

Table 1: Factors Affecting this compound Stability

FactorEffect on StabilityRecommendations
pH Maximum stability at pH 3.5.[2] Rapid decomposition in alkaline conditions.Maintain solution pH between 3 and 5.
Light Exposure to light increases the rate of decomposition.[2]Protect solutions from light using amber vials or foil.
Temperature Stable at room temperature (below 25°C).[1] Refrigeration can cause precipitation.Store at controlled room temperature. Avoid freezing.
Metals Contact with metals can cause discoloration (yellow or pink).[2][3]Minimize contact with metal parts during preparation and storage.
Buffers Phosphate buffers catalyze decomposition. Acetate and carbonate buffers are generally safe.[4]Avoid phosphate buffers.
Sugars Dextrose, fructose, lactose, and maltose have adverse effects on stability.[6] Mannitol (B672) and sorbitol are more suitable.[6]Use mannitol or sorbitol as vehicles if a sugar is needed.
Other Reagents Incompatible with edetate sodium and sodium bisulfite.[1]Avoid co-formulation with these reagents.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vitro Studies

This protocol provides a standardized method for preparing this compound solutions to minimize variability.

Materials:

  • This compound powder (USP grade)

  • Sterile, pyrogen-free water for injection or cell culture grade water

  • 0.1 N Hydrochloric acid (HCl)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated pH meter

  • Sterile filters (non-metallic)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder in a sterile container. Perform this in a chemical fume hood.

  • Dissolution: Dissolve the powder in sterile water. For example, to prepare a 10 mM stock solution, dissolve 19.66 mg of this compound in 10 mL of water.

  • pH Adjustment: Check the pH of the solution. If necessary, adjust the pH to 3.5 - 4.0 using 0.1 N HCl. This is the pH range of maximum stability.

  • Sterilization: If required for your experiment, filter-sterilize the solution using a sterile, non-metallic syringe filter (e.g., PVDF or PES membrane) into a sterile, amber container.

  • Storage: Use the solution immediately. If short-term storage is unavoidable, store at controlled room temperature (20-25°C) and protect from light. Do not use if any discoloration is observed.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

This protocol is a general guideline based on published methods for the quantification of this compound in pharmaceutical formulations.[5][12] Method validation and optimization for your specific application are recommended.

Chromatographic Conditions:

  • HPLC System: An HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (B52724) (e.g., 77:23 v/v). The pH of the buffer should be acidic (e.g., pH 3.0, adjusted with phosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Column Temperature: Ambient or controlled at 35°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of USP this compound Reference Standard in 0.1 N acetic acid (e.g., 0.4 mg/mL). From this, prepare a working standard of a known concentration (e.g., 40 µg/mL) by diluting with 0.1 N acetic acid.

  • Sample Preparation: Dilute the experimental sample containing this compound with 0.1 N acetic acid to a final concentration within the linear range of the assay (e.g., 40 µg/mL).

  • Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the chromatograph.

  • Analysis: Record the peak areas from the chromatograms. The concentration of this compound in the sample can be calculated by comparing its peak area to that of the standard.

Visualizations

Signaling Pathway Diagrams

Hydralazine_HIF1a_Pathway Hydralazine Hydralazine Hydrochloride PHDs Prolyl Hydroxylase Domain Enzymes (PHDs) Hydralazine->PHDs HIF1a HIF-1α PHDs->HIF1a Hydroxylates HIF1a_hydroxylated Hydroxylated HIF-1α VHL VHL E3 Ubiquitin Ligase HIF1a_hydroxylated->VHL Binds HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Dimerizes with Proteasome Proteasomal Degradation VHL->Proteasome HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to TargetGenes Target Gene Transcription (e.g., VEGF) HRE->TargetGenes Angiogenesis Angiogenesis TargetGenes->Angiogenesis

Caption: Hydralazine induction of the HIF-1α signaling pathway.

Hydralazine_Prostacyclin_Pathway cluster_0 Endothelium cluster_1 Vascular Smooth Muscle Hydralazine Hydralazine (<10 μM) EndothelialCell Endothelial Cell Hydralazine->EndothelialCell Acts on COX Cyclooxygenase (COX) EndothelialCell->COX Activates PGI2 Prostacyclin (PGI2) COX->PGI2 Produces IP_Receptor PGI2 Receptor (IP) PGI2->IP_Receptor Binds to AC Adenylyl Cyclase IP_Receptor->AC Activates VSMC Vascular Smooth Muscle Cell cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_decrease ↓ Intracellular Ca²⁺ PKA->Ca_decrease Leads to Relaxation Vasodilation Ca_decrease->Relaxation Causes

Caption: Hydralazine-mediated vasodilation via the prostacyclin pathway.

Experimental Workflow Diagram

Hydralazine_Experiment_Workflow Start Start PrepSolution Prepare Fresh Hydralazine HCl Solution (pH 3.5-4.0) Start->PrepSolution Protect Protect from Light & Avoid Metal Contact PrepSolution->Protect Experiment Perform Experiment (e.g., cell culture, tissue bath) Protect->Experiment DataCollection Data Collection Experiment->DataCollection Quantification Quantify Hydralazine (Optional, via HPLC) DataCollection->Quantification Verify Concentration Analysis Data Analysis DataCollection->Analysis Quantification->Analysis End End Analysis->End

Caption: Recommended workflow for experiments using hydralazine.

References

Technical Support Center: Managing Hydralazine Hydrochloride-Induced Tachycardia in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing tachycardia induced by hydralazine (B1673433) hydrochloride in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind hydralazine-induced tachycardia?

A1: Hydralazine-induced tachycardia is primarily a result of a physiological reflex mechanism. Hydralazine is a direct-acting vasodilator that preferentially relaxes arteriolar smooth muscle.[1] This vasodilation leads to a decrease in peripheral vascular resistance and a subsequent drop in arterial blood pressure.[1] The body's baroreceptors detect this hypotension and trigger a compensatory reflex increase in sympathetic nervous system activity.[1][2] This sympathetic discharge results in an increased heart rate (tachycardia), stroke volume, and cardiac output.[1] Some evidence also suggests that hydralazine may directly excite the central nervous system, contributing to the increase in cardiac sympathetic nerve activity.[2]

Q2: We are observing significant variation in the tachycardic response between animals. What could be the cause?

A2: Inconsistent tachycardic and hypotensive responses to hydralazine are a known challenge and can stem from several factors:

  • Genetic Variability: The primary metabolism of hydralazine is through acetylation, which is governed by the N-acetyltransferase 2 (NAT2) enzyme. Genetic polymorphisms in NAT2 lead to "fast" and "slow" acetylator phenotypes.[3] Fast acetylators metabolize the drug more quickly, which can lead to a reduced hypotensive effect and potentially a less pronounced tachycardic response compared to slow acetylators at the same dose.[3]

  • Animal's Physiological State: The response to hydralazine can be influenced by whether the animal is conscious or anesthetized. For instance, in one study with rats, tachycardia was observed in about 51-52% of conscious animals, but only in 14% of anesthetized animals.[4] Anesthesia can blunt the baroreflex response.

  • Experimental Conditions: Factors like animal stress, improper acclimatization, and inconsistent drug administration (e.g., timing relative to feeding) can all contribute to variability.[3] Food can affect the bioavailability of orally administered hydralazine.[3]

Q3: How can we mitigate or control hydralazine-induced tachycardia in our experiments?

A3: The most common and effective method for controlling hydralazine-induced tachycardia is the co-administration of a beta-blocker.[1][5] Beta-blockers counteract the reflex sympathetic stimulation that causes the increase in heart rate.[1] This combination is pharmacologically complementary and has been shown to be effective in both clinical and preclinical settings.[6][7] When adding a beta-blocker, it is crucial to monitor both heart rate and blood pressure closely to achieve the desired effect without causing excessive bradycardia or hypotension.

Q4: Are there any alternative vasodilators that don't cause reflex tachycardia?

A4: Yes, if reflex tachycardia is a confounding factor for your study, you might consider alternative antihypertensive agents. Calcium channel blockers like nicardipine (B1678738) and clevidipine (B1669171) are often preferred for rapid blood pressure lowering due to their predictable responses and better safety profiles.[8] Angiotensin-converting enzyme (ACE) inhibitors (e.g., captopril (B1668294), perindopril) or angiotensin receptor blockers (ARBs) (e.g., losartan) also lower blood pressure without causing a significant reflex tachycardia.[9][10] The choice of agent should be based on the specific goals of your research.

Q5: What are the typical signs of hydralazine toxicity or adverse effects in animals?

A5: Besides tachycardia, high doses or prolonged use of hydralazine can lead to adverse effects. Researchers should monitor animals for signs such as weakness, lethargy, collapse, or swelling of the legs (edema/fluid retention).[11] Gastrointestinal issues like decreased appetite, vomiting, and diarrhea may also occur.[11] In rare cases, and particularly in slow acetylators, a drug-induced lupus-like syndrome has been reported.[3][12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue EncounteredPotential Cause(s)Recommended Action(s)
No Tachycardia Observed Despite Hypotension Anesthesia blunting the baroreflex.[4] Individual animal variation.[4] Co-administration of other medications that suppress heart rate.Confirm the animal's physiological state (conscious vs. anesthetized). Review literature for expected response rates under your specific conditions.[4] Ensure no other confounding drugs are being used.
Inconsistent Hypotensive Effect Variability in drug metabolism ("fast" vs. "slow" acetylators).[3] Inconsistent drug administration or bioavailability (e.g., food effects).[3] Degradation of the hydralazine solution.[3]Standardize administration route and timing relative to feeding.[3] Prepare fresh hydralazine solutions for each experiment and protect them from light.[3][11] If possible, genotype animals for NAT2 status to stratify cohorts.[3]
Excessive Tachycardia Dose is too high. Animal is a "hyperreactor" or has high sympathetic tone.[13] Baroreflex is highly sensitive.Reduce the dose of hydralazine. Co-administer a beta-blocker (e.g., propranolol, metoprolol) to manage the heart rate.[1][5] Start with a low dose of the beta-blocker and titrate as needed.
Bradycardia Observed This is an unexpected response but has been documented in a subset of animals.[4] It may be due to the activation of a competing cardiac mechanoreceptor reflex that produces bradycardia.[4]Document the finding carefully. This may represent a specific physiological subtype within your animal cohort. In anesthetized rats, bradycardia was observed in 63% of subjects in one study.[4]

Data Presentation

Table 1: Dose-Response of Hydralazine on Blood Pressure and Blood Flow in Mice Data from non-anesthetized CDF1 mice. Changes were observed within 10-15 minutes of injection.

Hydralazine Dose (mg/kg)Mean Arterial Blood Pressure ChangeTumor Blood Flow Change
0.1-10%+30%
>0.1 (producing >15% BP drop)-15% to -50%Decreased
2.5-50%-80% to -90%
5.0-50%-80% to -90%
(Source: Adapted from data in a study on murine tumor blood supply[14])

Table 2: Hemodynamic Effects of Hydralazine in Dogs with Induced Heart Failure Data represents changes from baseline to peak drug effect (3-5 hours post-administration).

Hemodynamic ParameterBaseline (Mean +/- SD)After Hydralazine (Mean +/- SD)P-value
Heart Rate (beats/min)146.2 +/- 17.2187.8 +/- 42.8< 0.05
Mean Arterial Pressure (mm Hg)111.5 +/- 20.483.8 +/- 4.7< 0.05
Cardiac Index (L/min/m²)3.06 +/- 0.476.81 +/- 0.87< 0.01
Stroke Volume Index (ml/beat/m²)20.9 +/- 1.636.8 +/- 9.3< 0.01
(Source: Adapted from data in a study on hydralazine pharmacodynamics in dogs[15])

Experimental Protocols

Protocol: Measurement of Cardiovascular Parameters in Anesthetized Rodents

This protocol provides a general framework for assessing the effects of hydralazine on blood pressure and heart rate in an anesthetized rodent model.

  • Animal Preparation & Acclimatization:

    • Allow animals (e.g., Wistar or Spontaneously Hypertensive Rats) to acclimatize to the facility for at least one week before the experiment.[3]

    • Ensure a consistent environment (light-dark cycle, temperature, humidity).

  • Anesthesia:

    • Anesthetize the animal using an appropriate agent (e.g., sodium pentobarbitone, 25 mg/kg IV, or isoflurane).[16] The choice of anesthetic is critical as it can influence the baroreflex response.[4]

  • Surgical Cannulation:

    • Place the animal on a heated surgical board to maintain body temperature.

    • Perform a tracheotomy and cannulate the trachea to ensure a patent airway.[16]

    • Isolate a carotid artery (e.g., the right common carotid). Insert a cannula filled with heparinized saline and connect it to a pressure transducer for continuous blood pressure monitoring.[16]

    • Isolate a jugular vein and insert a cannula for intravenous drug administration.[16]

  • Stabilization and Baseline Recording:

    • Allow the animal's cardiovascular parameters to stabilize for a period (e.g., 20-30 minutes) after surgery.

    • Record baseline mean arterial pressure (MAP) and heart rate (HR) for at least 15-20 minutes to ensure a stable reading before any intervention.

  • Drug Preparation and Administration:

    • Prepare hydralazine hydrochloride fresh in a sterile vehicle such as saline.[3] Protect the solution from light.[11]

    • Administer the vehicle control first and record for a sufficient period to observe any effects.

    • Administer hydralazine intravenously (e.g., 1 mg/kg) or via the desired route.[2] If co-administering a beta-blocker, it can be given prior to or along with hydralazine depending on the experimental design.

  • Data Collection and Analysis:

    • Continuously record blood pressure and heart rate using a data acquisition system.

    • Observe and record the maximal change in HR and MAP and the time to onset.

    • Ensure a sufficient washout period between administering different substances.[16]

    • At the end of the experiment, euthanize the animal using an approved method.

For conscious animal studies, radiotelemetry is the gold standard as it allows for the measurement of blood pressure and heart rate without the stress of restraint or anesthesia.[10]

Visualizations

Hydralazine_Tachycardia_Pathway Hydralazine Hydralazine Administration Vasodilation Arteriolar Vasodilation Hydralazine->Vasodilation Directly Relaxes Smooth Muscle SNS Increased Sympathetic Nervous System Discharge Hydralazine->SNS Direct Excitation BP_Drop Decreased Peripheral Resistance & Blood Pressure Vasodilation->BP_Drop Baroreceptors Baroreceptor Activation BP_Drop->Baroreceptors Sensed Baroreceptors->SNS Reflex Arc CNS Central Nervous System Heart Increased Heart Rate (Tachycardia) SNS->Heart Stimulates β1 Adrenergic Receptors BetaBlocker Beta-Blocker (e.g., Propranolol) BetaBlocker->Heart Blocks β1 Receptors

Caption: Signaling pathway of hydralazine-induced reflex tachycardia and beta-blocker intervention.

Experimental_Workflow start_end start_end process process io io decision decision data data A Start: Experimental Plan B Animal Acclimatization (≥ 1 week) A->B C Surgical Preparation (Cannulation/Telemetry Implant) B->C D Record Stable Baseline (BP & Heart Rate) C->D E Administer Vehicle or Drug (Hydralazine +/- Beta-Blocker) D->E F Continuous Monitoring & Data Acquisition E->F G Data Analysis (Change from Baseline) F->G H End of Experiment G->H

Caption: General experimental workflow for assessing cardiovascular effects of hydralazine in vivo.

Troubleshooting_Tree start_node start_node decision_node decision_node action_node action_node result_node result_node start Significant Tachycardia Observed? is_expected Is this the expected reflex tachycardia? start->is_expected Yes is_inconsistent Are results inconsistent? start->is_inconsistent No is_excessive Is the magnitude excessive or confounding? is_expected->is_excessive Yes result_monitor Result: Continue experiment, monitor closely. is_expected->result_monitor No action_beta Action: Co-administer a beta-blocker. is_excessive->action_beta Yes action_reduce_dose Action: Reduce hydralazine dose. is_excessive->action_reduce_dose Consider Also result_ok Result: Continue experiment with controlled heart rate. action_beta->result_ok action_reduce_dose->result_ok action_standardize Action: Standardize protocols (dosing, feeding). Check drug formulation. is_inconsistent->action_standardize Yes result_improved Result: Improved consistency. action_standardize->result_improved

References

Technical Support Center: Hydralazine Hydrochloride Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and handling of hydralazine (B1673433) hydrochloride solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of hydralazine hydrochloride in common laboratory solvents?

This compound is soluble in water, slightly soluble in ethanol (B145695) and methanol, and very slightly soluble in ether.[1][2] Its high solubility in aqueous solutions is a key property for experimental use.

Q2: What is the optimal pH for dissolving and storing this compound solutions?

The maximum stability of this compound in aqueous solutions is observed at a pH of approximately 3.5.[3][4] The solution is generally stable within a pH range of 3.5 to 4.2.[5] It undergoes more rapid decomposition as the pH becomes alkaline.[4]

Q3: How should I store my this compound stock solution?

For short-term storage, solutions can be kept at refrigerated temperatures (2-8°C). For longer-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. Always protect solutions from light.

Q4: Can I use dextrose solutions to dissolve this compound?

No, it is not recommended to use dextrose (glucose) solutions as a vehicle for this compound. The drug is rapidly inactivated in the presence of glucose-containing solutions, leading to immediate decomposition.[6] Use sterile water for injection or 0.9% sodium chloride as the preferred solvent.

Q5: My this compound solution has turned yellow or pink. Is it still usable?

A color change to yellow or pink often indicates degradation or reaction with metals.[6] While some sources suggest that a color change within 8 to 12 hours of preparation may not signify significant drug loss, it is best practice to prepare fresh solutions just prior to use and to minimize contact with metal parts, such as needles with stainless steel filters, to avoid this issue.[4] For critical experiments, using a freshly prepared, colorless to pale yellow solution is strongly advised.[5]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (g/L) at 25°CReference
Water44.2
Ethanol2.68
Methanol7.76
Isopropanol0.64
EtherVery slightly soluble[2]

Table 2: Factors Affecting the Stability of this compound Solutions

FactorEffect on StabilityRecommendationsReference
pH Maximum stability at pH ~3.5. Rapid decomposition in alkaline conditions.Maintain solution pH between 3.5 and 4.2.[3][4][5]
Light Exposure to light accelerates decomposition.Store solutions in light-resistant containers or protected from light.[4]
Temperature Higher temperatures increase the rate of degradation.Store stock solutions refrigerated or frozen. Prepare working solutions fresh.
Metals Contact with metals can cause discoloration (yellow/pink) and potential degradation.Minimize contact with metal parts (e.g., spatulas, needles).[4][6]
Solvents Incompatible with dextrose solutions.Use sterile water or 0.9% sodium chloride for reconstitution.[6]
Excipients Incompatible with certain excipients like edetate sodium and sodium bisulfite.Avoid the use of these excipients in formulations.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL (approx. 50 mM) this compound Stock Solution for In Vitro Experiments

Materials:

  • This compound powder

  • Sterile, nuclease-free water or 0.1 N acetic acid

  • Sterile, light-resistant conical tubes (e.g., amber microcentrifuge tubes)

  • Calibrated analytical balance

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh out 10 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the powder to a sterile conical tube. Add 1 mL of sterile water or 0.1 N acetic acid to the tube. Using 0.1 N acetic acid can aid in maintaining a pH where the compound is more stable.

  • Mixing: Vortex the solution until the powder is completely dissolved. A clear, colorless to pale yellow solution should be obtained.[5]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile, light-resistant tube.

  • Aliquoting and Storage: Aliquot the sterilized stock solution into smaller volumes in sterile, light-resistant microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

Protocol 2: Preparation of this compound for In Vivo Administration in Rodents

Materials:

  • This compound powder

  • Sterile 0.9% sodium chloride (saline)

  • Sterile vials and syringes

  • Calibrated analytical balance

Procedure:

  • Vehicle: Use sterile 0.9% sodium chloride as the vehicle for injection.

  • Calculation: Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the weight of the animals.

  • Preparation of Dosing Solution: Prepare the dosing solution fresh on the day of the experiment and protect it from light.

    • For a 10 mg/kg dose in a 250g rat with an injection volume of 1 mL/kg, you would need a 10 mg/mL solution.

    • Weigh the required amount of this compound and dissolve it in the appropriate volume of sterile saline.

  • Administration: Administer the freshly prepared solution via the desired route (e.g., intraperitoneal or intravenous injection).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Incomplete Dissolution - Insufficient solvent volume.- Incorrect solvent used.- Low temperature of the solvent.- Ensure the correct concentration is being prepared as per solubility data.- Use water or 0.9% saline. For higher concentrations, slightly warming the solvent may help, but cool to room temperature before use.- Vortex or sonicate briefly to aid dissolution.
Solution is Discolored (Yellow/Pink) - Reaction with metal ions.- Degradation due to light exposure or high pH.- Prepare fresh solution, minimizing contact with metal spatulas or needles.- Ensure the pH of the solution is acidic (around 3.5-4.2).- Always use light-resistant containers and prepare the solution just before the experiment.
Precipitation in Solution Upon Storage - Supersaturation.- Change in temperature or pH.- Crystallization upon refrigeration.- Ensure the concentration does not exceed the solubility limit at the storage temperature.- If refrigerated, allow the solution to come to room temperature and check for re-dissolution before use. If precipitation persists, discard and prepare a fresh solution.- Avoid storing in the refrigerator if crystallization is a recurring issue; consider frozen aliquots.
Inconsistent Experimental Results - Degradation of the compound.- Inaccurate concentration of the solution.- For in vivo studies, variability in animal metabolism (acetylator status).- Always prepare solutions fresh, especially for critical experiments.- Verify the accuracy of the balance and pipettes used for preparation.- Be aware of the potential for pharmacokinetic variability in animal models and consider this when analyzing data.

Visualizations

Hydralazine_Troubleshooting_Workflow start Start: Preparing Hydralazine HCl Solution dissolution_check Does the powder dissolve completely? start->dissolution_check color_check Is the solution colorless to pale yellow? dissolution_check->color_check Yes ts_dissolve Troubleshoot Dissolution: - Check solvent/volume - Use gentle warming/sonication dissolution_check->ts_dissolve No experiment_prep Proceed with experiment using fresh solution color_check->experiment_prep Yes ts_color Troubleshoot Discoloration: - Prepare fresh solution - Avoid metal contact - Protect from light - Check pH color_check->ts_color No end_success Successful Experiment experiment_prep->end_success end_fail Experiment Failed/Inconsistent experiment_prep->end_fail ts_inconsistent Troubleshoot Inconsistency: - Use fresh solution for every experiment - Verify all measurements - Consider biological variability end_fail->ts_inconsistent ts_dissolve->start Retry ts_color->start Retry ts_inconsistent->start Re-evaluate Protocol

Caption: A troubleshooting workflow for preparing hydralazine HCl solutions.

Hydralazine_MoA cluster_cell Vascular Smooth Muscle Cell hydralazine Hydralazine ip3 Inositol Trisphosphate (IP3) -mediated Ca2+ release hydralazine->ip3 Inhibits guanylate_cyclase Guanylate Cyclase hydralazine->guanylate_cyclase Activates ca2_release Intracellular Ca2+ Release ip3->ca2_release stimulates sarcoplasmic_reticulum Sarcoplasmic Reticulum sarcoplasmic_reticulum->ca2_release contraction Muscle Contraction ca2_release->contraction cgmp Increased cGMP guanylate_cyclase->cgmp relaxation Muscle Relaxation cgmp->relaxation vasodilation Vasodilation (Decreased Peripheral Resistance) relaxation->vasodilation bp_lowering Blood Pressure Lowering vasodilation->bp_lowering

Caption: Simplified signaling pathway for hydralazine-induced vasodilation.

References

Technical Support Center: Minimizing Hydralazine Hydrochloride Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of hydralazine (B1673433) hydrochloride to minimize degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for hydralazine hydrochloride?

A1: this compound in its solid form (powder for injection, tablets) is stable at room temperature, specifically below 25°C (77°F).[1] It is crucial to protect it from light.[1] While it does not require refrigeration, commercially available preparations should be stored at a temperature less than 40°C, preferably between 15 to 30°C.[2] Freezing of the injection should be avoided.[2]

Q2: My this compound solution has changed color. Is it still usable?

A2: A color change, often to yellow or pink, in this compound solutions can indicate degradation.[3] This can be caused by reactions with metals or exposure to light.[3] While some color changes within the first 8 to 12 hours of preparation may not signify a substantial loss of potency, it is generally a sign of instability.[3] It is recommended to prepare solutions immediately before use and minimize contact with metal parts.[3]

Q3: Can I store reconstituted this compound solution?

A3: It is generally not recommended to store reconstituted solutions for extended periods. The manufacturer advises preparing it just prior to use.[3] If diluted in 0.9% sodium chloride, a loss of potency of less than 4% may occur after one day at room temperature.[4] However, in 5% dextrose, significant degradation occurs in less than an hour.[4]

Q4: What factors accelerate the degradation of this compound?

A4: Several factors can accelerate degradation:

  • Alkaline pH: The drug is most stable at a pH of approximately 3.5 and degrades more rapidly as the pH becomes alkaline.[3][5][6]

  • Light Exposure: Light increases the rate of decomposition.[3]

  • Temperature: Higher temperatures accelerate the degradation process, which follows first-order kinetics.[7]

  • Incompatible Excipients: Sugars such as dextrose, fructose, and sucrose (B13894) can react with hydralazine, leading to rapid degradation.[8][9] It is also incompatible with certain additives like edetate disodium (B8443419) and sodium bisulfite.[7]

  • Metal Ions: Contact with metals can cause discoloration and degradation.[3]

Q5: What are the primary degradation products of this compound?

A5: The highly reactive hydrazino group is the primary site of degradation.[10] Common degradation products include phthalazine, phthalazinone, and insoluble polymeric products.[5][10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration (Yellow/Pink) of Solution - Reaction with metal ions from containers or needles.- Exposure to light.- pH of the solution is not optimal.- Prepare solutions in glass containers and minimize contact with metal parts.[3]- Protect the solution from light at all times.[1][3]- Ensure the pH of the final solution is within the stable range of 3 to 5.[3]
Precipitation in Refrigerated Solution - Low temperature can cause crystallization of this compound.- Avoid refrigerating intact vials or concentrated solutions.[3]- If precipitation occurs, allow the solution to return to room temperature and inspect for complete dissolution before use. If it does not redissolve, do not use.
Rapid Loss of Potency in Diluted Solutions - Use of incompatible diluents such as 5% dextrose.- Storage of the diluted solution for an extended period.- Use 0.9% sodium chloride for dilution and use it within one day.[4]- Avoid using any solutions containing sugars.[8][9]- Prepare infusions immediately before administration.
Inconsistent Results in Experiments - Degradation of stock solutions over time.- Contamination of the sample.- Prepare fresh stock solutions for each experiment.- Use a validated stability-indicating analytical method, such as HPLC, to confirm the concentration of your working solutions.[11][12]

Experimental Protocols

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Materials:

    • This compound powder

    • 0.9% Sodium Chloride Injection, USP

    • Volumetric flasks (glass)

    • pH meter

    • 0.1 N Hydrochloric Acid and 0.1 N Sodium Hydroxide (for pH adjustment if necessary)

  • Procedure:

    • Weigh the desired amount of this compound powder accurately.

    • Dissolve the powder in a minimal amount of 0.9% Sodium Chloride Injection in a glass volumetric flask.

    • Once dissolved, dilute to the final volume with 0.9% Sodium Chloride Injection.

    • Measure the pH of the solution. If necessary, adjust the pH to be within the range of 3.5 - 4.5 using 0.1 N HCl or 0.1 N NaOH.

    • Protect the solution from light by wrapping the flask in aluminum foil or using an amber-colored flask.

    • Use the solution immediately or store at controlled room temperature (20-25°C) for no longer than 24 hours.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Testing

This is a general method; specific parameters may need optimization.

  • Instrumentation and Conditions:

    • HPLC System: With UV detector

    • Column: C18 reverse-phase column (e.g., ODS-2, 250 x 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., triethylamine (B128534) phosphate (B84403) buffer) at a pH of approximately 3.[11] A common ratio is 80:20 (acetonitrile:buffer).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm[12]

    • Injection Volume: 20 µL

  • Procedure:

    • Prepare a standard solution of known this compound concentration in the mobile phase.

    • Prepare test samples by diluting the stored hydralazine solution with the mobile phase to a concentration within the linear range of the assay.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify the hydralazine peak based on the retention time of the standard.

    • Quantify the amount of hydralazine in the sample by comparing its peak area to the peak area of the standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Data Summary Tables

Table 1: Stability of this compound in Different Vehicles

VehicleConcentrationStorage ConditionStability (Time to <10% loss)Reference
0.9% Sodium Chloride0.2 mg/mLRoom Temperature> 1 day[4]
5% Dextrose0.2 mg/mLRoom Temperature< 1 hour[4]
Sorbitol Solution1 & 10 mg/mLRefrigerated (2-8°C)At least 63 days[8]
Mannitol SolutionNot specifiedNot specifiedStable for about 21 days[9]
Sucrose-containing syrupNot specifiedNot specifiedUnstable[8][9]

Table 2: Factors Influencing this compound Stability

FactorOptimal ConditionCondition to AvoidConsequence of Avoidable ConditionReference
pH 3.5Alkaline pH (>5)Increased rate of hydrolysis and decomposition.[3][5][6]
Temperature Below 25°CHigh temperaturesAccelerated degradation.[1][7]
Light Protected from lightExposure to lightIncreased rate of decomposition.[1][3]
Excipients Sorbitol, MannitolSugars (Dextrose, Sucrose)Formation of osazones and rapid degradation.[8][9]
Additives None specifiedEdetate disodium, Sodium bisulfiteDiscoloration and significant drug loss.[7]

Visualizations

cluster_storage Optimal Storage cluster_degradation Degradation Triggers Hydralazine HCl Hydralazine HCl Store < 25°C Store < 25°C Hydralazine HCl->Store < 25°C Protect from Light Protect from Light Hydralazine HCl->Protect from Light pH 3.5 - 4.5 pH 3.5 - 4.5 Hydralazine HCl->pH 3.5 - 4.5 Avoid Sugars Avoid Sugars Hydralazine HCl->Avoid Sugars High Temperature High Temperature Degradation Degradation High Temperature->Degradation Light Exposure Light Exposure Light Exposure->Degradation Alkaline pH Alkaline pH Alkaline pH->Degradation Sugars (e.g., Dextrose) Sugars (e.g., Dextrose) Sugars (e.g., Dextrose)->Degradation Metal Ions Metal Ions Metal Ions->Degradation

Caption: Key factors for optimal storage versus triggers for degradation.

start Start: Prepare Hydralazine HCl Solution dissolve Dissolve in 0.9% NaCl start->dissolve check_ph Check pH (Target: 3.5 - 4.5) dissolve->check_ph adjust_ph Adjust pH with 0.1N HCl / NaOH check_ph->adjust_ph pH out of range protect Protect from Light check_ph->protect pH OK adjust_ph->check_ph store Store at Room Temp (<25°C) Use within 24h protect->store end End: Stable Solution store->end

Caption: Experimental workflow for preparing a stable solution.

Hydralazine Hydralazine Reactive Hydrazino Group Reactive Hydrazino Group Hydralazine->Reactive Hydrazino Group Oxidation Oxidation Reactive Hydrazino Group->Oxidation Hydrolysis Hydrolysis Reactive Hydrazino Group->Hydrolysis Reaction with Sugars Reaction with Sugars Reactive Hydrazino Group->Reaction with Sugars Phthalazinone Phthalazinone Oxidation->Phthalazinone Polymeric Products Polymeric Products Oxidation->Polymeric Products Phthalazine Phthalazine Hydrolysis->Phthalazine Osazones Osazones Reaction with Sugars->Osazones

Caption: Simplified degradation pathways of hydralazine.

References

Technical Support Center: Overcoming Hydralazine Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with hydralazine (B1673433) resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing resistance to hydralazine. What are the common mechanisms of resistance?

A1: Resistance to hydralazine, a DNA methyltransferase (DNMT) inhibitor, can arise from several factors. The primary mechanism of action for hydralazine's anti-cancer effects is the inhibition of DNA methylation, leading to the re-expression of tumor suppressor genes.[1][2] Resistance can occur if the cancer cells have alternative pathways to maintain their malignant phenotype or if they develop mechanisms to counteract the effects of DNA demethylation. Additionally, some cancer cells may not respond to hydralazine when used as a monotherapy.[3][4]

Q2: How can I overcome hydralazine resistance in my experiments?

A2: A common strategy to overcome resistance is to use hydralazine in combination with other anti-cancer agents. Synergistic effects have been observed with various drugs, including:

  • Histone Deacetylase (HDAC) Inhibitors: Combining hydralazine with an HDAC inhibitor like valproic acid can potentiate its anti-cancer effects.[3][4][5] This combination can lead to increased cytotoxicity towards cancer cells.[4]

  • Chemotherapy Agents: Hydralazine can enhance the efficacy of conventional chemotherapy drugs like doxorubicin (B1662922), cisplatin (B142131), and gemcitabine.[3][4][6] For instance, it has been shown to reverse doxorubicin resistance in breast cancer cell lines.[2][6]

  • Targeted Therapies: In prostate cancer, hydralazine shows synergistic effects when combined with the androgen receptor antagonist enzalutamide.[7][8]

  • Other Repurposed Drugs: A triple combination of doxorubicin, hydralazine, and disulfiram (B1670777) has demonstrated synergistic effects in both wild-type and doxorubicin-resistant breast cancer cells.[6] Combination with all-trans retinoic acid (ATRA) has also been shown to inhibit breast cancer cell proliferation.[9][10]

Q3: Are there specific cancer types where hydralazine combination therapy is particularly effective?

A3: Published research highlights the effectiveness of hydralazine combination therapies in several cancer types:

  • Prostate Cancer: Synergistic effects are seen with enzalutamide.[7][8] Hydralazine can also restore androgen receptor expression in castration-resistant cell lines.[11]

  • Breast Cancer: Combination with doxorubicin and disulfiram, or with all-trans retinoic acid, has shown promise.[6][9] It can also reverse chemotherapy resistance.[12]

  • Cervical Cancer: Combination with cisplatin and valproic acid has shown synergistic cytotoxicity.[10]

  • Leukemia: Hydralazine can induce apoptosis in leukemic T cells.[13][14]

Troubleshooting Guides

Problem: I am not observing a significant cytotoxic effect with hydralazine alone.

Possible Cause & Solution:

  • Insufficient Drug Concentration or Treatment Duration: Hydralazine's effect can be dose and time-dependent.[11] It is recommended to perform a dose-response curve to determine the optimal concentration (EC50) for your specific cell line. Treatment durations of 72 hours or longer are often used in studies.[7]

  • Inherent Resistance of the Cell Line: As a standalone treatment, hydralazine may not have a strong growth-inhibitory effect on some cancer cell lines.[3][4] Consider using it in combination with other drugs as detailed in the FAQs.

  • Experimental Conditions: Ensure optimal cell culture conditions and accurate drug preparation.

Problem: I want to test a synergistic drug combination with hydralazine. How do I determine the right concentrations?

Solution:

To determine the optimal concentrations for a synergistic combination, you can perform a checkerboard assay and calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Quantitative Data Summary

Table 1: EC50 Values of Hydralazine in Various Prostate Cancer Cell Lines

Cell LineHydralazine EC50 (µM)
DU-14534.1[7]
LNCaP105.7[7]
PC-3166.9[7]
C4-2113.7[7]

Table 2: Synergistic Combinations with Hydralazine and Corresponding Combination Index (CI) Values in Prostate Cancer Cell Lines

Cell LineDrug CombinationCombination Index (CI)
LNCaPHydralazine (40 µM) + Enzalutamide (20 µM)0.167[7]
LNCaPHydralazine (120 µM) + Bicalutamide (20 µM)0.552[7]
PC-3Hydralazine (50 µM) + Enzalutamide (30 µM)0.698[7]
PC-3Hydralazine (50 µM) + Bicalutamide (40 µM)0.822[7]
C4-2Hydralazine (40 µM) + Enzalutamide (15 µM)0.457[7]
C4-2Hydralazine (60 µM) + Bicalutamide (55 µM)0.429[7]

Table 3: Reduction in Doxorubicin IC50 in MCF-7 Breast Cancer Cells with Combination Treatment

Cell LineDoxorubicin IC50 (µM) - AloneDoxorubicin IC50 (µM) - With Disulfiram (0.03µM) + Hydralazine (20µM)
MCF-7_WT0.240.012[6]
MCF-7_DoxR1.130.44[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of hydralazine and/or combination drugs on cancer cell lines.

  • Methodology:

    • Seed cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of hydralazine and/or the combination drug for a specified period (e.g., 72 hours).

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells. The EC50 value can be determined by plotting cell viability against drug concentration.

2. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by hydralazine and/or combination drugs.

  • Methodology:

    • Seed cells (1 x 105 cells/well) in 12-well plates and treat with the desired drug concentrations for 24 hours.[6]

    • Harvest the cells by trypsinization and wash with cold PBS.[6]

    • Resuspend the cell pellet in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Visualizations

Hydralazine_Mechanism_of_Action Hydralazine Hydralazine DNMTs DNA Methyltransferases (DNMT1, DNMT3a, DNMT3b) Hydralazine->DNMTs Inhibits TSG Tumor Suppressor Genes (e.g., p16, GSTP1) Hydralazine->TSG Re-activates DNA_Methylation DNA Hypermethylation DNMTs->DNA_Methylation Promotes DNA_Methylation->TSG Silences Cancer_Progression Cancer Progression TSG->Cancer_Progression Inhibits Apoptosis Apoptosis TSG->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Induces TSG_Silencing Gene Silencing

Caption: Hydralazine's mechanism of action in cancer cells.

Synergistic_Combination_Workflow cluster_setup Experimental Setup cluster_assay Synergy Assessment cluster_analysis Downstream Analysis Cell_Line Select Cancer Cell Line Dose_Response Determine IC50 for each drug Cell_Line->Dose_Response Hydralazine Hydralazine Hydralazine->Dose_Response Drug_B Partner Drug (e.g., Doxorubicin, Enzalutamide) Drug_B->Dose_Response Checkerboard Checkerboard Assay (Varying concentrations of both drugs) Dose_Response->Checkerboard CI_Calc Calculate Combination Index (CI) Checkerboard->CI_Calc Viability Cell Viability Assay (MTT) CI_Calc->Viability Apoptosis Apoptosis Assay (Annexin V) CI_Calc->Apoptosis Gene_Expression Gene Expression Analysis CI_Calc->Gene_Expression

Caption: Workflow for assessing synergistic drug combinations.

Troubleshooting_Logic Start No significant cytotoxic effect with Hydralazine alone Check_Conc Check Concentration and Duration Start->Check_Conc Optimize Optimize dose-response and treatment time Check_Conc->Optimize Sub-optimal Consider_Combo Consider Combination Therapy Check_Conc->Consider_Combo Optimal Optimize->Consider_Combo Select_Partner Select synergistic partner based on cancer type Consider_Combo->Select_Partner Perform_Synergy Perform synergy assessment (e.g., CI calculation) Select_Partner->Perform_Synergy Success Overcome Resistance Perform_Synergy->Success

Caption: Troubleshooting logic for hydralazine resistance.

References

troubleshooting hydralazine hydrochloride precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using hydralazine (B1673433) hydrochloride in their experiments and preventing precipitation in media.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with hydralazine hydrochloride, with a focus on preventing its precipitation in experimental media.

FAQs

Q1: Why is my this compound precipitating out of solution?

A1: this compound precipitation is often due to its physicochemical properties and handling. Key factors include:

  • pH: this compound is most stable in acidic conditions (pH 3.5-4.5).[1][2][3][4][5][6] Many standard cell culture media are buffered to a physiological pH (around 7.2-7.4), which is alkaline relative to hydralazine's stability range, promoting its decomposition and precipitation.[1][2]

  • Concentration: Exceeding the solubility limit of this compound in your specific medium can lead to precipitation. While its solubility in water is relatively high, this can be lower in complex media containing various salts and organic components.

  • Temperature: Although counterintuitive, refrigeration of this compound solutions can sometimes cause precipitation or crystallization.[1] Conversely, adding a concentrated stock solution to a cold buffer or medium can decrease its immediate solubility.

  • Interactions with Media Components: Hydralazine can react with certain components in media. For instance, it is known to be unstable in solutions containing sugars like sucrose.[7] It can also chelate metal ions, which may lead to discoloration and precipitation.[1][8]

  • Improper Dissolution/Dilution: Rapidly diluting a concentrated stock (especially from an organic solvent like DMSO) into an aqueous buffer can cause a sudden change in solvent polarity, leading to the compound "crashing out" of solution.[9]

Q2: What is the optimal pH for dissolving and storing this compound?

A2: The optimal pH for this compound stability is between 3.5 and 4.5.[1][2][3][4][5][6] Stock solutions should ideally be prepared and maintained within this pH range to minimize degradation and precipitation.

Q3: Can I dissolve this compound directly into my cell culture medium?

A3: It is generally not recommended to dissolve this compound powder directly into complete cell culture medium. The physiological pH of the medium (typically ~7.4) will quickly cause the compound to become unstable and precipitate. The recommended approach is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it into the medium immediately before use.

Q4: How should I prepare a stock solution of this compound?

A4: A detailed protocol for preparing a stock solution is provided below. The key is to use a suitable solvent (like water or DMSO) and ensure the pH is acidic for aqueous stocks. For high concentrations, ultrasonic agitation may be necessary to fully dissolve the compound.[10][11]

Q5: My solution turned yellow/pink. Is it still usable?

A5: Discoloration (often yellow or pink) can indicate a reaction with metal ions or degradation.[1][12] While some sources suggest that a color change within 8-12 hours may not signify a major loss of the drug, it is generally a sign of instability.[1] For cell-based experiments where consistency is critical, it is best to prepare fresh solutions just prior to use and minimize contact with metal parts like filter needles.[1][12]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 196.64 g/mol [4][5][10]
Appearance White to pale yellow crystalline powder[4][6]
Solubility in Water ~25-50 mg/mL (may require sonication)[10][11][13]
Optimal pH for Stability 3.5 - 4.5[1][2][3][4][5][6]
pKa ~7.3[14]
Light Sensitivity Decomposes upon exposure to light.[1]
Storage of Powder Room temperature, protected from light.[15]
Storage of Solution Prepare fresh. Refrigeration may cause precipitation.[1]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 mM aqueous stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, deionized water

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath (optional)

  • Sterile syringe filters (0.22 µm)

Methodology:

  • Weighing: Accurately weigh out 19.66 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of sterile, deionized water to the tube. The resulting concentration will be 100 mM.

  • Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • Sonication (if necessary): If the powder does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes.[10][11]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Prepare this stock solution fresh for each experiment. If short-term storage is necessary, store at room temperature and protect from light. Avoid refrigeration to prevent precipitation.[1]

Protocol 2: Diluting this compound into Cell Culture Medium

This protocol outlines the steps to minimize precipitation when diluting the stock solution into your experimental medium.

Methodology:

  • Pre-warm Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C). Adding the stock solution to cold medium can decrease solubility.

  • Serial Dilution (Recommended):

    • Perform a serial dilution of your concentrated stock solution in a small volume of pre-warmed medium before adding it to your final culture volume.

    • For example, to achieve a final concentration of 100 µM in 10 mL of medium, first dilute 1 µL of the 100 mM stock into 99 µL of medium (to make a 1 mM intermediate solution). Then, add 100 µL of this intermediate solution to your 10 mL culture.

  • Direct Dilution (for lower concentrations):

    • If preparing a single, lower concentration, add the required volume of the stock solution to the pre-warmed medium while gently swirling the flask or plate.

  • Immediate Use: Use the medium containing this compound immediately after preparation. Do not store medium with the diluted compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Dilution into Medium weigh 1. Weigh Hydralazine HCl Powder add_water 2. Add Sterile Water weigh->add_water vortex 3. Vortex to Dissolve add_water->vortex sonicate 4. Sonicate (if needed) vortex->sonicate Precipitate remains? filter_sterilize 5. Filter Sterilize (0.22 µm) sonicate->filter_sterilize prewarm 6. Pre-warm Culture Medium filter_sterilize->prewarm dilute 7. Serially Dilute into Medium prewarm->dilute add_to_culture 8. Add to Final Culture Volume dilute->add_to_culture incubate 9. Use Immediately add_to_culture->incubate

Caption: Workflow for preparing and diluting this compound to prevent precipitation.

signaling_pathway hydralazine Hydralazine smc Vascular Smooth Muscle Cell hydralazine->smc ca_release Alters Intracellular Ca2+ Release smc->ca_release inhibits ca_influx Interferes with Ca2+ Influx smc->ca_influx inhibits vasodilation Vasodilation (Muscle Relaxation) ca_release->vasodilation ca_influx->vasodilation

Caption: Simplified signaling pathway of hydralazine-induced vasodilation.

References

Technical Support Center: Optimizing Hydralazine Hydrochloride Incubation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for hydralazine (B1673433) hydrochloride in cell culture experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for observing the effects of hydralazine hydrochloride in cell culture?

A1: The optimal incubation time for this compound is highly dependent on the cell type and the specific biological effect being investigated. Effects can be observed over a wide range of durations:

  • Short-term (minutes to hours): Rapid and transient expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream targets can be seen in endothelial and smooth muscle cells.[1][2]

  • Intermediate-term (12-48 hours): Induction of apoptosis and DNA damage has been reported in leukemic T-cell lines within this timeframe.[3][4] For instance, significant apoptosis in Jurkat and MOLT-4 cells is observed at concentrations of 200 μM and above after 24 to 48 hours of treatment.[5] A decrease in DNMT1 protein expression can be seen starting at 24 hours, with a more complete loss by 48 hours in some cell lines.[3][4]

  • Long-term (days): Effects on DNA methylation and subsequent changes in gene expression may require longer incubation periods, often up to 4 days, to become apparent.[6] In some cancer cell lines, hydralazine has been shown to induce a permanent "sleep mode" known as senescence after three days of treatment.[7]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: Based on published studies, a common starting concentration range for this compound is between 10 µM and 100 µM. However, concentrations as high as 600 µM have been used for specific applications like inducing apoptosis in certain cancer cell lines.[3][4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. For example, in bEnd.3 cells, 100 µM hydralazine for 24 hours was shown to significantly increase HIF-1α levels.[8] In contrast, a study on K562 cells found the IC50 to be 81 µM after 72 hours.[9]

Q3: I am observing high levels of cytotoxicity. What could be the cause and how can I mitigate it?

A3: High cytotoxicity can be due to several factors:

  • Concentration: Hydralazine can be cytotoxic at high concentrations.[10] It is essential to determine the IC50 for your specific cell line.

  • Cell Type: Different cell lines exhibit varying sensitivities to hydralazine. Exponentially growing cells may be more susceptible than stationary phase cells.[10]

  • Incubation Time: Prolonged exposure can lead to increased cell death.

To mitigate cytotoxicity, consider performing a dose-response and time-course experiment to find a concentration and incubation time that elicits the desired biological effect with minimal cell death.

Q4: My cell viability assay results are inconsistent when using hydralazine. Why might this be happening?

A4: Hydralazine can interfere with certain types of cell viability assays. Specifically, it has been reported to interfere with the MTS assay, leading to inaccurate readings.[11] This interference can result in an overestimation of cell viability. If you are using an MTS-based assay, it is recommended to use a modified protocol where the drug-containing medium is replaced with fresh medium before adding the MTS reagent.[11] Alternatively, consider using a different viability assay, such as the trypan blue exclusion assay or a microscopy-based method.[11]

Q5: How stable is this compound in cell culture medium?

A5: this compound has maximum stability in aqueous solutions around pH 3.5.[12] Its stability decreases as the pH becomes more alkaline.[13] Cell culture media are typically buffered around pH 7.2-7.4. While specific stability data in various cell culture media is not extensively published, it is best practice to prepare fresh hydralazine solutions for each experiment to ensure consistent potency.[14] The powder form of this compound is stable when stored below 25°C and protected from light.[15]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of hydralazine - Suboptimal concentration or incubation time: The concentration may be too low or the incubation period too short to elicit a response. - Drug instability: Hydralazine may have degraded in the culture medium. - Cell line resistance: The chosen cell line may be resistant to the effects of hydralazine.- Perform a dose-response (e.g., 10-200 µM) and time-course (e.g., 6, 12, 24, 48, 72 hours) experiment. - Prepare fresh hydralazine solutions immediately before each experiment. - Consult the literature for studies using your specific cell line or a similar one. Consider testing a different cell line known to be responsive.
High variability between replicates - Inconsistent cell seeding density: Uneven cell numbers at the start of the experiment. - Edge effects in multi-well plates: Evaporation from outer wells can concentrate the drug. - Inaccurate pipetting of hydralazine. - Ensure a homogenous cell suspension and accurate cell counting before seeding. - Avoid using the outer wells of multi-well plates for experiments, or fill them with sterile PBS to minimize evaporation. - Use calibrated pipettes and ensure proper mixing of the drug in the medium.
Precipitate forms in the culture medium - Hydralazine concentration exceeds its solubility in the medium. - Interaction with components of the serum or medium. - Ensure complete dissolution of hydralazine in the vehicle (e.g., sterile water or PBS) before adding it to the culture medium. - Prepare a more dilute stock solution. - If the precipitate persists, consider reducing the serum concentration if experimentally feasible, or testing a different basal medium.
Unexpected changes in cell morphology - Cytotoxicity at the tested concentration. - Induction of cellular senescence: Hydralazine can cause cells to become larger and flatter.[7] - Differentiation or other cellular processes. - Perform a viability assay to assess cytotoxicity. - Analyze cells for markers of senescence (e.g., SA-β-gal staining). - Observe cells at multiple time points to track morphological changes.

Quantitative Data Summary

Table 1: Reported Effective Concentrations and Incubation Times of this compound in Various Cell Lines

Cell LineEffectConcentrationIncubation TimeReference
Leukemic T-cells (Jurkat, MOLT-4, CEM-6)Induction of apoptosis200 - 600 µM24 - 48 hours[3][4][5]
bEnd.3 (mouse brain endothelial cells)HIF-1α stabilization100 µM24 hours[8]
MCF-7/Adr (human breast cancer)Decreased DNMT activity10 µM4 days[6]
K562 (human chronic myelogenous leukemia)IC50 for cytotoxicity81 µM72 hours[9]
Human Umbilical Vein Endothelial Cells (HUVEC)Inhibition of proliferationNot specifiedNot specified[16]
SH-SY5Y (human neuroblastoma)No toxicity observed≤50 µmol/LNot specified[17]
Human peritoneal mesothelial cellsInhibition of proliferation3-100 µg/mL1-5 days[5]
Glioblastoma cellsInduction of senescenceNot specified3 days[7]

Experimental Protocols

Protocol 1: Determination of IC50 of this compound using Trypan Blue Exclusion Assay
  • Cell Seeding: Seed cells in a 24-well plate at a density that will allow for logarithmic growth for the duration of the experiment. Allow cells to adhere overnight.

  • Drug Preparation: Prepare a stock solution of this compound in sterile water or PBS. Further dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 400 µM).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of hydralazine. Include a vehicle-only control.

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, and 72 hours).

  • Cell Counting:

    • At each time point, aspirate the medium and wash the cells with PBS.

    • Trypsinize the cells and resuspend them in a known volume of complete medium.

    • Mix an equal volume of the cell suspension with 0.4% trypan blue solution.

    • Incubate for 1-2 minutes at room temperature.

    • Load a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percentage of viable cells against the log of the hydralazine concentration to determine the IC50 value.

Protocol 2: Western Blot Analysis of HIF-1α Stabilization
  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentration of hydralazine (e.g., 100 µM) or a vehicle control for the chosen incubation time (e.g., 24 hours).[8]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot and perform densitometry analysis, normalizing to a loading control like β-actin or GAPDH.

Visualizations

Hydralazine_Signaling_Pathways Hydralazine This compound PHDs Prolyl Hydroxylases (PHDs) Hydralazine->PHDs Inhibits DNMTs DNA Methyltransferases (DNMTs) Hydralazine->DNMTs Inhibits TSG Tumor Suppressor Gene Re-expression Hydralazine->TSG Promotes Mitochondria Mitochondrial Pathway Hydralazine->Mitochondria Induces HIF1a HIF-1α PHDs->HIF1a Degrades (in normoxia) VEGF VEGF Secretion HIF1a->VEGF Promotes DNA_Methylation DNA Methylation DNMTs->DNA_Methylation DNMTs->TSG Inhibition leads to DNA_Methylation->TSG Silences Angiogenesis Angiogenesis VEGF->Angiogenesis Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Key signaling pathways affected by this compound.

Experimental_Workflow_Hydralazine Start Start: Cell Seeding Adherence Overnight Adherence Start->Adherence Treatment Hydralazine Treatment (Dose-Response/Time-Course) Adherence->Treatment Incubation Incubation Treatment->Incubation Endpoint Endpoint Analysis Incubation->Endpoint Viability Cell Viability Assay (e.g., Trypan Blue) Endpoint->Viability Cytotoxicity? Western Western Blot (e.g., HIF-1α) Endpoint->Western Protein Expression? Methylation DNA Methylation Analysis Endpoint->Methylation Epigenetic Effect? Data Data Analysis Viability->Data Western->Data Methylation->Data

Caption: General experimental workflow for studying hydralazine effects.

Troubleshooting_Logic Start Experiment Shows Unexpected Results Check1 Are Controls Behaving as Expected? Start->Check1 Check2 Is There High Variability? Check1->Check2 Yes Sol1 Troubleshoot General Cell Culture Issues (Contamination, Media, etc.) Check1->Sol1 No Check3 Is There High Cytotoxicity? Check2->Check3 No Sol2 Review Seeding Density, Pipetting Technique, and Plate Layout Check2->Sol2 Yes Sol3 Perform Dose-Response and Time-Course to Find Optimal Conditions Check3->Sol3 Yes Sol4 Verify Hydralazine Stock (Freshness, Solubility) Check3->Sol4 No End Re-run Experiment Sol1->End Sol2->End Sol3->End Sol5 Consider Assay-Specific Interference (e.g., MTS) Sol4->Sol5 Sol5->End

Caption: Logical troubleshooting flow for hydralazine experiments.

References

Technical Support Center: Dealing with Hydralazine Hydrochloride-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydralazine (B1673433) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments on hydralazine-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of hydralazine-induced cytotoxicity in vitro?

A1: Hydralazine hydrochloride primarily induces caspase-dependent apoptotic cell death in various cell lines, particularly in cancer cells.[1][2] The main mechanism involves the activation of the intrinsic (mitochondrial) pathway of apoptosis.[1][2] This is characterized by the activation of Bak (a pro-apoptotic protein), loss of mitochondrial membrane potential (ΔΨm), and the subsequent release of pro-apoptotic factors from the mitochondria.[1][2]

Q2: Does hydralazine induce the production of reactive oxygen species (ROS)?

A2: Yes, treatment with hydralazine leads to the accumulation of reactive oxygen species (ROS).[1][2] The generation of ROS is a key event in hydralazine-induced apoptosis, and the use of antioxidants or ROS scavengers can inhibit this cell death.[1][3] Hydralazine itself can generate free radicals, particularly hydroxyl radicals, in cell culture media.[4]

Q3: Which specific caspases are activated by hydralazine?

A3: Hydralazine treatment leads to the proteolytic processing and activation of initiator caspases-8 and -9, as well as the effector caspase-3.[5] The activation of caspase-9 is particularly critical, as demonstrated by the resistance of caspase-9-deficient cells to hydralazine-induced apoptosis.[1][2][5]

Q4: Can hydralazine cause DNA damage?

A4: Yes, hydralazine has been shown to induce DNA damage in cells, which may contribute to its cytotoxic effects.[1][2] This has been observed through methods like the comet assay, which detects DNA strand breaks.[1]

Q5: Are there any known protective mechanisms against hydralazine-induced cytotoxicity?

A5: Yes, overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL confers strong resistance to hydralazine-induced apoptosis.[1][2] Additionally, antioxidants such as N-acetyl-L-cysteine (NAC) can offer protection by scavenging ROS.[6] A superoxide (B77818) dismutase mimetic has also been shown to inhibit hydralazine-induced cell death.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or No Cytotoxicity Observed

Possible Cause 1: Cell Type and State

  • Explanation: The cytotoxic effects of hydralazine can be cell-type specific. Moreover, rapidly proliferating cells in the exponential growth phase are generally more susceptible to hydralazine's effects than stationary phase cells.[7]

  • Solution:

    • Ensure your cell line is known to be sensitive to hydralazine. Leukemic T-cell lines like Jurkat, MOLT-4, and CEM-6 are documented to undergo apoptosis in response to hydralazine.[1]

    • Standardize the cell seeding density and ensure cells are in the exponential growth phase at the time of treatment.

Possible Cause 2: Drug Concentration and Exposure Time

  • Explanation: The cytotoxic effects of hydralazine are dose- and time-dependent.[1] Insufficient concentration or exposure time will not yield a significant cytotoxic response.

  • Solution:

    • Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. Concentrations in the range of 200-600 μM for 24-48 hours are often effective in inducing apoptosis in sensitive cell lines.[1][8]

Issue 2: Artifacts or Inconsistent Results with Cytotoxicity Assays

Possible Cause 1: Interference with MTT/MTS Assays

  • Explanation: Hydralazine can interfere with tetrazolium-based assays like MTT and MTS, leading to an overestimation of cell viability.[9] This is because hydralazine can chemically reduce the tetrazolium dye, producing a colored formazan (B1609692) product in a cell-free system.[9]

  • Solution:

    • Modified MTS Protocol: For suspension cells, pellet the cells by centrifugation, remove the hydralazine-containing supernatant, and then proceed with the MTS assay in fresh medium.[9]

    • Alternative Assays: Use a non-tetrazolium-based assay to confirm your results. Good alternatives include:

      • Trypan Blue Exclusion Assay: A simple and direct method to assess cell membrane integrity.[9][10]

      • LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.

      • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of the number of surviving cells.

Possible Cause 2: Interference with LDH Assay

  • Explanation: While less common for hydralazine itself, components of the experimental system (e.g., bacterial contamination) can interfere with the LDH assay by affecting LDH activity or acidifying the culture medium.[11]

  • Solution:

    • Ensure aseptic technique to prevent contamination.

    • Confirm results with an alternative cytotoxicity assay.

Issue 3: Unexpected Pro-survival or Protective Effects Observed

Possible Cause: Inhibition of Mitochondrial Fission

  • Explanation: In some contexts, particularly in models of ischemia/reperfusion injury, hydralazine has been shown to be protective by inhibiting Drp1-mediated mitochondrial fission.[12][13] This can preserve mitochondrial function and reduce cell death.

  • Solution:

    • Consider the specific cellular context and stressors in your experiment. The pro-apoptotic or pro-survival effects of hydralazine may depend on the specific cell type and the presence of other stimuli.

    • Investigate markers of mitochondrial dynamics (e.g., Drp1 phosphorylation, mitochondrial morphology) if you observe unexpected protective effects.

Data Presentation

Table 1: Effective Concentrations of Hydralazine in Inducing Cytotoxicity

Cell LineConcentration (µM)Exposure Time (hr)Observed EffectReference
Jurkat (Leukemic T-cells)400 - 60016 - 24Loss of mitochondrial membrane potential, ROS production[1]
Jurkat, CEM-6, MOLT-440 - 60048Dose-dependent increase in apoptosis[8]
Isolated Rat Hepatocytes8000 (8 mM)250% cytotoxicity (LC50)[14]
bEnd.3 (Mouse brain endothelial)20024IC50 value[15]

Table 2: Key Molecular Events in Hydralazine-Induced Apoptosis in Jurkat Cells

Molecular EventTreatmentFold Change/ObservationReference
Apoptosis (Sub-G1)600 µM Hydralazine for 48 hr~40% apoptotic cells[5]
Caspase-3 Cleavage200-600 µM Hydralazine for 48 hrIncreased cleavage observed[5]
Caspase-9 Cleavage200-600 µM Hydralazine for 48 hrIncreased cleavage observed[5]
Caspase-8 Cleavage200-600 µM Hydralazine for 48 hrIncreased cleavage observed[5]
Bak Activation400-600 µM Hydralazine for 24 hrDose-dependent increase[1]
ROS Production600 µM Hydralazine for 24 hrSignificant increase[8]
ΔΨm Loss600 µM Hydralazine for 24 hrSignificant decrease[8]

Experimental Protocols

Assessment of Apoptosis by Flow Cytometry (Sub-G1 Analysis)
  • Cell Treatment: Seed cells at an appropriate density and treat with desired concentrations of this compound for the specified duration. Include a vehicle-treated control.

  • Cell Harvesting:

    • For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the remaining cells with trypsin-EDTA. Combine all cells and centrifuge.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol (B145695). Add the ethanol dropwise while vortexing gently to prevent cell clumping.

  • Incubation: Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution by flow cytometry. The sub-G1 peak represents the apoptotic cell population.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Cell Treatment: Treat cells with hydralazine as described above.

  • Staining: Harvest the cells and resuspend them in pre-warmed culture medium containing a fluorescent cationic dye such as DiOC6(3) (40 nM) or JC-1 (2 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in the dark.

  • Analysis: Analyze the cells immediately by flow cytometry. A decrease in fluorescence intensity for DiOC6(3) or a shift from red to green fluorescence for JC-1 indicates a loss of mitochondrial membrane potential.

Detection of Intracellular ROS
  • Cell Treatment: Treat cells with hydralazine.

  • Staining: Towards the end of the treatment period, add a ROS-sensitive fluorescent probe such as Dihydroethidium (DHE, 5 µM) or H2DCFDA (10 µM) to the culture medium.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Analysis: Harvest the cells, wash with PBS, and analyze by flow cytometry. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Mandatory Visualizations

Hydralazine_Apoptosis_Pathway cluster_mito Mitochondrial Events Hydralazine Hydralazine ROS ↑ Reactive Oxygen Species (ROS) Hydralazine->ROS DNA_Damage DNA Damage Hydralazine->DNA_Damage Mitochondrion Mitochondrion Bak Bak Activation ROS->Bak DNA_Damage->Bak DeltaPsi ↓ ΔΨm Loss Bak->DeltaPsi Casp9 Caspase-9 Activation DeltaPsi->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 / Bcl-xL Bcl2->Bak Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS

Caption: Signaling pathway of hydralazine-induced apoptosis.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results with Hydralazine CheckAssay Which assay was used? Start->CheckAssay MTT MTT / MTS CheckAssay->MTT Tetrazolium-based OtherAssay Other (e.g., Trypan Blue, LDH, Crystal Violet) CheckAssay->OtherAssay Non-tetrazolium MTT_Interference Potential for chemical interference by Hydralazine. MTT->MTT_Interference CheckConditions Check Experimental Conditions OtherAssay->CheckConditions Validate Validate with alternative assay (e.g., Trypan Blue). MTT_Interference->Validate Validate->CheckConditions DoseTime Is dose and time optimized? CheckConditions->DoseTime No CellState Are cells in exponential growth phase? CheckConditions->CellState Yes Optimize Perform dose-response and time-course study. DoseTime->Optimize Consistent Results are now consistent. Optimize->Consistent Standardize Standardize cell seeding and growth phase. CellState->Standardize No CellState->Consistent Yes Standardize->Consistent

Caption: Troubleshooting workflow for inconsistent cytotoxicity results.

References

Technical Support Center: Managing Hydralazine's In Vivo Effects on Heart Rate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hydralazine (B1673433) in in vivo experiments. The content focuses on practical strategies to control for the drug's significant effect on heart rate, ensuring the integrity and accuracy of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does hydralazine cause an increase in heart rate?

A1: Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle.[1] This vasodilation leads to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[1][2] The body's compensatory mechanism to this hypotension is the activation of the baroreceptor reflex.[3][4] This reflex triggers an increase in sympathetic nervous system outflow, leading to a release of catecholamines (like norepinephrine) that stimulate the heart, resulting in reflex tachycardia (an increased heart rate).[5][6]

Q2: What is the primary method to control for hydralazine-induced tachycardia in an experimental setting?

A2: The most common and effective method is the co-administration of a beta-adrenergic receptor blocker (beta-blocker).[2][7][8] Beta-blockers counteract the effects of sympathetic stimulation on the heart, thereby preventing or attenuating the reflex tachycardia caused by hydralazine.[6] The prior institution of beta-blocker therapy is often recommended to minimize hydralazine-related side effects.[7]

Q3: Which beta-blockers are suitable for this purpose?

A3: Both non-selective beta-blockers, like propranolol (B1214883), and β1-selective blockers, like atenolol (B1665814) or metoprolol, have been used effectively.[9][10][11] Propranolol is a common choice in preclinical research. The selection may depend on the specific experimental goals, as different beta-blockers can have varying effects on other physiological parameters.[9]

Q4: What are the consequences of not controlling for hydralazine's effect on heart rate?

A4: Uncontrolled tachycardia can be a significant confounding variable. The increased heart rate raises myocardial oxygen demand and can alter cardiac output and hemodynamic measurements.[4] This can obscure the direct vascular effects of hydralazine or other interventions being studied, leading to misinterpretation of the data. In some cases, severe tachycardia itself can become a cardiovascular event.[9]

Q5: Are there any alternatives to beta-blockers for controlling this effect?

A5: While beta-blockers are the primary and most direct method, other strategies can be considered depending on the experimental context. Non-dihydropyridine calcium channel blockers (e.g., diltiazem, verapamil) can also reduce heart rate, but their use with hydralazine is less common and must be approached with caution to avoid profound bradycardia. For most experimental designs aiming to isolate the vasodilatory effects of hydralazine, beta-blockade remains the standard approach.

Troubleshooting Guide

Issue 1: Significant variability in heart rate response to hydralazine across animals.

  • Possible Cause: Genetic polymorphism in the N-acetyltransferase 2 (NAT2) enzyme, which metabolizes hydralazine. Animals can be "slow" or "fast" acetylators, leading to different plasma concentrations of the drug from the same dose. Slow acetylators may have a more pronounced hypotensive and tachycardic response.

  • Solution:

    • Acknowledge Variability: Recognize that a range of responses is possible. In rats, studies have shown that hydralazine can induce tachycardia, no change in heart rate, or even bradycardia in different individuals.[3]

    • Increase Sample Size: Ensure your experimental groups are large enough to account for this biological variability.

    • Genotyping: If feasible for your model, consider genotyping for NAT2 polymorphisms to stratify animals and reduce variability within subgroups.

Issue 2: The beta-blocker does not completely abolish the tachycardia.

  • Possible Cause: The dose of the beta-blocker may be insufficient to fully antagonize the strong sympathetic reflex triggered by hydralazine. The relative timing of drug administration may also be suboptimal.

  • Solution:

    • Dose-Response Pilot Study: Conduct a pilot study to determine the optimal dose of your chosen beta-blocker to effectively blunt the tachycardic response to your selected hydralazine dose in your specific animal model and strain.

    • Adjust Administration Timing: Administer the beta-blocker prior to hydralazine. A pretreatment time of 15-30 minutes is often a good starting point for parenteral administration to ensure the beta-blockade is established before the vasodilatory effects of hydralazine begin.

Issue 3: The combination of hydralazine and a beta-blocker causes excessive hypotension.

  • Possible Cause: The vasodilatory effect of hydralazine combined with the negative chronotropic (heart rate lowering) and inotropic (contractility reducing) effects of the beta-blocker can lead to a greater-than-expected drop in blood pressure.[12]

  • Solution:

    • Re-evaluate Doses: Reduce the dose of hydralazine, the beta-blocker, or both. A synergistic effect on blood pressure can occur, especially at lower doses of hydralazine.[12]

    • Continuous Monitoring: Implement continuous and real-time blood pressure monitoring (e.g., via telemetry or an arterial catheter) to carefully track the hemodynamic response and adjust doses as needed.

    • Select a Different Beta-Blocker: Consider the properties of your beta-blocker. For example, a β1-selective blocker might have slightly different systemic hemodynamic effects compared to a non-selective one.

Data Presentation

Table 1: Representative In Vivo Dosages for Hydralazine and Associated Beta-Blockers. (Note: These are starting points. Optimal doses must be determined empirically for your specific model, strain, and experimental conditions.)

DrugSpeciesRouteRepresentative DoseKey Finding / CommentCitation
HydralazineRatIV0.1 - 1 mg/kgProduces a significant decrease in mean arterial pressure.[5][13]
RatOral0.75 - 1 mg/kg/daySuggested initial pediatric dose, can be adapted for chronic studies.[14]
HumanIV10 - 20 mg (bolus)Standard clinical dose for hypertensive emergencies.[2]
HumanOral10 - 50 mgTypical starting dose for chronic hypertension management.[14]
PropranololRatIV / IP1 mg/kgEffective low dose for achieving beta-blockade.[15]
HumanOral40 - 80 mgUsed in combination with hydralazine to control heart rate.[9]
AtenololRabbitIV1 mg/kgAttenuated cardiac stimulation from hydralazine.[12]
HumanOral50 - 100 mgUsed in combination with hydralazine.[10][11]

Table 2: Effect of Hydralazine With and Without Beta-Blocker on Heart Rate (Human Clinical Data).

Treatment GroupMean Change in Heart Rate (beats/min)ObservationCitation
Hydralazine alone+12.4 to +24.9Significant reflex tachycardia is induced.[6][9]
Propranolol alone-2.9Heart rate is reduced as expected with beta-blockade.[6]
Hydralazine + Propranolol-1.8 to -3.3The combination effectively blocks reflex tachycardia.[9]

Signaling Pathways & Workflows

Hydralazine_Tachycardia_Pathway cluster_drug Pharmacological Intervention cluster_physio Physiological Cascade cluster_response Cardiac Response cluster_control Experimental Control Hydralazine Hydralazine Administration Vasodilation Arterial Vasodilation Hydralazine->Vasodilation Hypotension Decrease in Blood Pressure Vasodilation->Hypotension Baroreceptors Decreased Firing of Arterial Baroreceptors Hypotension->Baroreceptors SNS Increased Sympathetic Nervous System (SNS) Outflow Baroreceptors->SNS NE Norepinephrine Release from Nerve Terminals SNS->NE Beta1 β1 Adrenergic Receptor Stimulation (Heart) NE->Beta1 Tachycardia REFLEX TACHYCARDIA (Increased Heart Rate) Beta1->Tachycardia Propranolol Propranolol (Beta-Blocker) Propranolol->Beta1 BLOCKS

Caption: Signaling pathway of hydralazine-induced reflex tachycardia and its control by beta-blockade.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Acclimatization 1. Animal Acclimatization (e.g., >72 hours) Instrumentation 2. Surgical Instrumentation (e.g., arterial catheter, telemetry) Acclimatization->Instrumentation Recovery 3. Post-Surgical Recovery (e.g., 48-72 hours) Instrumentation->Recovery Baseline 4. Record Baseline Vitals (BP, HR for >30 min) Recovery->Baseline Pretreatment 5. Administer Control Agent (e.g., Propranolol, 1 mg/kg IV) Baseline->Pretreatment HydralazineDose 6. Administer Hydralazine (e.g., 0.5 mg/kg IV, 15 min post-pretreatment) Pretreatment->HydralazineDose Monitoring 7. Monitor & Record Vitals (Continuous for 2-4 hours) HydralazineDose->Monitoring DataProcessing 8. Data Processing (Calculate ΔBP, ΔHR from baseline) Monitoring->DataProcessing Stats 9. Statistical Analysis (e.g., ANOVA, t-test) DataProcessing->Stats Interpretation 10. Interpretation of Results Stats->Interpretation

Caption: Experimental workflow for controlling hydralazine's effects on heart rate in vivo.

Experimental Protocols

Detailed Methodology: Acute Control of Hydralazine-Induced Tachycardia in a Conscious Rat Model

This protocol describes an acute experiment to assess the vasodilatory effect of hydralazine while controlling for its tachycardic side effect using the non-selective beta-blocker propranolol.

1. Animal Preparation (3-5 days prior to experiment) a. Subjects: Adult male Wistar or Sprague-Dawley rats (250-350g). b. Surgery: Anesthetize the animal using an appropriate anesthetic (e.g., isoflurane). Surgically implant a catheter into the femoral or carotid artery for direct blood pressure measurement. The catheter should be exteriorized at the back of the neck. c. Recovery: House animals individually and allow them to recover for at least 48-72 hours. Ensure they have free access to food and water and have returned to their pre-surgical weight.

2. Experimental Setup (Day of experiment) a. Place the rat in a housing cage that allows for free movement. b. Connect the exteriorized arterial catheter to a pressure transducer linked to a data acquisition system for continuous monitoring of blood pressure (BP) and heart rate (HR). c. Allow the animal to acclimatize to the setup for at least 30-60 minutes until BP and HR are stable.

3. Drug Preparation a. Hydralazine: Prepare a 1 mg/mL solution of hydralazine hydrochloride in sterile saline (0.9% NaCl). b. Propranolol: Prepare a 1 mg/mL solution of propranolol hydrochloride in sterile saline. c. Vehicle: Prepare sterile saline (0.9% NaCl) to be used as a control. d. All solutions should be sterile-filtered and prepared fresh on the day of the experiment.

4. Administration and Monitoring Protocol a. Baseline Recording: Record stable baseline BP and HR for a period of 30 minutes. b. Group Allocation: Divide animals into at least three groups:

  • Group 1: Vehicle + Hydralazine
  • Group 2: Propranolol + Hydralazine
  • Group 3: Propranolol + Vehicle (Control for beta-blocker effect) c. Pretreatment (Time = 0 min): Administer the pretreatment drug via intravenous (IV) or intraperitoneal (IP) injection.
  • Groups 2 & 3: Administer propranolol (e.g., 1 mg/kg, IV ).
  • Group 1: Administer an equivalent volume of saline vehicle. d. Hydralazine Administration (Time = 15 min): Administer the primary treatment.
  • Groups 1 & 2: Administer hydralazine (e.g., 0.5 mg/kg, IV ).
  • Group 3: Administer an equivalent volume of saline vehicle. e. Post-Dosing Monitoring: Continuously record BP and HR for at least 2 hours post-hydralazine administration. Note the time to peak effect and the duration of the response.

5. Data Analysis a. Calculate the change from baseline (Δ) for Mean Arterial Pressure (MAP) and Heart Rate (HR) at various time points (e.g., 5, 15, 30, 60, 90, 120 minutes) after hydralazine administration. b. Compare the ΔHR between the "Vehicle + Hydralazine" group and the "Propranolol + Hydralazine" group using an appropriate statistical test (e.g., two-way ANOVA with repeated measures) to confirm the blockade of reflex tachycardia. c. Compare the ΔMAP between the same two groups to assess if the beta-blocker modulated the hypotensive effect of hydralazine.

References

Technical Support Center: Hydralazine Hydrochloride and Fluorescence Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from hydralazine (B1673433) hydrochloride in fluorescence-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: Why is hydralazine hydrochloride a potential source of interference in our fluorescence assays?

This compound can interfere with fluorescence assays through several mechanisms:

  • Intrinsic Fluorescence: Hydralazine and its metabolites can exhibit autofluorescence, directly adding to the measured signal and potentially leading to false-positive results. For instance, a degradation product of hydralazine formed with starch has been shown to fluoresce at 414 nm.[1] In concentrated sulfuric acid, hydralazine fluoresces at 353 nm when excited at 320 nm.

  • Chemical Reactivity: As a reducing agent, hydralazine can chemically interact with fluorescent reporter molecules. A notable example is the reduction of resazurin (B115843) (the active component in assays like AlamarBlue® and CellTiter-Blue®) to the highly fluorescent resorufin, which can lead to a false-positive signal of high cell viability or metabolic activity.[2][3][4][5]

  • Quenching: Hydralazine may absorb the excitation or emission light of the fluorophore in your assay, a phenomenon known as quenching.[6][7] This can lead to a decrease in the fluorescence signal and potentially result in false-negative or underestimated results.

  • Interaction with Assay Components: The highly reactive hydrazino group of hydralazine can lead to degradation and the formation of colored compounds, which may also interfere with light detection.[8]

Q2: Which common fluorescence assays are known to be affected by hydralazine?

Several commonly used fluorescence assays are susceptible to interference by hydralazine:

  • Cell Viability Assays (Resazurin-based): Assays like AlamarBlue®, CellTiter-Blue®, and TOX8, which rely on the reduction of resazurin, are particularly vulnerable. Hydralazine's reducing properties can lead to non-enzymatic reduction of the dye, causing a false-positive signal indicating higher cell viability.[2][3][4][5]

  • Reactive Oxygen Species (ROS) Assays: Assays utilizing probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA) can be affected. Hydralazine has been reported to decrease free radical generation, which could lead to an underestimation of ROS levels.

  • Intracellular Calcium ([Ca2+]i) Assays: Hydralazine is known to affect intracellular calcium levels.[9] Therefore, when using fluorescent calcium indicators such as Fura-2 and Indo-1, it is crucial to distinguish between a direct effect of hydralazine on the dye and its physiological effect on calcium signaling.[10][11][12]

  • Enzyme Assays: Fluorescence-based enzyme assays can be affected if hydralazine has an intrinsic fluorescence that overlaps with the substrate or product, or if it quenches the fluorescent signal.[13][14][15]

Q3: What are the typical excitation and emission wavelengths of hydralazine that might cause interference?

The fluorescent properties of hydralazine and its derivatives can be condition-dependent.

  • A reaction product of hydralazine with starch fluoresces at 414 nm .[1]

  • In concentrated sulfuric acid, hydralazine shows fluorescence at 353 nm when excited at 320 nm .

It is important to note that the exact spectral properties in your specific assay buffer may differ. It is recommended to perform a spectral scan of hydralazine in your assay medium to determine its potential for interference.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and mitigating hydralazine interference in your fluorescence assays.

Step 1: Identify Potential Interference

The first step is to determine if hydralazine is interfering with your assay.

Experimental Protocol: Interference Test

  • Prepare a "Compound-Only" Control: In a multi-well plate, prepare wells containing your assay buffer and hydralazine at the same concentrations used in your experiment, but without cells or the enzymatic components of your assay.

  • Prepare a "Dye+Compound" Control: Prepare wells with the assay buffer, the fluorescent dye/substrate, and hydralazine at the experimental concentrations.

  • Measure Fluorescence: Read the fluorescence of these control wells at the same excitation and emission wavelengths used for your experimental samples.

  • Analyze the Data:

    • High signal in "Compound-Only" wells: This indicates that hydralazine itself is autofluorescent at your assay's wavelengths.

    • Signal change in "Dye+Compound" wells compared to "Dye-Only" wells: An increase in signal suggests a chemical reaction between hydralazine and the dye (e.g., reduction of resazurin), while a decrease suggests quenching.

Step 2: Mitigation Strategies

Based on the type of interference identified, you can employ one or more of the following strategies.

Strategy 1: Pre-read and Background Subtraction

If hydralazine is autofluorescent, you can often correct for this by subtracting the background fluorescence.

Experimental Protocol: Background Subtraction

  • Plate Your Experiment: Prepare your experimental plate with cells and hydralazine treatment.

  • Pre-read the Plate: Before adding the fluorescent detection reagent, read the fluorescence of the plate at your assay's wavelengths. This will measure the background fluorescence from the cells and hydralazine.

  • Add Detection Reagent and Read Again: Add your fluorescent dye/substrate, incubate as required by the protocol, and read the fluorescence again.

  • Calculate Corrected Signal: Subtract the pre-read fluorescence value from the final fluorescence value for each well.

Mathematical Correction for Interference

A simple arithmetic correction can be applied on a well-by-well basis. The interference can be measured in a separate "artifact" plate that mirrors the experimental plate but lacks a key biological component (e.g., cells or enzyme). The corrected signal can be calculated as follows:

Corrected Signal = Experimental Well Signal - Corresponding Artifact Well Signal[16]

Strategy 2: Modifying the Assay Protocol

  • Wash Out the Compound: For cell-based assays, if the treatment period is complete, you can wash the cells to remove hydralazine before adding the fluorescent detection reagent.

    Experimental Protocol: Compound Washout

    • After the desired incubation time with hydralazine, carefully aspirate the medium.

    • Gently wash the cells with a sufficient volume of fresh, pre-warmed buffer or medium (e.g., PBS). Repeat this step 1-2 times.

    • Add the fresh medium containing the fluorescent detection reagent and proceed with the assay protocol.[17]

  • Use Red-Shifted Dyes: Autofluorescence from compounds is often more pronounced at shorter (blue-green) wavelengths. Switching to fluorescent probes that excite and emit at longer (red-shifted) wavelengths can significantly reduce interference.[18]

Strategy 3: Utilize Alternative Assays

If interference cannot be sufficiently mitigated, consider using a non-fluorescent assay for your endpoint.

Data Summary: Alternative Cell Viability Assays

For researchers encountering significant interference with fluorescence-based viability assays, several alternative methods are available. The table below summarizes some common non-fluorescent and alternative assays.

Assay PrincipleCommercial Name(s)AdvantagesDisadvantages
Tetrazolium Salt Reduction (Colorimetric) MTT, MTS, XTT, WST-1Well-established, cost-effective.MTS, XTT, and WST assays can have interference from medium components. MTT requires a solubilization step.[2]
ATP Quantification (Luminescence) CellTiter-Glo®Highly sensitive, fast, suitable for high-throughput screening.Requires a luminometer, more expensive than colorimetric assays.[2][19]
Protease Activity (Luminescence/Fluorescence) CellTiter-Fluor™, CytoTox-Glo™Can be multiplexed with other assays. GF-AFC substrate is non-toxic.Can be more expensive.[2]
Dye Exclusion (Microscopy) Trypan BlueSimple, inexpensive, provides direct cell count.Low-throughput, subjective, only assesses membrane integrity.[2][19]

Visualizing Experimental Workflows and Pathways

To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and potential interference pathways.

Hydralazine_Interference_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Interference cluster_solution Solution start Fluorescence Assay with Hydralazine interference_check Perform Interference Test (Compound-only & Dye+Compound controls) start->interference_check autofluorescence Autofluorescence (High signal in compound-only well) interference_check->autofluorescence Type of Interference? quenching Quenching (Signal decrease in dye+compound well) interference_check->quenching reaction Chemical Reaction (Signal increase in dye+compound well) interference_check->reaction solution_auto Pre-read & Background Subtraction autofluorescence->solution_auto solution_quench Use Red-Shifted Dyes or Increase Fluorophore Concentration quenching->solution_quench solution_reaction Washout Compound or Use Alternative Assay reaction->solution_reaction alternative_assay Switch to Non-Fluorescent Assay (e.g., MTT, CellTiter-Glo) solution_reaction->alternative_assay

Troubleshooting workflow for hydralazine interference.

Resazurin_Interference_Pathway cluster_assay Resazurin-Based Viability Assay cluster_mechanism Mechanisms of Reduction cluster_result Observed Result Resazurin Resazurin (Blue, Low Fluorescence) ViableCells Viable Cells (Metabolic Activity) Resazurin->ViableCells Hydralazine Hydralazine (Chemical Reducing Agent) Resazurin->Hydralazine Resorufin Resorufin (Pink, High Fluorescence) FalsePositive Inflated Fluorescence Signal (False Positive for Viability) Resorufin->FalsePositive ViableCells->Resorufin Correct Enzymatic Reduction Hydralazine->Resorufin Direct Chemical Reduction (Interference)

Mechanism of hydralazine interference in resazurin assays.

By following these guidelines and understanding the potential for interference, researchers can obtain more accurate and reliable data when working with this compound in fluorescence-based assays.

References

Technical Support Center: Ensuring Reproducibility in Hydralazine Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of experiments involving hydralazine (B1673433) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of hydralazine hydrochloride?

A1: this compound is a direct-acting vasodilator that primarily relaxes arteriolar smooth muscle.[1][2][3] Its mechanism is complex and not fully elucidated, but it is known to interfere with calcium metabolism within vascular smooth muscle cells.[4][5] By inhibiting the release of calcium ions from the sarcoplasmic reticulum, it reduces the contractile state of the muscle, leading to vasodilation and a decrease in peripheral resistance.[1][3][4]

Q2: What are the key stability and storage considerations for this compound?

A2: this compound is sensitive to light and pH. It should be stored in tight, light-resistant containers at a controlled room temperature, protected from freezing.[6][7][8] The powder form is stable at room temperature (below 25°C).[6] For solutions, maximum stability is observed at a pH of 3.5, with decomposition increasing as the pH becomes alkaline.[7] It is important to note that hydralazine can react with metals, which may cause discoloration of solutions.[7]

Q3: Why am I observing a high degree of variability in the hypotensive response to hydralazine in my animal models?

A3: Variability in response can be attributed to several factors, most notably the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme, which metabolizes hydralazine.[9][10] This leads to "fast" and "slow" acetylator phenotypes, resulting in different pharmacokinetic profiles.[9][10] Other factors include the route of administration, the animal model used, and the freshness of the prepared hydralazine solution.[9]

Q4: Can I prepare a stock solution of this compound in 5% dextrose?

A4: No, it is not recommended to dilute or store this compound in 5% dextrose injection. Studies have shown that this compound is unstable in dextrose solutions, with significant degradation occurring in a short period.[11][12] For infusions, 0.9% sodium chloride injection is a more suitable diluent.[11][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or weaker-than-expected hypotensive effect 1. Degradation of Hydralazine: The compound is sensitive to light and pH. Improper storage or use of old solutions can lead to reduced potency.[6][7] 2. Acetylator Phenotype: Animals may have different rates of metabolism (fast vs. slow acetylators), affecting drug exposure.[9][10] 3. Improper Vehicle: Use of incompatible diluents like 5% dextrose can degrade the drug.[11][12]1. Fresh Solution Preparation: Always prepare fresh solutions of this compound for each experiment and protect them from light.[9] 2. Consistent Animal Strain: Use a consistent and well-characterized animal strain. If possible, phenotype or genotype animals for acetylator status. 3. Appropriate Vehicle: Use 0.9% sodium chloride (saline) as the vehicle for injections.[9][11]
Precipitation or discoloration of hydralazine solution 1. pH Shift: The solution's pH may have shifted to a more alkaline range, reducing stability.[7] 2. Contamination: The solution may be contaminated with metals or other reactive substances.[7] 3. Incorrect Storage: Storing reconstituted solutions at refrigerated temperatures can cause precipitation.[7]1. pH Control: Ensure the pH of the solution is maintained within the stable range (pH 3.5-4.5).[8] 2. Use of Appropriate Materials: Avoid contact with metal parts during preparation and storage.[7] 3. Proper Storage: Store intact vials at controlled room temperature. Prepare solutions just prior to use.[7]
High incidence of adverse effects (e.g., tachycardia, lethargy) in test subjects 1. Dose Too High: The administered dose may be too high for the specific animal model or acetylator phenotype.[13] 2. Reflex Tachycardia: Hydralazine can induce a reflex sympathetic stimulation of the heart.[2][3]1. Dose-Response Study: Conduct a dose-response study to determine the optimal dose with minimal side effects. 2. Co-administration: In some protocols, co-administration with a beta-blocker can mitigate reflex tachycardia, though this will affect the experimental outcome.[14]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for In Vivo Administration

Materials:

  • This compound powder

  • 0.9% Sodium Chloride Injection, USP (sterile saline)

  • Sterile vials

  • Sterile syringes and needles

  • pH meter

Methodology:

  • Aseptically weigh the required amount of this compound powder.

  • Dissolve the powder in a known volume of sterile 0.9% sodium chloride injection to achieve the desired concentration.

  • Gently swirl the vial until the powder is completely dissolved.

  • Measure the pH of the solution to ensure it is within the optimal stability range of 3.5-4.5.[8]

  • Protect the solution from light by wrapping the vial in aluminum foil or using an amber vial.

  • Prepare the solution fresh on the day of the experiment. Do not store for future use.

Protocol 2: In Vivo Assessment of Hypotensive Effect in Rodents

Materials:

  • Rodent model (e.g., Spontaneously Hypertensive Rats)

  • Prepared this compound solution

  • Vehicle control (0.9% Sodium Chloride)

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

  • Animal scale

  • Appropriate administration equipment (e.g., gavage needles for oral administration, syringes for injection)

Methodology:

  • Acclimatize animals to the experimental conditions for at least one week prior to the study.[9]

  • Record baseline blood pressure and heart rate for several days before the experiment to ensure stability.[9]

  • On the day of the experiment, record baseline measurements immediately before dosing.

  • Administer the prepared this compound solution or vehicle control via the chosen route (e.g., intraperitoneal injection, oral gavage).

  • Monitor and record blood pressure and heart rate at regular intervals post-administration (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes).

  • Observe animals for any adverse effects.

  • Analyze the data by comparing the change in blood pressure from baseline between the treated and control groups.

Visualizations

Hydralazine_Mechanism_of_Action Hydralazine Hydralazine Hydrochloride ArteriolarSmoothMuscle Arteriolar Smooth Muscle Cell Hydralazine->ArteriolarSmoothMuscle Acts on CaRelease Inhibition of Ca2+ Release from Sarcoplasmic Reticulum ArteriolarSmoothMuscle->CaRelease Leads to Vasodilation Vasodilation CaRelease->Vasodilation Causes PeripheralResistance Decreased Peripheral Resistance Vasodilation->PeripheralResistance Results in BloodPressure Decreased Blood Pressure PeripheralResistance->BloodPressure

Caption: Simplified signaling pathway of hydralazine's vasodilatory effect.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckSolution Check Hydralazine Solution: - Freshly prepared? - Protected from light? - Correct vehicle (saline)? Start->CheckSolution SolutionOK Solution OK? CheckSolution->SolutionOK CheckAnimals Review Animal Model: - Consistent strain? - Known acetylator status? AnimalsOK Animals OK? CheckAnimals->AnimalsOK CheckProtocol Verify Protocol: - Consistent dosing route? - Accurate dose calculation? ProtocolOK Protocol OK? CheckProtocol->ProtocolOK SolutionOK->CheckAnimals Yes RemakeSolution Remake Solution Properly SolutionOK->RemakeSolution No AnimalsOK->CheckProtocol Yes StandardizeAnimals Standardize Animal Model/Genotype AnimalsOK->StandardizeAnimals No CorrectProtocol Correct Protocol Deviations ProtocolOK->CorrectProtocol No End Reproducible Results ProtocolOK->End Yes RemakeSolution->CheckSolution StandardizeAnimals->CheckAnimals CorrectProtocol->CheckProtocol

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Guide for Researchers: Hydralazine Hydrochloride vs. Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of antihypertensive agents, particularly peripheral vasodilators, a clear understanding of the similarities and differences between structurally related compounds is paramount. This guide provides a detailed, data-driven comparison of hydralazine (B1673433) hydrochloride and dihydralazine (B103709), focusing on their pharmacological profiles, mechanisms of action, and available experimental data.

Chemical and Physical Properties

Hydralazine and dihydralazine are both phthalazine (B143731) derivatives, with their core difference lying in the number of hydrazine (B178648) groups attached to the phthalazine ring. Hydralazine possesses a single hydrazine group, while dihydralazine has two. This structural distinction influences their pharmacokinetic properties.

Mechanism of Action: A Tale of Two Hydrazines

While the precise mechanisms of action for both compounds are not fully elucidated, research points to a primary role as direct-acting smooth muscle relaxants, with a more pronounced effect on arterioles than on veins.[1] This vasodilation leads to a decrease in peripheral resistance and a subsequent reduction in blood pressure.

The key molecular mechanisms are believed to involve:

  • Inhibition of Intracellular Calcium Release: Both hydralazine and dihydralazine are thought to interfere with the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells.[2][3] This reduction in intracellular calcium availability hinders the contractile process of the muscle cells.

  • Modulation of Nitric Oxide (NO) Signaling: Evidence suggests that both compounds may stimulate the release of nitric oxide from endothelial cells. NO then activates guanylate cyclase, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), a potent vasodilator.

  • Potassium Channel Opening: Hydralazine has been shown to open high-conductance Ca2+-activated K+ channels (BKCa), leading to hyperpolarization of the smooth muscle membrane and subsequent relaxation.

  • Inhibition of Myeloperoxidase Activity: Studies have indicated that hydralazine, dihydralazine, and their metabolites can inhibit the activity of myeloperoxidase, an enzyme involved in inflammatory processes.[4]

A novel mechanism has been proposed for hydralazine, involving the inhibition of prolyl hydroxylase domain (PHD) enzymes. This leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), which in turn promotes the expression of angiogenic factors like vascular endothelial growth factor (VEGF).

Signaling Pathway of Hydralazine and Dihydralazine

Vasodilation_Signaling_Pathway Proposed Vasodilation Signaling Pathway of Hydralazine and Dihydralazine cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum Receptor Receptor PLC PLC Receptor->PLC K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization eNOS eNOS NO NO eNOS->NO Hydralazine_Dihydralazine Hydralazine / Dihydralazine Hydralazine_Dihydralazine->K_channel Opens Hydralazine_Dihydralazine->eNOS Stimulates IP3 IP3 Hydralazine_Dihydralazine->IP3 Inhibits PIP2 PIP2 PLC->PIP2 PIP2->IP3 DAG DAG PIP2->DAG SR SR Ca2+ Store IP3->SR Stimulates Ca2+ release sGC sGC NO->sGC GTP GTP sGC->GTP cGMP cGMP GTP->cGMP Converts to PKG PKG cGMP->PKG Myosin_LC_P Myosin-LC-P (Contraction) PKG->Myosin_LC_P Inhibits Myosin_LC Myosin-LC (Relaxation) Myosin_LC_P->Myosin_LC Dephosphorylation Ca_SR Ca2+ (from SR) Ca_SR->Myosin_LC_P Ca_influx Ca2+ Influx Ca_influx->Myosin_LC_P Hyperpolarization->Ca_influx Reduces SR->Ca_SR

Caption: Proposed signaling pathways for hydralazine and dihydralazine-induced vasodilation.

Pharmacokinetic Profile

The pharmacokinetic profiles of hydralazine and dihydralazine show notable differences, primarily influenced by their chemical structures and metabolic pathways.

ParameterHydralazine HydrochlorideDihydralazineReference(s)
Bioavailability 26-50% (acetylator status dependent)Lower than hydralazine[5]
Peak Plasma Concentration (Time) 1-2 hours1 hour[6][7]
Elimination Half-life 3-7 hoursBiphasic: 0.57 and 4.96 hours[6][7]
Metabolism Extensive hepatic metabolism (acetylation)Partly converted to hydralazine[5][7]
Protein Binding 87%-[6]

Preclinical Toxicity

Acute toxicity data is available for this compound in rodents. Similar comprehensive data for dihydralazine is not as readily available in the public domain, making a direct comparison challenging.

CompoundSpeciesRouteLD50Reference(s)
This compoundRatOral173-187 mg/kg[6]
This compoundMouseOral188 mg/kg[8][9]
Dihydralazine--Not readily available-

Clinical Efficacy and Side Effect Profile

Clinical studies have compared the antihypertensive effects and side effect profiles of hydralazine and dihydralazine, often in the context of other vasodilators.

One comparative study of oxdralazine (B102505) and dihydralazine in essential hypertension found that after one month of treatment, the mean blood pressure reduction was 16/11 mmHg for dihydralazine.[10] Another study comparing nitrendipine (B1678957) and hydralazine showed a supine blood pressure decrease of 11/11 mmHg for hydralazine.[1]

The side effect profiles of both drugs are similar and are often related to their vasodilatory action and reflex sympathetic stimulation. Common side effects include headache, palpitations, tachycardia, and flushing.[11] A significant concern with long-term, high-dose therapy of both drugs is the potential for a drug-induced lupus-like syndrome.[12] One study noted that patients changing from oxdralazine to dihydralazine complained of side effects with a higher frequency.[10]

Experimental Protocols

In Vitro Vasodilation Assay

Objective: To determine and compare the vasodilatory potency of this compound and dihydralazine on isolated arterial rings.

General Protocol:

  • Tissue Preparation: Isolate arterial rings (e.g., from rabbit aorta) and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Pre-contraction: Induce a stable contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride).

  • Drug Administration: Add cumulative concentrations of this compound or dihydralazine to the organ bath.

  • Data Acquisition: Record the isometric tension of the arterial rings continuously.

  • Analysis: Express the relaxation response as a percentage of the pre-contraction tension. Calculate EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) for each compound to compare their potency.

Experimental Workflow for In Vitro Vasodilation Assay

Vasodilation_Assay_Workflow General Workflow for In Vitro Vasodilation Assay Start Start Tissue_Prep Isolate and Mount Arterial Rings Start->Tissue_Prep Pre_Contraction Induce Contraction (e.g., Phenylephrine) Tissue_Prep->Pre_Contraction Drug_Addition Add Cumulative Concentrations of Hydralazine or Dihydralazine Pre_Contraction->Drug_Addition Record_Tension Continuously Record Isometric Tension Drug_Addition->Record_Tension Data_Analysis Calculate % Relaxation and EC50 Values Record_Tension->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for assessing in vitro vasodilation.

Inhibition of IP3-Induced Calcium Release Assay

Objective: To investigate the inhibitory effect of hydralazine and dihydralazine on IP3-mediated calcium release from the sarcoplasmic reticulum.

General Protocol:

  • Cell/Tissue Preparation: Use either cultured vascular smooth muscle cells or permeabilized arterial strips.

  • Permeabilization: If using arterial strips, permeabilize the cell membranes (e.g., with β-escin) to allow direct access to the sarcoplasmic reticulum.

  • Loading with Calcium Indicator: Load the cells or tissue with a fluorescent calcium indicator (e.g., Fura-2 AM).

  • Drug Incubation: Incubate the preparations with varying concentrations of this compound or dihydralazine.

  • Stimulation: Induce calcium release by adding a specific concentration of IP3.

  • Measurement: Measure the change in intracellular calcium concentration using fluorescence microscopy or a fluorometer.

  • Analysis: Compare the IP3-induced calcium release in the presence and absence of the test compounds to determine their inhibitory effects.

Summary and Conclusion

This compound and dihydralazine are closely related vasodilators with similar mechanisms of action, primarily involving the direct relaxation of arterial smooth muscle through interference with intracellular calcium signaling. Key differences lie in their pharmacokinetic profiles, with dihydralazine exhibiting a biphasic elimination and lower bioavailability compared to hydralazine.

While both have been used effectively as antihypertensive agents, their use is often limited by a side effect profile that includes reflex tachycardia and the risk of a drug-induced lupus-like syndrome. For researchers, the choice between these two compounds may depend on the desired pharmacokinetic profile and the specific experimental context. Further head-to-head comparative studies are warranted to fully delineate their relative potencies, detailed pharmacokinetic parameters, and long-term safety profiles. This guide provides a foundational comparison based on currently available data to aid in the design and interpretation of future research in this area.

References

A Comparative Guide to the Specificity of Hydralazine Hydrochloride's Demethylating Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed assessment of the DNA demethylating activity of hydralazine (B1673433) hydrochloride, a non-nucleoside DNA methyltransferase (DNMT) inhibitor. It compares its mechanism, specificity, and efficacy against traditional nucleoside analog inhibitors, offering researchers and drug development professionals a data-driven overview for evaluating its potential in epigenetic research and therapy.

Mechanisms of Action: Hydralazine vs. Nucleoside Analogs

Hydralazine's demethylating effect is attributed to a distinct mechanism compared to the widely-used nucleoside analogs like 5-Azacytidine and Decitabine (B1684300) (5-aza-CdR).

  • Hydralazine (Non-Nucleoside Inhibitor): The precise mechanism of hydralazine is still under investigation, with evidence supporting two potential pathways. Some studies suggest it acts as a direct DNMT inhibitor by interacting with the enzyme's catalytic domain[1]. Molecular modeling indicates its nitrogen atoms may interact with key residues like Lys162 and Arg240 in the DNMT active site, thereby blocking its function[1]. Other research suggests an indirect mechanism where hydralazine inhibits the extracellular signal-regulated kinase (ERK) pathway, leading to decreased expression of DNMT1 and DNMT3a enzymes[2][3].

  • Nucleoside Analogs (e.g., Decitabine): These agents are cytidine (B196190) analogs that become incorporated into DNA during replication. When DNMT enzymes attempt to methylate these analogs, they become irreversibly trapped, forming a covalent bond. This leads to the depletion of active DNMTs in the cell and subsequent passive demethylation of the genome as cells divide.

The diagram below illustrates these contrasting mechanisms of DNMT inhibition.

G Figure 1. Contrasting Mechanisms of DNMT Inhibitors cluster_0 Hydralazine (Non-Nucleoside) cluster_0_1 Direct Inhibition cluster_0_2 Indirect Inhibition cluster_1 Decitabine (Nucleoside Analog) cluster_2 Common Outcome H_start Hydralazine H_direct Binds to DNMT Catalytic Site H_start->H_direct H_indirect1 Inhibits ERK Pathway Signaling H_start->H_indirect1 H_result DNMT Inactivated or Depleted H_direct->H_result H_indirect2 Reduces DNMT1/3a mRNA Expression H_indirect1->H_indirect2 leads to H_indirect2->H_result Outcome Passive Demethylation of DNA during Replication H_result->Outcome N_start Decitabine N_incorp Incorporated into replicating DNA N_start->N_incorp N_trap Covalently Traps DNMT Enzyme N_incorp->N_trap N_result DNMT Depletion & Degradation N_trap->N_result N_result->Outcome Reactivation Re-expression of Silenced Genes Outcome->Reactivation

Figure 1. Contrasting Mechanisms of DNMT Inhibitors

Comparative Analysis of Demethylating Specificity

The primary distinction in specificity lies in hydralazine's apparent preference for demethylating specific gene promoters over inducing widespread, global demethylation. In contrast, nucleoside analogs tend to have a more pronounced global effect.

Key Findings:

  • Global DNA Methylation: While some in vitro studies have shown that hydralazine can reduce global 5-methylcytosine (B146107) content[4], a phase I clinical trial in cervical cancer patients found that hydralazine did not cause significant changes in global DNA methylation[1]. This suggests that its clinical demethylating activity is not genome-wide but targeted. This contrasts with nucleoside analogs, which are known to cause broader DNA hypomethylation.

  • Gene-Specific Reactivation: Hydralazine has been demonstrated to demethylate and reactivate the expression of specific tumor suppressor genes that are silenced by promoter hypermethylation in cancer cells, including p16, RARβ, APC, and p21[4][5].

  • Comparative Efficacy: Direct comparisons have found that nucleoside analogs like decitabine are significantly more potent in their overall ability to inhibit DNA methylation and reactivate silenced genes than non-nucleoside inhibitors, including hydralazine[3][5][6].

  • Off-Target Effects & Toxicity: Hydralazine's primary side effects are extensions of its pharmacological use as an antihypertensive (e.g., headache, tachycardia) and immunological reactions, most notably a drug-induced lupus-like syndrome[7][8][9]. This latter effect is believed to be linked to its T-cell demethylating activity[5]. Nucleoside analogs, due to their incorporation into DNA, are associated with more significant toxicity, particularly myelosuppression[5][8].

The tables below summarize these comparative aspects.

Table 1: Comparative Profile of DNA Demethylating Agents

FeatureHydralazine HydrochlorideDecitabine (5-aza-2'-deoxycytidine)
Class Non-nucleoside inhibitorNucleoside analog
Mechanism Direct and/or indirect inhibition of DNMT enzyme activity/expression[1][2].Incorporation into DNA, covalent trapping, and depletion of DNMT enzymes.
Global Demethylation Minimal to no effect observed in clinical settings, suggesting higher specificity[1].Potent inducer of global DNA hypomethylation[5].
Gene Specificity Preferentially demethylates and reactivates specific tumor suppressor genes[1][4][5].Less specific; reactivates a broader range of silenced genes due to global effects[5].
Potency Lower potency compared to nucleoside analogs[3][5].High potency[5].
Primary Side Effects Hypotension, tachycardia, headache, drug-induced lupus syndrome[7][8][9].Myelosuppression, nausea, fatigue[5][8].

Table 2: Gene-Specific Demethylation by Hydralazine in Cervical Cancer Patients (Data from a phase I clinical study at a 75 mg/day dose level)[1]

Gene AnalyzedFunctionRate of Demethylation
p16 Cell Cycle Regulation67%
APC Wnt Signaling Pathway50%
RARβ Retinoid Signaling40%
GSTP1 Detoxification33%
FHIT Tumor Suppressor33%
MGMT DNA Repair15%
DAPK ApoptosisNot reported at this dose
ER Hormone ReceptorNot reported at this dose

Note: The variable rates of demethylation across different genes strongly support the argument for hydralazine's specific, rather than global, activity.

Experimental Protocols for Assessing Demethylating Activity

This section provides a generalized workflow for evaluating the demethylating activity and specificity of a compound like hydralazine in a cancer cell line model where a specific tumor suppressor gene (e.g., p16) is known to be silenced by promoter hypermethylation.

G Figure 2. Experimental Workflow for Assessing Demethylating Activity cluster_exp Experimental Phase cluster_analysis Analysis Phase cluster_results Results Interpretation A 1. Cell Culture (e.g., MCF-7, T24) B 2. Treatment - Hydralazine (e.g., 10-20 µM) - Vehicle Control - Positive Control (e.g., Decitabine) A->B C 3. Harvest Cells (e.g., after 72-96 hours) B->C D 4. Split Sample C->D E 5a. Genomic DNA Extraction D->E F 5b. Total RNA Extraction D->F G 6a. Bisulfite Conversion of DNA E->G J 6b. cDNA Synthesis (Reverse Transcription) F->J H 7a. Methylation-Specific PCR (MSP) for target gene promoter G->H I 8a. Analyze on Gel (Methylated vs. Unmethylated bands) H->I R Correlate promoter demethylation (8a) with gene re-expression (8b) I->R K 7b. Quantitative RT-PCR for target gene expression J->K L 8b. Analyze ΔΔCt (Fold change in expression) K->L L->R

Figure 2. Experimental Workflow for Assessing Demethylating Activity

Detailed Methodologies:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., T24 bladder cancer cells for p16 analysis) in appropriate media until ~60% confluency.

    • Treat cells with varying concentrations of hydralazine (e.g., 5, 10, 20 µM), a vehicle control (e.g., PBS), and a positive control (e.g., 1 µM Decitabine).

    • Incubate for 72-96 hours, replacing the media and drug every 24 hours.

  • Genomic DNA Extraction and Bisulfite Conversion:

    • Harvest cells and extract genomic DNA using a commercial kit (e.g., Qiagen DNeasy).

    • Quantify DNA and treat 500 ng - 1 µg with sodium bisulfite using a kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit). This converts unmethylated cytosines to uracil (B121893), while methylated cytosines remain unchanged[10].

  • Methylation-Specific PCR (MSP):

    • Design two pairs of PCR primers for the CpG island of the target gene's promoter.

      • M-pair (Methylated): Specific for DNA where cytosines were methylated and thus unchanged by bisulfite treatment.

      • U-pair (Unmethylated): Specific for DNA where unmethylated cytosines were converted to uracil (amplified as thymine).

    • Perform two separate PCR reactions for each sample using the M-pair and U-pair primers.

    • Visualize PCR products on a 2% agarose (B213101) gel. The presence of a band in the "M" lane indicates methylation, while a band in the "U" lane indicates demethylation[7].

  • RNA Extraction and Quantitative RT-PCR (qRT-PCR):

    • From a parallel set of treated cells, extract total RNA using a suitable method (e.g., TRIzol).

    • Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for the target gene's mRNA and a housekeeping gene (e.g., GAPDH) for normalization.

    • Calculate the relative change in gene expression using the ΔΔCt method. A significant increase in mRNA levels in hydralazine-treated cells compared to controls indicates gene re-expression.

Conclusion

This compound functions as a DNA demethylating agent with a specificity profile that distinguishes it from classical nucleoside analogs. Clinical and preclinical data suggest it preferentially targets specific gene promoters rather than causing global hypomethylation, which may contribute to its more favorable toxicity profile[1]. While it is less potent than agents like decitabine, its oral availability and distinct mechanism of action make it a valuable tool for epigenetic research[5][7]. For therapeutic applications, its specificity could be advantageous, potentially minimizing the off-target effects associated with genome-wide demethylation. However, its own side effects, such as drug-induced lupus, must be considered[9]. Further genome-wide bisulfite sequencing studies are needed to fully elucidate the scope and specificity of its demethylating activity.

References

Comparative Guide to the Validation of Hydralazine Hydrochloride as a HIF-1α Stabilizer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, identifying and validating compounds that can modulate the Hypoxia-Inducible Factor-1α (HIF-1α) pathway is of significant interest. HIF-1α is a master regulator of the cellular response to low oxygen levels (hypoxia) and plays a crucial role in angiogenesis, cell survival, and metabolism. Its stabilization under normal oxygen conditions (normoxia) is a key therapeutic strategy for various ischemic diseases. This guide provides an objective comparison of hydralazine (B1673433) hydrochloride as a HIF-1α stabilizer against other alternatives, supported by experimental data and detailed protocols.

Hydralazine Hydrochloride: A Vasodilator with a Novel Mechanism

Hydralazine, a well-known vasodilator used for treating hypertension, has been identified to possess a novel mechanism of action involving the stabilization of HIF-1α.[1][2] This effect is independent of its vasodilatory properties and positions hydralazine as a valuable tool for research and potential therapeutic repurposing.[3][4]

Mechanism of Action

Under normoxic conditions, HIF-1α is continuously targeted for degradation. Prolyl hydroxylase domain (PHD) enzymes hydroxylate HIF-1α, allowing the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bind and mark it for proteasomal degradation.[5] Hydralazine stabilizes HIF-1α by directly inhibiting the activity of PHD enzymes.[1][6] This inhibition prevents HIF-1α hydroxylation, leading to its accumulation, translocation to the nucleus, dimerization with HIF-1β, and subsequent activation of target gene transcription, including Vascular Endothelial Growth Factor (VEGF).[1][5]

Hydralazine_HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hydralazine Action of Hydralazine HIF1a HIF-1α PHD PHD Enzymes HIF1a->PHD hydroxylation HIF1a_OH Hydroxylated HIF-1α PHD->HIF1a_OH O2 O2 O2->PHD VHL VHL HIF1a_OH->VHL binding Proteasome Proteasome VHL->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation Hydralazine Hydralazine Hydralazine->PHD inhibition HIF1a_stable HIF-1α (Stable) Nucleus Nucleus HIF1a_stable->Nucleus translocation HIF1_complex HIF-1 Complex Nucleus->HIF1_complex dimerization HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE binding Target_Genes Target Genes (e.g., VEGF) HRE->Target_Genes transcription

Caption: Mechanism of hydralazine-induced HIF-1α stabilization.

Quantitative Validation of Hydralazine as a HIF-1α Stabilizer

Experimental studies have demonstrated that hydralazine induces a rapid, transient, and concentration-dependent increase in HIF-1α protein levels in various cell types.[1]

Cell LineHydralazine ConcentrationTreatment DurationOutcomeReference
Human Umbilical Vein Endothelial Cells (HUVEC)50-500 µmol/LNot SpecifiedConcentration-dependent induction of HIF-1α protein.[1]
Mouse brain endothelial cells (bEnd.3)100 µM2 hoursSignificant increase in HIF-1α protein levels (84.5 ± 2.04 µg/ml vs. 15 ± 1.8 µg/ml in normoxia).[7]

Comparison with Alternative HIF-1α Stabilizers

Hydralazine is not the only compound capable of stabilizing HIF-1α. Other molecules, primarily categorized as PHD inhibitors or VHL-HIF-1α interaction blockers, are also used in research and are under clinical investigation.

StabilizerMechanism of ActionKey AdvantagesKey DisadvantagesReference
This compound PHD InhibitorFDA-approved drug with known safety profile; readily available.Effects can be transient; non-specific inhibition of PHD family members.[1][6]
Cobalt Chloride (CoCl₂) PHD Inhibitor (mimics hypoxia)Widely used in in vitro hypoxia studies.High cytotoxicity; can induce apoptosis through caspase-3 activation.[7]
GB004 (AKB-4924) PHD InhibitorGut-selective, minimizing systemic effects; under clinical development for IBD.Not yet commercially available for general research.[8]
Pyrazole Analogues (e.g., CI, CP) VHL-HIF-1α Interaction BlockerNovel mechanism, potentially more specific than PHD inhibition.Early stage of development; limited availability and characterization.[9][10]
VH298 VHL-HIF-1α Interaction BlockerShown to be effective in promoting wound healing in animal models.Primarily a research compound; not approved for clinical use.[9]

Experimental Protocols

Validating a compound as a HIF-1α stabilizer typically involves assessing HIF-1α protein levels and the expression of its downstream target genes. Western blotting is a standard method for quantifying HIF-1α protein.

Protocol: Western Blotting for HIF-1α Detection
  • Cell Culture and Treatment:

    • Seed cells (e.g., HUVEC or bEnd.3) in 6-well plates at a density of 250,000 cells/well.[7]

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat cells with various concentrations of hydralazine (e.g., 50 µM, 100 µM) or a vehicle control for a specified time (e.g., 2 hours).[7] A positive control, such as cells exposed to 2% O₂ (physical hypoxia) or treated with CoCl₂, should be included.[7]

  • Protein Extraction:

    • Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the total protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an 8% SDS-polyacrylamide gel.

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for HIF-1α overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using densitometry software. Normalize HIF-1α levels to a loading control protein (e.g., β-actin or GAPDH).

Experimental_Workflow A 1. Cell Seeding & Culture B 2. Treatment (Hydralazine, Controls) A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA) C->D E 5. SDS-PAGE D->E F 6. Western Blot Transfer (PVDF) E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Densitometry) H->I

Caption: Standard experimental workflow for HIF-1α stabilization assay.

Summary

This compound has been validated as a stabilizer of HIF-1α through the inhibition of PHD enzymes.[1][6] This novel mechanism presents an advantage over its traditional use as a vasodilator, opening avenues for its application in ischemia-related research. While alternatives like cobalt chloride are effective in vitro, they suffer from cytotoxicity.[7] Newer compounds such as GB004 and VHL-HIF-1α interaction blockers offer more targeted approaches but are less accessible for general laboratory use.[8][9] The data presented confirms that hydralazine is a viable, well-characterized, and readily available tool for researchers studying the HIF-1α pathway.

References

A Comparative Guide to Gene Reactivation: Hydralazine Hydrochloride vs. 5-Azacytidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The epigenetic silencing of tumor suppressor genes through DNA hypermethylation is a cornerstone of carcinogenesis. Reversing this process to reactivate beneficial gene expression represents a promising therapeutic avenue. This guide provides an objective, data-driven comparison of two prominent DNA demethylating agents: the repurposed antihypertensive drug, hydralazine (B1673433) hydrochloride, and the cornerstone epigenetic therapeutic, 5-azacytidine (B1684299).

Mechanisms of Action: Two Distinct Paths to Demethylation

Hydralazine hydrochloride and 5-azacytidine achieve gene reactivation through fundamentally different mechanisms. 5-azacytidine is a direct inhibitor that covalently traps DNA methyltransferases (DNMTs), while hydralazine acts indirectly, modulating signaling pathways that regulate DNMT expression.

This compound: An Indirect, Non-Nucleoside Inhibitor

Hydralazine is not a direct enzymatic inhibitor of DNMTs. Instead, its demethylating effects are primarily attributed to its ability to inhibit the Extracellular signal-regulated kinase (ERK) signaling pathway.[1] This inhibition leads to a downstream reduction in the transcription of DNMT1 and DNMT3a, the key enzymes responsible for maintaining and establishing DNA methylation patterns.[1] By reducing the cellular pool of these enzymes, hydralazine leads to a passive, replication-dependent loss of methylation over time.

5-Azacytidine: A Direct, Nucleoside Analog Inhibitor

5-azacytidine is a pyrimidine (B1678525) nucleoside analog of cytidine.[2] After cellular uptake, it is phosphorylated and incorporated into replicating DNA. The presence of a nitrogen atom at the 5-position of the cytosine ring prevents the completion of the methylation reaction. This results in the formation of an irreversible covalent bond between the DNMT enzyme and the 5-azacytidine-containing DNA.[2][3] This covalent adduct traps the enzyme, marking it for proteasomal degradation and effectively depleting the cell of active DNMTs.[3] This leads to a rapid and potent, replication-dependent demethylation of the genome.

G cluster_0 This compound Pathway cluster_1 5-Azacytidine Pathway H_drug Hydralazine ERK ERK Pathway H_drug->ERK Inhibits DNMT_exp DNMT1/3a Gene Expression ERK->DNMT_exp Activates DNMT_prot DNMT1/3a Protein DNMT_exp->DNMT_prot Translates to DNA_meth DNA Methylation DNMT_prot->DNA_meth Maintains Gene_exp_H Gene Expression DNA_meth->Gene_exp_H Silences Aza_drug 5-Azacytidine Aza_DNA Incorporation into DNA Aza_drug->Aza_DNA Covalent_adduct Covalent Adduct Formation Aza_DNA->Covalent_adduct DNMT_enzyme DNMT Enzyme DNMT_enzyme->Covalent_adduct Traps Degradation Proteasomal Degradation Covalent_adduct->Degradation DNA_demeth DNA Demethylation Degradation->DNA_demeth Leads to Gene_exp_Aza Gene Expression DNA_demeth->Gene_exp_Aza Reactivates

Figure 1: Mechanisms of DNMT Inhibition.

Comparative Efficacy: Experimental Data

Direct head-to-head comparisons demonstrate that nucleoside analogs are significantly more potent demethylating agents than non-nucleoside inhibitors like hydralazine. A key study systematically compared 5-aza-2'-deoxycytidine (5-Aza-CdR), a closely related and highly potent derivative of 5-azacytidine, with hydralazine and other non-nucleoside inhibitors. The results showed that 5-Aza-CdR was "far more effective" in both inhibiting DNA methylation and reactivating silenced genes.[4]

Table 1: Direct Comparison of Demethylating Potency
AgentCell LineTarget Gene/LocusConcentrationMethylation InhibitionGene Reactivation (p16)Reference
5-Aza-CdR T24, HT29, PC3p16, MAGE-A1, LINE1 µMSignificant Yes [4]
Hydralazine T24, HT29, PC3p16, MAGE-A1, LINE20 µMMinimal / None No [4]
Table 2: Gene Reactivation and Demethylation by Hydralazine (Clinical Data)

A phase I clinical trial in cervical cancer patients evaluated hydralazine's ability to demethylate and reactivate tumor suppressor genes.[5]

Dose LevelOverall Demethylation Rate of Methylated GenesGene Re-expression (Informative Cases)
50 mg/day40%9 of 12 cases (75%) showed re-expression
75 mg/day52%
100 mg/day43%
150 mg/day32%

Note: Demethylation rates for specific genes varied, from 15% for MGMT to 67% for p16.[5]

Table 3: Cytotoxicity and Antiproliferative Effects
DrugCell LineIC50 (Growth Inhibition)NotesReference
Hydralazine Hut78 (CTCL)29.95 µMShowed no significant growth inhibitory effect alone in several other cancer cell lines at 10 µM.[3][6]
5-Azacytidine (as Decitabine) Hut78 (CTCL)0.49 µMConsistently shows potent cytotoxic and antiproliferative effects.[6]
Hydralazine Various Cancer LinesNo significant effect at 10 µMHydralazine's antiproliferative effects are generally low at concentrations effective for demethylation.[2][3]

Experimental Protocols

Accurate assessment of gene reactivation requires robust methodologies. The two primary techniques are Methylation-Specific PCR (MSP) to determine the methylation status of a gene's promoter and Reverse Transcription Quantitative PCR (RT-qPCR) to measure the resulting changes in gene expression.

G cluster_workflow General Experimental Workflow cluster_dna DNA Analysis cluster_rna RNA Analysis start Cancer Cell Line (with silenced target gene) treatment Treat cells with: 1. Vehicle Control 2. Hydralazine 3. 5-Azacytidine start->treatment harvest Harvest Cells & Isolate Genomic DNA and Total RNA treatment->harvest bisulfite Bisulfite Conversion of gDNA harvest->bisulfite cdna Reverse Transcription (RNA to cDNA) harvest->cdna msp Methylation-Specific PCR (MSP) bisulfite->msp gel Agarose (B213101) Gel Electrophoresis msp->gel meth_status Determine Methylation Status gel->meth_status rtqpcr RT-qPCR cdna->rtqpcr quant Quantify Gene Expression Levels rtqpcr->quant

Figure 2: Workflow for Comparing Demethylating Agents.
Protocol 1: Methylation-Specific PCR (MSP)

This protocol determines the methylation status of a specific gene promoter.

  • DNA Extraction: Isolate high-quality genomic DNA from control and drug-treated cells using a commercial kit.

  • Bisulfite Conversion: Treat 1-2 µg of genomic DNA with sodium bisulfite. This reaction converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Purify the converted DNA.

  • Primer Design: Design two pairs of PCR primers for the gene of interest.

    • M-pair (Methylated): Specific to the bisulfite-modified sequence that was originally methylated (contains CpGs).

    • U-pair (Unmethylated): Specific to the bisulfite-modified sequence that was originally unmethylated (contains UpGs, which were formerly CpGs).

  • PCR Amplification: Perform two separate PCR reactions for each DNA sample: one with the M-pair and one with the U-pair. A typical reaction mixture includes:

    • Bisulfite-converted DNA (~50-100 ng)

    • Forward and Reverse Primers (10 µM each)

    • dNTP mix

    • PCR Buffer with MgCl₂

    • Taq Polymerase

    • Nuclease-free water

  • PCR Cycling Conditions (Example):

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-65°C for 30 seconds (optimize for specific primers)

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 7 minutes

  • Gel Electrophoresis: Visualize the PCR products on a 2% agarose gel stained with ethidium (B1194527) bromide. The presence of a band in the M-pair reaction indicates methylation, while a band in the U-pair reaction indicates a lack of methylation.

Protocol 2: Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol quantifies the level of mRNA expression for a specific gene.

  • RNA Extraction: Isolate total RNA from control and drug-treated cells using a TRIzol-based or column-based method. Treat with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription (cDNA Synthesis): Convert 1-2 µg of total RNA into complementary DNA (cDNA).

    • Combine RNA, random hexamers or oligo(dT) primers, and dNTPs.

    • Incubate at 65°C for 5 minutes, then place on ice.

    • Add Reverse Transcriptase buffer, RNase inhibitor, and Reverse Transcriptase enzyme.

    • Incubate at 25°C for 10 minutes, then 42-50°C for 60 minutes, and finally inactivate the enzyme at 70°C for 15 minutes.

  • qPCR Reaction:

    • Prepare a reaction mix containing:

      • cDNA template

      • Forward and Reverse primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)

      • SYBR Green or TaqMan Master Mix

      • Nuclease-free water

    • Run the reaction in a real-time PCR cycler.

  • qPCR Cycling Conditions (Example for SYBR Green):

    • Initial Activation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify product specificity.

  • Data Analysis: Calculate the relative gene expression using the comparative CT (ΔΔCT) method. Normalize the expression of the target gene to the housekeeping gene and compare the expression in treated samples to the vehicle control to determine the fold-change in expression.

Conclusion and Outlook

This compound and 5-azacytidine both possess the ability to induce the re-expression of epigenetically silenced genes, but they are fundamentally different agents in terms of their mechanism, potency, and clinical profile.

  • 5-Azacytidine is a potent, direct-acting epigenetic drug. Its mechanism of covalent trapping and degradation of DNMTs leads to robust and widespread DNA demethylation. This potency, however, is associated with significant side effects, including myelosuppression.[2] It is an established and approved therapy for hematological malignancies like myelodysplastic syndromes.

  • This compound is a less potent, indirect-acting agent. Its effect on gene expression is mediated through the inhibition of upstream signaling pathways, resulting in a more modest and potentially more selective demethylation effect.[1] While it does not induce the strong global demethylation seen with 5-azacytidine, its established safety profile as an antihypertensive makes it an attractive candidate for repurposing, particularly in combination therapies.[3]

For researchers, the choice between these agents depends on the experimental goal. 5-azacytidine (and its deoxy-analog, decitabine) serves as a powerful tool to robustly interrogate the role of DNA methylation in a biological process. Hydralazine offers a model for a less toxic, indirect-acting modulator that may be more clinically translatable for solid tumors where the toxicity of potent hypomethylating agents is a concern. The future of epigenetic therapy will likely involve a nuanced application of both potent, direct inhibitors and more subtle, pathway-specific modulators, tailored to specific cancer types and therapeutic contexts.

References

Hydralazine's Antineoplastic Efficacy: A Comparative Analysis Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hydralazine (B1673433), a long-established antihypertensive medication, is garnering renewed interest for its potential as an anticancer agent. This guide provides a comparative analysis of hydralazine's effects on various cancer cell types, supported by experimental data. The primary mechanisms of its antineoplastic activity—inhibition of the enzyme 2-aminoethanethiol dioxygenase (ADO) and its role as a DNA demethylating agent—are explored across glioblastoma, prostate, breast, and leukemia cancer cell lines.

Quantitative Analysis of Hydralazine's Cytotoxicity

The inhibitory effects of hydralazine on the growth of different cancer cell lines have been quantified using half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values. These values, collated from multiple studies, are summarized below to facilitate a direct comparison of hydralazine's potency across various cancer types.

Cancer TypeCell LineIC50 / EC50 (µM)Reference
GlioblastomaU-87~10[1]
LN229~10[1]
Prostate CancerDU14530 - 50[2][3]
PC-3166.9[3]
LNCaP105.7[3]
22Rv1>50[2]
Breast CancerMCF-7165.1[4]
MDA-MB-231>50[1]
Leukemic T CellsJurkat>200[5]
MOLT-4>200[5]
CEM-6>200[5]

Mechanisms of Action: A Tale of Two Pathways

Hydralazine's anticancer effects are primarily attributed to two distinct molecular mechanisms: the inhibition of the ADO signaling pathway and the reversal of DNA hypermethylation.

Inhibition of 2-aminoethanethiol dioxygenase (ADO)

A novel mechanism of action for hydralazine involves the inhibition of ADO, an oxygen-sensing enzyme.[6] This inhibition leads to the stabilization of Regulator of G-protein Signaling (RGS) proteins.[7] Stabilized RGS proteins then suppress Gαq-mediated signaling, which is crucial for the survival of certain cancer cells, particularly in hypoxic environments like those found in solid tumors.[6][8] This pathway is especially relevant in glioblastoma, where hydralazine-induced senescence has been observed.[6][9]

ADO_Inhibition_Pathway Hydralazine Hydralazine ADO ADO (2-aminoethanethiol dioxygenase) Hydralazine->ADO inhibits RGS RGS Proteins (Regulator of G-protein Signaling) ADO->RGS degrades Gaq Gαq RGS->Gaq inhibits PLCb PLCβ Gaq->PLCb activates PIP2 PIP2 PLCb->PIP2 hydrolyzes IP3_DAG IP3 + DAG PIP2->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release stimulates Cancer_Survival Cancer Cell Survival/Proliferation Ca_release->Cancer_Survival promotes

DNA Demethylation

Hydralazine also functions as a non-nucleoside DNA methyltransferase (DNMT) inhibitor.[10] By reducing the expression and activity of DNMTs, hydralazine can reverse the hypermethylation of promoter regions of tumor suppressor genes.[11][12] This leads to the re-expression of these silenced genes, which can in turn inhibit cancer cell growth, induce apoptosis, and restore sensitivity to chemotherapy.[10][13] This mechanism has been observed in prostate, breast, and cervical cancer cell lines.[10][12][13]

DNA_Demethylation_Pathway Hydralazine Hydralazine DNMTs DNMTs (DNA Methyltransferases) Hydralazine->DNMTs inhibits TSG_Reexpression Tumor Suppressor Gene Re-expression Hydralazine->TSG_Reexpression promotes DNA_Hypermethylation Promoter Hypermethylation DNMTs->DNA_Hypermethylation causes TSG_Silencing Tumor Suppressor Gene Silencing DNA_Hypermethylation->TSG_Silencing leads to Anticancer_Effects Anticancer Effects (Apoptosis, Growth Inhibition) TSG_Reexpression->Anticancer_Effects results in

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability.[7][14]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in a 96-well plate B Incubate overnight A->B C Add varying concentrations of Hydralazine B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[11]

  • Drug Treatment: Treat the cells with a range of hydralazine concentrations. Include a vehicle control (the solvent used to dissolve hydralazine). Incubate for a period of 24 to 72 hours.[15]

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11][14]

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11][13]

Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell membrane.[2]

Apoptosis_Assay_Workflow cluster_prep Preparation & Treatment cluster_staining Staining cluster_analysis Analysis A Treat cells with Hydralazine B Harvest cells (including supernatant) A->B C Wash cells with PBS B->C D Resuspend in Annexin V binding buffer C->D E Add Annexin V-FITC and Propidium (B1200493) Iodide (PI) D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G

Procedure:

  • Cell Treatment and Harvesting: Treat cells with hydralazine for the desired time. Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).[3]

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[3]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.[16]

DNA Methylation Analysis (Bisulfite Sequencing)

This is the gold standard for analyzing DNA methylation patterns at single-nucleotide resolution.[17]

Bisulfite_Sequencing_Workflow cluster_prep DNA Preparation cluster_conversion Bisulfite Conversion cluster_amplification Amplification & Sequencing cluster_analysis Analysis A Genomic DNA extraction B Treat DNA with sodium bisulfite A->B C Unmethylated C -> U B->C D Methylated C remains C B->D E PCR amplification of target region C->E D->E F Sequencing of PCR products E->F G Compare sequences to reference genome F->G H Determine methylation status G->H

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from control and hydralazine-treated cells.

  • Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This process converts unmethylated cytosine residues to uracil (B121893), while methylated cytosines remain unchanged.[17][18]

  • PCR Amplification: Amplify the specific gene promoter regions of interest using polymerase chain reaction (PCR). During amplification, the uracil residues are replaced by thymine.[18]

  • Sequencing: Sequence the PCR products.[19]

  • Data Analysis: Align the sequences to a reference genome and compare the cytosine/thymine content to determine the methylation status of each CpG site.

Conclusion

Hydralazine demonstrates a variable but significant antineoplastic effect across different cancer cell types. Its dual mechanism of action, targeting both the ADO signaling pathway and DNA methylation, makes it a compelling candidate for further investigation as a repurposed anticancer drug. The data presented in this guide highlights the importance of cell-type-specific responses and provides a foundation for future research into the therapeutic potential of hydralazine, either as a monotherapy or in combination with other anticancer agents. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety in an oncological setting.

References

Unraveling the In Vitro Vasodilatory Mechanisms of Hydralazine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro vasodilatory mechanisms of hydralazine (B1673433) hydrochloride, supported by experimental data. We delve into the proposed signaling pathways and offer detailed experimental protocols for key validation assays.

Hydralazine hydrochloride, a direct-acting vasodilator, has been a cornerstone in the management of hypertension for decades. Its efficacy in relaxing vascular smooth muscle is well-established, yet the precise molecular mechanisms underpinning this action have been a subject of ongoing investigation and debate. This guide synthesizes current understanding, presents comparative data, and provides the necessary protocols to facilitate further research in this area.

Competing and Complementary Mechanisms of Action

The vasodilatory effect of hydralazine is not attributed to a single, universally agreed-upon pathway. Instead, in vitro evidence points towards several, potentially complementary or tissue-specific, mechanisms. The primary proposed pathways include the inhibition of intracellular calcium release, modulation of potassium channels, and engagement of the nitric oxide signaling cascade. A more novel proposed mechanism involves the inhibition of prolyl hydroxylase domain enzymes.

Primary Mechanism: Inhibition of Intracellular Calcium Release

The most widely supported mechanism for hydralazine-induced vasodilation is its ability to interfere with intracellular calcium (Ca2+) signaling within vascular smooth muscle cells.[1][2][3] Specifically, hydralazine is believed to inhibit the inositol (B14025) 1,4,5-trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum (SR).[2][4][5][6] This action reduces the cytosolic Ca2+ concentration available for the activation of myosin light chain kinase, a critical enzyme for smooth muscle contraction.[7]

Studies on rabbit aorta have shown that hydralazine is equally effective at inhibiting both the initial (phasic) and sustained (tonic) phases of contraction induced by vasoconstrictors like phenylephrine (B352888).[4] Its inhibitory effect on contractions evoked by IP3 in permeabilized vessels further supports a direct action on the SR Ca2+ release machinery.[4]

The Contentious Role of Potassium Channels

The involvement of potassium (K+) channels in hydralazine's mechanism is a point of contention in the scientific literature. Some studies propose that hydralazine opens high-conductance Ca2+-activated K+ (BKCa) channels in certain vascular beds, such as porcine coronary arteries.[8] The opening of these channels would lead to hyperpolarization of the smooth muscle cell membrane, which in turn would reduce the influx of extracellular Ca2+ through voltage-gated Ca2+ channels, promoting relaxation.[2][9]

However, other research, particularly on rabbit aorta, has found no evidence that hydralazine acts as a K+-channel opener.[4] These studies report that hydralazine does not alter the membrane potential of vascular smooth muscle cells or affect K+ currents at concentrations that cause significant relaxation.[4][6] This discrepancy suggests that the role of K+ channels in hydralazine's vasodilatory effect may be dependent on the specific vascular tissue being studied.

Interaction with the Nitric Oxide Pathway

The contribution of the nitric oxide (NO) signaling pathway to hydralazine's effects is also debated. Some evidence suggests that hydralazine may increase the bioavailability of NO, leading to the activation of soluble guanylate cyclase (sGC) and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP), a key second messenger that mediates vasodilation.[3][7][9] One study on the human fetal placental circulation proposed that hydralazine directly activates guanylate cyclase.[10]

Conversely, other studies have concluded that hydralazine's vasodilatory action is independent of the NO pathway.[11] Research has also shown that in a state of NO-deficient hypertension, hydralazine treatment can improve vasodilator responses without affecting the increased production of superoxide (B77818), a molecule that inactivates NO.[12] Furthermore, some reports suggest hydralazine may inhibit the generation of reactive oxygen species, which would in turn enhance the effects of NO.[13]

A Novel Hypothesis: Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes

More recent research has put forward a novel mechanism of action for hydralazine involving the inhibition of prolyl hydroxylase domain (PHD) enzymes.[14] Inhibition of PHDs leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), a transcription factor that upregulates the expression of several genes with vasodilatory and pro-angiogenic properties, such as vascular endothelial growth factor (VEGF).[14] This pathway represents a departure from the classical understanding of hydralazine's mechanism and suggests a broader range of cellular effects beyond direct smooth muscle relaxation.

Quantitative Comparison of Hydralazine's In Vitro Efficacy

The following table summarizes the reported in vitro efficacy of hydralazine in different vascular preparations.

Vascular PreparationAgonistParameterValueReference
Rabbit Pulmonary ArteryPhenylephrineEC5016 ± 2 µM[4]
Rabbit AortaPhenylephrineEC5020 ± 1 µM[4]
Rabbit AortaPotassium (30 mM)Threshold Concentration11.89 ± 4.5 x 10⁻⁵ M[15]
Porcine Coronary ArteriesPotassium (20 mM)pD2 (-log EC50)5.38 ± 0.06[8]
Porcine Coronary ArteriesPotassium (20 mM)Emax85.9 ± 3.6%[8]
Human Fetal Placental ArteriesPotassium ChlorideIC501.9 mmol/L[10]

Comparative Vasodilator Mechanisms

This table provides a qualitative comparison of the primary proposed in vitro mechanisms of hydralazine and other common vasodilators.

VasodilatorPrimary In Vitro Mechanism(s)
This compound Inhibition of IP3-induced Ca2+ release from SR.[1][2][4][5][6] Potential opening of BKCa channels (tissue-specific).[2][8] Disputed involvement of the NO/cGMP pathway.[3][9][10][11] Inhibition of PHD enzymes.[14]
Nimodipine Blocker of L-type voltage-gated Ca2+ channels.[8]
Levcromakalim Opener of ATP-sensitive K+ channels.[8]
Minoxidil Sulfate (active form) Opener of ATP-sensitive K+ channels.
Sodium Nitroprusside NO donor, leading to sGC activation and increased cGMP.[13]
Isosorbide Dinitrate NO donor, leading to sGC activation and increased cGMP.[9][13]

Experimental Protocols

Isolated Aortic Ring Tension Studies

This in vitro assay is fundamental for assessing the direct vasodilatory effect of compounds on vascular smooth muscle.

1. Tissue Preparation:

  • Euthanize a male Wistar rat (250-300g) or rabbit via an approved ethical protocol.

  • Carefully excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).

  • Gently remove adherent connective and adipose tissue.

  • Cut the aorta into rings of 2-3 mm in width. For endothelium-denuded experiments, gently rub the intimal surface with a fine wire.

2. Mounting and Equilibration:

  • Mount the aortic rings in organ baths containing K-H solution at 37°C and continuously bubble with 95% O2 / 5% CO2.

  • Connect the rings to isometric force transducers to record changes in tension.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with solution changes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce a submaximal contraction with a vasoconstrictor agent such as phenylephrine (e.g., 1 µM) or potassium chloride (e.g., 60 mM).

  • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until a maximal effect is observed or the concentration range of interest is covered.

4. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by the agonist.

  • Plot the concentration-response curve and calculate the EC50 (the concentration of hydralazine that produces 50% of the maximal relaxation) and the Emax (maximal relaxation).

Signaling Pathway and Workflow Diagrams

Hydralazine_Ca_Pathway Hydralazine Hydralazine IP3R IP3 Receptor Hydralazine->IP3R Inhibits SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto Release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Activates

Caption: Hydralazine's inhibition of IP3-mediated Ca2+ release from the SR.

Hydralazine_K_Channel_Pathway Hydralazine Hydralazine (Proposed) BKCa BKCa Channel Hydralazine->BKCa Activates K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC Inhibits Ca_influx Ca²⁺ Influx VGCC->Ca_influx Relaxation Vasodilation Relaxation->Ca_influx

Caption: Proposed (and debated) activation of BKCa channels by hydralazine.

Experimental_Workflow A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration (60-90 min) B->C D Induce Contraction (e.g., Phenylephrine) C->D E Cumulative Addition of Hydralazine D->E F Record Relaxation E->F G Data Analysis (EC50, Emax) F->G

Caption: Workflow for isolated aortic ring tension studies.

References

Unveiling DNA Demethylation: A Comparative Guide to Hydralazine's Epigenetic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA demethylating agent hydralazine (B1673433) with other alternatives, supported by experimental data. We delve into the cross-validation of its effects using bisulfite sequencing and other methodologies, offering detailed protocols and a clear visualization of its mechanism of action.

Hydralazine, a well-known antihypertensive medication, has garnered significant attention for its role as a DNA demethylating agent. This property has opened avenues for its potential use in epigenetic therapy, particularly in oncology. This guide offers a comprehensive overview of hydralazine's demethylating capabilities, comparing it with other established DNA methyltransferase (DNMT) inhibitors and providing the necessary experimental details for researchers to evaluate and potentially replicate these findings.

Performance Comparison: Hydralazine vs. Other Demethylating Agents

Hydralazine is a non-nucleoside analogue inhibitor of DNA methylation, distinguishing it from commonly used nucleoside analogues like 5-azacytidine (B1684299) and decitabine. While direct quantitative comparisons using bisulfite sequencing in a single study are limited, existing research provides valuable insights into its efficacy.

A phase I clinical trial in cervical cancer patients demonstrated that oral hydralazine at doses between 50 and 150 mg/day effectively demethylated and reactivated the expression of several tumor suppressor genes, including p16, RARβ, MGMT, ER, FHIT, APC, DAPK, and GSTP1.[1][2] The study, which utilized Methylation-Specific PCR (MSP) for analysis, reported varying rates of demethylation depending on the gene and dosage. Notably, the highest rate of demethylation (52%) was observed at a dose of 75 mg/day.[1][2] Importantly, this study also found that hydralazine did not induce changes in global DNA methylation, suggesting a more targeted effect compared to some other DNMT inhibitors.[1][2]

While less potent than nucleoside analogues like 5-azacytidine and decitabine, hydralazine offers the advantage of lower toxicity, a critical factor in clinical applications.[3] The primary side effects observed in the clinical trial were mild and included nausea, dizziness, fatigue, headache, and palpitations.[1][2]

The following table summarizes the quantitative data on hydralazine's demethylating effects from the aforementioned phase I clinical trial.

Dose of HydralazineOverall Demethylation Rate (%)
50 mg/day40
75 mg/day52
100 mg/day43
150 mg/day32

Data from a phase I clinical trial in cervical cancer patients, analyzed by Methylation-Specific PCR.[1][2]

Mechanism of Action: The ERK Pathway Connection

Recent studies have elucidated a potential mechanism for hydralazine's demethylating activity. Instead of directly inhibiting the enzymatic activity of DNA methyltransferases (DNMTs), hydralazine appears to act upstream by inhibiting the Extracellular signal-regulated kinase (ERK) signaling pathway.[4] This inhibition leads to a decrease in the expression of DNMT1 and DNMT3a, the key enzymes responsible for maintaining and establishing DNA methylation patterns.[4] This indirect mechanism of action may contribute to its more targeted effects and lower toxicity profile.

Hydralazine_Mechanism cluster_extracellular Extracellular Signaling Molecule Signaling Molecule Receptor Receptor Signaling Molecule->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK DNMT1_mRNA DNMT1_mRNA ERK->DNMT1_mRNA Transcription DNMT3a_mRNA DNMT3a_mRNA ERK->DNMT3a_mRNA Transcription DNMT1_Protein DNMT1_Protein DNMT1_mRNA->DNMT1_Protein Translation DNMT3a_Protein DNMT3a_Protein DNMT3a_mRNA->DNMT3a_Protein Translation DNA_Methylation DNA_Methylation DNMT1_Protein->DNA_Methylation DNMT3a_Protein->DNA_Methylation Hydralazine Hydralazine Hydralazine->MEK Inhibition

Experimental Protocols

For researchers interested in validating or further exploring the demethylating effects of hydralazine, we provide detailed experimental protocols for Methylation-Specific PCR (MSP) and a general framework for bisulfite sequencing.

Methylation-Specific PCR (MSP)

This protocol is based on the methodology used in the phase I clinical trial of hydralazine.[1]

1. DNA Extraction and Bisulfite Conversion:

  • Extract genomic DNA from cultured cells or tissue samples using a standard DNA extraction kit.

  • Quantify the extracted DNA using a spectrophotometer.

  • Perform bisulfite conversion of 1 µg of genomic DNA using a commercial kit (e.g., EpiTect Bisulfite Kit, Qiagen) according to the manufacturer's instructions. This step converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

2. Primer Design:

  • Design two pairs of primers for each gene of interest: one pair specific for the methylated sequence (M primers) and another for the unmethylated sequence (U primers). The primer design should target CpG islands in the promoter region of the gene.

  • Example Primers for p16:

    • Unmethylated Forward: 5'-TTATTAGAGGGTGGGGTGGATTGT-3'

    • Unmethylated Reverse: 5'-CAACCCCAAACCACAACCATAA-3'

    • Methylated Forward: 5'-TTATTAGAGGGTGGGGCGGATCGC-3'

    • Methylated Reverse: 5'-GACCCCGAACCGCGACCGTAA-3'

  • Example Primers for RARβ:

    • Unmethylated Forward: 5'-GTTGTAGTTTTGTTTTGGGTTGAGAGT-3'

    • Unmethylated Reverse: 5'-AAAACTCCAAACACCCAAACCA-3'

    • Methylated Forward: 5'-GTCGTAGTTTCGTTTCGGGTTCGAGAGC-3'

    • Methylated Reverse: 5'-AAACGCCGAAACACCCGAACCA-3'

3. PCR Amplification:

  • Prepare separate PCR reactions for the methylated and unmethylated primer pairs for each sample.

  • PCR Reaction Mix:

    • 10x PCR Buffer: 2.5 µL

    • dNTPs (10 mM each): 0.5 µL

    • Forward Primer (10 µM): 1 µL

    • Reverse Primer (10 µM): 1 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • Bisulfite-converted DNA: ~50 ng

    • Nuclease-free water: to a final volume of 25 µL

  • PCR Cycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: (Primer-specific temperature, e.g., 60°C) for 30 seconds

      • Extension: 72°C for 30 seconds

    • Final Extension: 72°C for 7 minutes

4. Gel Electrophoresis:

  • Analyze the PCR products on a 2% agarose (B213101) gel stained with a DNA intercalating dye.

  • The presence of a band in the reaction with M primers indicates methylation, while a band with U primers indicates an unmethylated status. The presence of bands in both reactions suggests partial methylation.

Bisulfite Sequencing (General Protocol)

Bisulfite sequencing is considered the gold standard for DNA methylation analysis as it provides single-nucleotide resolution.[5]

1. DNA Extraction and Bisulfite Conversion:

  • Follow the same procedure as for MSP.

2. PCR Amplification of Target Regions:

  • Design primers that flank the CpG island of interest but do not contain CpG sites themselves. This ensures that the amplification is not biased by the methylation status of the primer binding sites.

  • Perform PCR using a high-fidelity polymerase suitable for bisulfite-treated DNA.

3. PCR Product Purification and Sequencing:

  • Purify the PCR products to remove primers and dNTPs.

  • Sequence the purified PCR products using Sanger sequencing or next-generation sequencing (NGS) platforms.

4. Data Analysis:

  • Align the obtained sequences to the reference genome.

  • For each CpG site, quantify the percentage of methylation by calculating the ratio of cytosine reads (methylated) to the total number of cytosine and thymine (B56734) reads (methylated + unmethylated).

Bisulfite_Sequencing_Workflow Genomic_DNA Genomic DNA Bisulfite_Treatment Bisulfite Treatment Genomic_DNA->Bisulfite_Treatment PCR_Amplification PCR Amplification Bisulfite_Treatment->PCR_Amplification Sequencing Sequencing (Sanger or NGS) PCR_Amplification->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis Methylation_Status Determination of Methylation Status at Single-Base Resolution Data_Analysis->Methylation_Status

Conclusion

Hydralazine presents a promising alternative to traditional nucleoside analogue DNA demethylating agents, with evidence of its ability to reactivate tumor suppressor genes without causing global hypomethylation. Its unique mechanism of action, mediated through the ERK pathway, and its favorable safety profile make it an attractive candidate for further investigation in epigenetic therapy. While more direct comparative studies using high-resolution techniques like bisulfite sequencing are needed to fully elucidate its efficacy relative to other DNMT inhibitors, the available data and established protocols provide a solid foundation for researchers to explore its potential in various disease contexts. This guide serves as a valuable resource for designing and interpreting experiments aimed at cross-validating and expanding our understanding of hydralazine's epigenetic effects.

References

A Head-to-Head Comparison of Hydralazine and Procainamide as DNMT Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuances of epigenetic modulators is paramount. This guide provides a detailed, data-driven comparison of two non-nucleoside DNA methyltransferase (DNMT) inhibitors: hydralazine (B1673433) and procainamide (B1213733). While both are repurposed drugs, their mechanisms and efficacy profiles exhibit notable differences.

Quantitative Analysis of Inhibitory Activity

The following table summarizes the key quantitative data on the DNMT inhibitory effects of hydralazine and procainamide, based on available experimental evidence.

ParameterHydralazineProcainamideSource(s)
Target DNMTs DNMT1, DNMT3a, DNMT3b (decreased expression)Primarily DNMT1 (direct inhibition)[1][2],[3][4]
Mechanism of Action Decreases DNMT1, DNMT3a, and DNMT3b mRNA and protein levels. May involve inhibition of the ERK pathway. Some evidence suggests direct interaction with the DNMT active site.Partial competitive inhibitor of DNMT1, reducing its affinity for hemimethylated DNA and S-adenosyl-l-methionine (AdoMet).[2][5],[3][4]
Inhibitory Constant (Ki) Not consistently reported as a direct inhibitor.DNMT1 (hemimethylated DNA): 7.2 ± 0.6 μM DNMT1 (unmethylated DNA): 4600 ± 500 μM DNMT3a: 1400 ± 200 μM DNMT3b2: 10000 ± 3000 μM[3]
Effect on DNMT Activity 30% decrease in enzymatic activity at 10 μM in MCF-7/Adr cells.Significantly decreases the processivity of DNMT1 on hemimethylated DNA.[1],[3][4]
Effect on Global DNA Methylation Reduced 5-methylcytosine (B146107) (5-mC) content from 5.6% to 2.7% in MCF-7/Adr cells.Decreased genomic 5-methyl-2'-deoxycytidine (B118692) (m5dC) content by 15.5% in HCT116 cells.[1],[3]
Effective Concentrations in Cell Culture 10-40 μM for observing effects on DNMT activity, methylation, and gene expression.0.5 mM for observing loss of CpG methylation in HCT116 cells.[1][2],[6]

Signaling Pathways and Mechanisms of Action

The mechanisms by which hydralazine and procainamide inhibit DNA methylation appear to be distinct. Procainamide acts as a direct, specific inhibitor of DNMT1, while hydralazine's effects are likely mediated through broader signaling pathways that regulate DNMT expression.

Procainamide: Direct Inhibition of DNMT1

Procainamide has been identified as a specific inhibitor of the maintenance methyltransferase activity of DNMT1.[3][4] It functions as a partial competitive inhibitor, binding to the enzyme and reducing its affinity for both its DNA substrate (specifically hemimethylated DNA) and the methyl donor, S-adenosyl-l-methionine (AdoMet).[3][4] This leads to a significant decrease in the processivity of DNMT1, meaning the enzyme is less efficient at copying methylation patterns onto newly synthesized DNA strands during replication.[3][4]

Procainamide_Mechanism Procainamide Procainamide Inhibition Inhibition Procainamide->Inhibition DNMT1 DNMT1 Maintenance_Methylation Maintenance Methylation DNMT1->Maintenance_Methylation Catalyzes Hemi_DNA Hemimethylated DNA Hemi_DNA->Maintenance_Methylation AdoMet AdoMet AdoMet->Maintenance_Methylation Inhibition->DNMT1 Binds to Hydralazine_Mechanism Hydralazine Hydralazine ERK_Pathway ERK Pathway Hydralazine->ERK_Pathway Inhibits DNMT_Expression DNMT1 & DNMT3a Gene Expression ERK_Pathway->DNMT_Expression Regulates DNMT_Activity DNMT Activity & DNA Methylation DNMT_Expression->DNMT_Activity Leads to reduced DNMT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Well_Prep Coat wells with DNMT substrate Incubate Incubate enzyme, substrate, AdoMet & inhibitor at 37°C Well_Prep->Incubate Reagent_Prep Prepare DNMT enzyme, AdoMet, and inhibitor Reagent_Prep->Incubate Add_Ab Add anti-5mC capture antibody Incubate->Add_Ab Add_Detection Add detection antibody & enhancer Add_Ab->Add_Detection Develop Add developing solution & stop solution Add_Detection->Develop Read Read absorbance at 450 nm Develop->Read

References

A Comparative Guide to the Synergistic Effect of Hydralazine and Valproic Acid in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer effects of hydralazine (B1673433) and valproic acid, both as single agents and in combination. The experimental data cited herein validates the synergistic potential of this drug combination in enhancing anti-tumor responses and overcoming chemotherapy resistance.

Introduction: A Dual-Pronged Epigenetic Approach

Hydralazine, a non-nucleoside DNA methyltransferase (DNMT) inhibitor, and valproic acid, a histone deacetylase (HDAC) inhibitor, represent a promising combination therapy targeting the epigenetic landscape of cancer cells.[1][2][3][4] Aberrant DNA hypermethylation and histone hypoacetylation are key mechanisms by which cancer cells silence tumor suppressor genes and evade apoptosis.[5][6] By inhibiting these processes, hydralazine and valproic acid can reactivate the expression of these critical genes, leading to anti-neoplastic effects.[3][7] The oral administration of both drugs offers a significant advantage over other epigenetic agents.[1][2]

Mechanism of Action: Reversing Epigenetic Silencing

The synergistic effect of hydralazine and valproic acid stems from their complementary roles in remodeling the chromatin structure. Hydralazine inhibits DNA methylation, preventing the addition of methyl groups to CpG islands in gene promoter regions.[3] This allows for a more open chromatin structure. Valproic acid inhibits HDACs, leading to the accumulation of acetylated histones.[4][8][9] This acetylation neutralizes the positive charge of histones, further relaxing the chromatin and making it more accessible for transcription factors. The combination of these two actions leads to a more robust re-expression of silenced tumor suppressor genes than either agent alone.[5][10]

cluster_0 Epigenetic Silencing in Cancer cluster_1 Synergistic Action of Hydralazine & Valproic Acid Hypermethylated DNA Hypermethylated DNA Condensed Chromatin Condensed Chromatin Hypermethylated DNA->Condensed Chromatin Open Chromatin Open Chromatin Hypermethylated DNA->Open Chromatin Deacetylated Histones Deacetylated Histones Deacetylated Histones->Condensed Chromatin Deacetylated Histones->Open Chromatin Gene Silencing Gene Silencing Condensed Chromatin->Gene Silencing Hydralazine Hydralazine DNMT DNMT (DNA Methyltransferase) Hydralazine->DNMT inhibits Valproic Acid Valproic Acid HDAC HDAC (Histone Deacetylase) Valproic Acid->HDAC inhibits DNMT->Hypermethylated DNA HDAC->Deacetylated Histones Gene Re-expression Gene Re-expression Open Chromatin->Gene Re-expression

Caption: Mechanism of Action.

Quantitative Data: In Vitro and In Vivo Efficacy

The combination of hydralazine and valproic acid has demonstrated significant anti-cancer effects across a range of cancer cell lines and in preclinical models.

Table 1: In Vitro Growth Inhibition in Cancer Cell Lines
Cell LineCancer TypeHydralazine (alone)Valproic Acid (alone)Hydralazine + Valproic AcidReference
HeLaCervical CancerNo significant effectStrong growth inhibitionPotentiated inhibition[5]
SW480Colon CancerNo significant effectGrowth inhibitionStatistically significant potentiation[6]
MCF-7Breast CancerNo significant effectGrowth inhibitionPotentiated inhibition[5][6]
HT1080FibrosarcomaNo significant effectGrowth inhibitionPotentiated inhibition[5]
DU145Prostate CancerDose and time-dependent growth inhibition-Synergistic activity reported[3]
Table 2: Potentiation of Chemotherapy-Induced Cytotoxicity in HeLa Cells
Chemotherapeutic AgentViability with Chemotherapy AloneViability with Chemotherapy + Hydralazine & Valproic AcidP-valueReference
Cisplatin (12 µM)37%~0%< 0.002[5]
Adriamycin42%27%< 0.020[5]
Gemcitabine45%37%< 0.012[5]
Table 3: Clinical Trial Outcomes
Trial PhaseCancer TypeTreatment RegimenKey FindingsReference
Phase IAdvanced Solid TumorsHydralazine + Valproic AcidCombination is safe and well-tolerated. 1 partial response and 5 stable diseases observed.[11][12][13]
Phase IIRefractory Solid TumorsHydralazine + Valproic Acid + ChemotherapyClinical benefit in 12/15 patients (4 partial responses, 8 stable diseases).[14]

Experimental Protocols

The following are detailed methodologies for key experiments used to validate the synergistic effects of hydralazine and valproic acid.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Drug Treatment: Treat cells with varying concentrations of hydralazine, valproic acid, or the combination. Include a vehicle-only control. For chemotherapy potentiation studies, pre-treat with hydralazine and valproic acid before adding the chemotherapeutic agent.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine IC50 values.

Western Blot for Protein Expression
  • Cell Lysis: Treat cells with the drug combination, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DNMT1, acetylated histones, apoptosis markers) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection system.

DNA Methylation Analysis (Methylation-Specific PCR)
  • Genomic DNA Extraction: Extract genomic DNA from treated and untreated cells.

  • Bisulfite Conversion: Treat 1 µg of genomic DNA with sodium bisulfite to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: Perform PCR using two sets of primers for the gene of interest: one specific for the methylated sequence and one for the unmethylated sequence.

  • Gel Electrophoresis: Analyze the PCR products on a 2% agarose (B213101) gel. The presence of a band in the methylated-specific primer reaction indicates methylation, while a band in the unmethylated-specific primer reaction indicates a lack of methylation.

Experimental and Logical Workflow

The validation of the synergistic effect of hydralazine and valproic acid typically follows a structured workflow from in vitro characterization to in vivo validation.

cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A Cell Line Selection (e.g., HeLa, MCF-7) B Dose-Response & Synergy Analysis (MTT, Crystal Violet) A->B C Mechanism of Action Studies (Western Blot, MSP, Gene Expression) B->C D Chemosensitization Assays (Combination with Cisplatin, etc.) C->D E Xenograft Mouse Model (e.g., Nude Mice) D->E Transition to In Vivo F Treatment Administration (Oral Gavage) E->F G Tumor Growth Monitoring & Survival Analysis F->G H Ex Vivo Analysis (Immunohistochemistry, Western Blot) G->H

Caption: Experimental Workflow.

Conclusion

The combination of hydralazine and valproic acid presents a compelling therapeutic strategy with a strong synergistic anti-cancer effect. The dual epigenetic modulation reactivates silenced tumor suppressor genes, inhibits cancer cell growth, and enhances the efficacy of conventional chemotherapy. The favorable safety profile and oral bioavailability of these repurposed drugs further support their clinical development for the treatment of various malignancies. Further research, including larger randomized clinical trials, is warranted to fully establish the clinical utility of this combination therapy.[1][2]

References

Comparative Proteomics of Hydralazine Hydrochloride-Treated Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the proteomic effects of hydralazine (B1673433) hydrochloride on various cell types, compiled from recent research. It is intended for researchers, scientists, and drug development professionals interested in the cellular mechanisms of this well-established antihypertensive agent, which is now being explored for its epigenetic and anti-cancer properties.

Executive Summary

Hydralazine hydrochloride, a non-nucleoside DNA methyltransferase inhibitor, induces significant changes in the cellular proteome. This guide summarizes key quantitative proteomics findings from studies on different cell lines, highlighting affected proteins and signaling pathways. The data indicates that hydralazine's impact is cell-type specific, with notable effects on immune response modulation in pancreatic cancer, EGF receptor signaling in prostate cancer, and direct enzymatic inhibition.

Quantitative Proteomics Data Summary

The following tables summarize the reported changes in protein expression in cells treated with this compound. Due to the diverse experimental systems, the data is presented separately for each study.

Table 1: Pancreatic Cancer Cells

In a study on pancreatic cancer patients, proteomic analysis using Olink technology was performed on cells from patients treated with a combination therapy including hydralazine. The results compare protein levels in patients with longer survival versus those with shorter survival, suggesting hydralazine induces an enhanced immune response.[1]

Protein CategoryRegulation StatusAssociated Proteins
Immune Response Up-regulatedGZMB, GZMZ, IL18, CASP-8, CD8A, HO-1, AOA
Signaling & Other Down-regulatedDCN, MCP-1, CX3CL1, CD40, CD27, IL33, TIE2, Gal-9, PGE, MCP-3, CD28, PD-L1, CD38, CCL3, MCP-2, MMP7, LAPTGF-β-1
Table 2: Prostate Cancer Cells (DU145)

A protein array analysis of 854 proteins in the DU145 prostate cancer cell line suggested that the primary mechanism of hydralazine's anti-cancer effect in this context is the disruption of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] While specific fold-changes for all 854 proteins are not detailed in the primary reports, the study highlights a significant impact on this key pathway.

PathwayPrimary EffectKey Downstream Mediators
EGF Receptor Signaling Disruption / BlockageSRC, MEK1/2, Akt
Table 3: Direct Protein Targets (HEK293T Cells)

Using a chemical proteomics approach with an alkynylated hydralazine probe (HYZyne) and SILAC-based quantitative mass spectrometry, a direct, high-reactivity protein target was identified in HEK293T cells.

Direct Target ProteinRegulation StatusMethodological Approach
2-aminoethanethiol dioxygenase (ADO) Direct Covalent TargetActivity-Based Protein Profiling (ABPP) with HYZyne probe

Key Signaling Pathways and Mechanisms

Hydralazine's effects on the cellular proteome are mediated through several mechanisms, including direct enzyme interaction and broader changes in signaling cascades.

EGF Receptor Pathway Disruption

In prostate cancer cells, hydralazine treatment leads to a significant disruption of the EGFR signaling pathway. This is proposed to occur through the demethylation of a gene that regulates EGFR phosphorylation. The subsequent decrease in phosphorylation of EGFR and its downstream targets, such as SRC, MEK, and Akt, ultimately attenuates the malignant phenotype by affecting cell proliferation, motility, and survival.[2][3]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR SRC SRC EGFR->SRC MEK MEK1/2 EGFR->MEK Akt Akt EGFR->Akt Hydralazine Hydralazine ProteinX Protein X (Regulator) Hydralazine->ProteinX Demethylation & Re-expression ProteinX->EGFR Inhibits Phosphorylation Proliferation Cell Proliferation & Survival SRC->Proliferation MEK->Proliferation Akt->Proliferation

Hydralazine disrupts EGFR signaling in prostate cancer cells.
Direct Covalent Targeting of ADO

Chemical proteomics studies have revealed that hydralazine can directly and covalently bind to 2-aminoethanethiol dioxygenase (ADO). This interaction suggests a mechanism of action that is independent of its DNA demethylating activity and may contribute to its physiological effects.

ADO_Targeting Hydralazine Hydralazine ADO ADO Enzyme Hydralazine->ADO Covalent Binding Inactivated_ADO Inactivated ADO (Covalent Adduct) ADO->Inactivated_ADO Downstream Downstream Cellular Effects Inactivated_ADO->Downstream

Direct covalent inactivation of ADO enzyme by hydralazine.

Experimental Protocols

While specific protocols vary between studies, the following outlines a general workflow for a comparative proteomics experiment using label-free quantification (LFQ) by mass spectrometry to analyze the effects of hydralazine.

Cell Culture and Treatment
  • Cell Line: Select an appropriate cell line (e.g., DU145 prostate cancer cells, MIA PaCa-2 pancreatic cancer cells).

  • Culture Conditions: Culture cells in standard media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., 20-50 µM) or a vehicle control (e.g., PBS) for a specified duration (e.g., 24-72 hours). Ensure biological triplicates for each condition.

Protein Extraction and Digestion
  • Lysis: Harvest cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • Digestion: Take equal amounts of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.

Mass Spectrometry Analysis (LC-MS/MS)
  • Sample Cleanup: Desalt the peptide digests using C18 spin columns.

  • LC Separation: Separate peptides using a nano-liquid chromatography (nLC) system with a reversed-phase column over a gradient of acetonitrile.

  • MS Analysis: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap). Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.

Data Analysis
  • Protein Identification: Search the raw MS data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Sequest.

  • Label-Free Quantification (LFQ): Use the LFQ algorithm within the software to calculate protein intensities across all samples.

  • Statistical Analysis: Perform statistical tests (e.g., t-test) on the LFQ intensities to identify proteins that are significantly differentially expressed between hydralazine-treated and control groups. Apply a false discovery rate (FDR) correction (e.g., p < 0.05 and fold-change > 1.5).

  • Bioinformatics: Perform pathway and gene ontology (GO) analysis on the list of significantly changed proteins to identify enriched biological processes and pathways.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture (Control vs. Hydralazine) B Protein Extraction & Lysis A->B C Tryptic Digestion B->C D LC-MS/MS C->D Peptide Separation E Protein Identification (Database Search) D->E F Label-Free Quantification E->F G Statistical & Bioinformatics Analysis F->G H Differentially Expressed Proteins & Pathways G->H Results

General workflow for label-free quantitative proteomics.

References

Assessing the Reproducibility of Hydralazine's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects is paramount. This guide provides a comprehensive comparison of hydralazine's performance across various laboratory settings, focusing on its vasodilatory and other key biological activities. By presenting quantitative data, detailed experimental protocols, and visual pathways, this guide aims to illuminate the factors influencing the consistency of hydralazine's effects and aid in the design of robust experimental studies.

Hydralazine (B1673433), a direct-acting vasodilator, has been a subject of extensive research for decades. However, its precise mechanism of action and the reproducibility of its effects can be influenced by a multitude of factors, most notably the genetic makeup of the subject, specifically their acetylator status. This guide synthesizes data from multiple studies to provide a clearer picture of what to expect when working with this compound.

I. Comparative Efficacy in Blood Pressure Reduction

The antihypertensive effect of hydralazine is its most well-documented activity. However, the dose required to achieve a therapeutic effect and the magnitude of the response can vary significantly. This variability is largely attributed to the activity of the N-acetyltransferase 2 (NAT2) enzyme, which metabolizes hydralazine. Individuals are broadly categorized as "slow" or "fast" acetylators.

ParameterSlow AcetylatorsFast AcetylatorsStudy PopulationReference
D₅₀ (mg/kg/day) for Diastolic BP Reduction 0.871.68181 hypertensive patients[1]
Dose for 20 mmHg Systolic BP Reduction (mg/kg) 1.01.423 hypertensive patients[2]
Mean Fall in BP (mmHg) with 1.3-1.6 mg/kg/day 33/23 (supine), 20/18 (standing)22/15 (supine), 21/15 (standing)23 hypertensive patients[2]
Peak Plasma Concentration Variation (after 1 mg/kg oral dose) Up to 15-fold higher than fast acetylatorsLowerHypertensive patients[3]

BP = Blood Pressure (Systolic/Diastolic)

In a study involving spontaneously hypertensive rats (SHR), chronic treatment with hydralazine (80 and 120 mg/L in drinking water) initially lowered mean blood pressure from 170-180 mmHg down to 135-145 mmHg.[4] However, tolerance to the antihypertensive effect developed over time.[4] Another study in SHRs reported that a dose of 7.36 mg/kg/day for 8 weeks significantly reduced systolic blood pressure.[5]

II. In Vitro Vasodilatory and Cellular Effects

Beyond its in vivo effects, hydralazine's actions have been characterized in various in vitro systems, providing insights into its direct cellular mechanisms.

EffectMetricConcentration/DoseSystemReference
Vascular Relaxation EC₅₀3.6 ± 0.3 µMPhenylephrine-constricted mesenteric arteries from pregnant rats[6]
DNA Methyltransferase (DNMT) Inhibition IC₅₀2 µMEnzyme assay[7]
MAPK Inhibition EC₅₀2.96 µMNot specified[7]
HIF-1α Stabilization Effective Concentration50-500 µmol/LHuman umbilical vein endothelial cells (HUVEC)[8]
DNMT Activity Reduction Effective Concentration10 µM (caused 30% reduction)MCF-7/Adr cells[9]
Inhibition of Ca²⁺-dependent ATPase and Phosphorylation Half-maximal inhibition2 x 10⁻⁵ MMyofibrils from bovine carotid arteries[10]

III. Experimental Protocols

To facilitate the replication of key findings, detailed methodologies for commonly cited experiments are provided below.

A. In Vivo Assessment of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

This protocol is adapted from studies investigating the chronic effects of hydralazine on blood pressure in a hypertensive animal model.[5][11]

1. Animal Model:

  • Male Spontaneously Hypertensive Rats (SHR), 8 weeks old.

2. Acclimatization:

  • House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

  • Provide standard chow and water ad libitum.

3. Drug Administration:

  • Dissolve hydralazine hydrochloride in the drinking water at a concentration calculated to deliver the desired daily dose (e.g., 7.36 mg/kg/day or 20 mg/kg/day).[5][11]

  • Prepare fresh hydralazine solutions regularly (e.g., every 2-3 days) and protect from light.

  • The treatment duration can range from 2 to 8 weeks.[5]

4. Blood Pressure Measurement:

  • Use a non-invasive tail-cuff method to measure systolic blood pressure.

  • Acclimate the rats to the restraining and measurement procedure for several days before recording baseline measurements.

  • Record baseline blood pressure for at least three consecutive days before starting the treatment.

  • Measure blood pressure at regular intervals throughout the study period (e.g., weekly).

5. Data Analysis:

  • Calculate the mean systolic blood pressure for each group at each time point.

  • Use appropriate statistical tests (e.g., two-way ANOVA) to compare the blood pressure between the control and hydralazine-treated groups over time.[5]

B. In Vitro Assessment of Vasodilation in Isolated Arteries

This protocol is based on the methodology used to determine the EC₅₀ of hydralazine in isolated mesenteric resistance arteries.[6]

1. Tissue Preparation:

  • Euthanize a pregnant rat and dissect the mesenteric arcade.

  • Isolate third-order mesenteric arteries and cut them into 2 mm rings.

  • Mount the arterial rings on a wire myograph in a chamber filled with physiological salt solution (PSS) bubbled with 95% O₂ and 5% CO₂ at 37°C.

2. Experimental Procedure:

  • Allow the rings to equilibrate for at least 30 minutes.

  • Pre-constrict the arterial rings with a submaximal concentration of phenylephrine.

  • Once a stable contraction is achieved, add cumulative concentrations of hydralazine to the chamber.

  • Record the changes in isometric tension after each addition of hydralazine.

3. Data Analysis:

  • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

  • Plot the concentration-response curve and calculate the EC₅₀ value using non-linear regression analysis.

IV. Visualizing Hydralazine's Mechanisms of Action

To provide a clearer understanding of the complex signaling pathways and experimental workflows, the following diagrams have been generated using the DOT language.

Hydralazine_Vasodilation_Pathway cluster_cell Vascular Smooth Muscle Cell cluster_stimulus External Stimulus Hydralazine Hydralazine IP3 IP₃ Hydralazine->IP3 Inhibits Relaxation Vasodilation Hydralazine->Relaxation PLC Phospholipase C PIP2 PIP₂ PLC->PIP2 PIP2->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Stimulates Ca²⁺ release Ca_cyto Cytosolic Ca²⁺ SR->Ca_cyto Ca²⁺ release Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Activates Agonist Vasoconstrictor Agonist (e.g., Phenylephrine) Receptor Receptor Agonist->Receptor Receptor->PLC

Caption: Primary signaling pathway of hydralazine-induced vasodilation.

Hydralazine_BP_Workflow start Start: Select SHR and Control Rats acclimatize Acclimatize Rats (1 week) start->acclimatize baseline Measure Baseline BP (Tail-cuff, 3 days) acclimatize->baseline treatment Administer Hydralazine in Drinking Water baseline->treatment control Administer Vehicle (Drinking Water) baseline->control monitor Monitor BP Weekly (e.g., 8 weeks) treatment->monitor control->monitor analysis Data Analysis (e.g., ANOVA) monitor->analysis end End: Compare BP Between Groups analysis->end

Caption: Experimental workflow for assessing hydralazine's effect on blood pressure.

Hydralazine_Effects_Comparison cluster_primary Primary Vasodilatory Effects cluster_off_target Off-Target / Novel Effects Hydralazine Hydralazine Ca_inhibition Inhibition of IP₃-mediated Ca²⁺ release from SR Hydralazine->Ca_inhibition K_channel K⁺ channel opening (Hyperpolarization) Hydralazine->K_channel NO_pathway ↑ NO bioavailability Hydralazine->NO_pathway HIF HIF-1α Stabilization Hydralazine->HIF DNMT DNA Demethylation Hydralazine->DNMT Antioxidant Antioxidant Properties Hydralazine->Antioxidant

Caption: Comparison of primary and off-target effects of hydralazine.

V. Factors Influencing Reproducibility

The data presented underscore several key factors that researchers must consider to ensure the reproducibility of their findings with hydralazine:

  • Acetylator Phenotype: As demonstrated in the comparative efficacy table, the genetic polymorphism of the NAT2 enzyme is a major determinant of hydralazine's bioavailability and, consequently, its antihypertensive effect.[1][2][3] Failure to account for acetylator status in preclinical and clinical studies can lead to significant variability in results.

  • Animal Model: The choice of animal model (e.g., normotensive vs. hypertensive rats) can influence the observed effects of hydralazine.[12][13]

  • Route and Duration of Administration: Acute intravenous administration may produce different outcomes compared to chronic oral dosing.[4][14] The development of tolerance with long-term use is also a critical consideration.[4]

  • Experimental Conditions: In vitro results can be influenced by factors such as the presence or absence of endothelium and the specific vasoconstrictor used to pre-contract tissue preparations.[6][15]

VI. Conclusion

Assessing the reproducibility of hydralazine's effects requires a multi-faceted approach that considers genetic factors, experimental design, and the specific biological question being addressed. While its vasodilatory properties are well-established, the quantitative response can vary significantly. Furthermore, emerging research into its off-target effects, such as HIF-1α stabilization and DNA demethylation, opens new avenues for investigation but also adds layers of complexity to understanding its complete pharmacological profile.[7][8] By carefully controlling for the variables outlined in this guide, researchers can enhance the consistency and reliability of their findings, ultimately contributing to a more complete understanding of hydralazine's therapeutic potential and limitations.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Hydralazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydralazine Hydrochloride, including detailed operational and disposal plans. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The recommended PPE is summarized below.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields.[1][2][3]Protects against splashes of solutions, mists, and dust particles.
Hand Protection Nitrile or natural rubber gloves.[1][2]Provides a barrier against skin contact. It is crucial to consult the glove manufacturer's permeability data.[1]
Skin and Body Protection Laboratory coat.[2][4] For larger spills, a full suit or impervious clothing may be necessary.[2][5]Prevents contamination of personal clothing and skin.
Respiratory Protection Generally not required with adequate ventilation.[1][6] In cases of insufficient ventilation, dust formation, or exceeding exposure limits, a NIOSH-approved air-purifying respirator with an organic vapor cartridge or a dust respirator should be used.[1][2][4]Protects against inhalation of dust, mists, or vapors.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes the risk of exposure and contamination.

1. Engineering Controls:

  • Work in a well-ventilated area.[2][3]

  • Use a fume hood, biosafety cabinet, or other local exhaust ventilation when handling the solid form or generating mists or vapors.[1][2][4]

2. Safe Handling Practices:

  • Obtain and read the Safety Data Sheet (SDS) before use.[1]

  • Avoid all contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, mists, or vapors.[1]

  • Wash hands thoroughly after handling.[1][2]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Ground all equipment containing the material to prevent static discharge.[2][4]

3. Storage:

  • Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3][4]

  • The recommended storage temperature is between 15°C and 30°C (59°F to 86°F).[1][7]

  • Store locked up.[1][3]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][5] Remove contaminated clothing and wash it before reuse.[1][2] Seek medical attention if irritation or a rash develops.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2][8] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air.[1][5] If breathing is difficult, provide respiratory support. Seek medical attention.[1][5]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water.[5][9] Seek immediate medical attention.[4][9]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Spill Response:

  • Small Spills: Use appropriate tools to collect the spilled solid into a suitable waste container.[4] For liquid spills, absorb with an inert material like sand or earth and place in a chemical waste container.[1]

  • Large Spills: Evacuate the area.[1] Wear full protective equipment, including a respirator.[2][4] Use a shovel to place the material into a waste disposal container.[4]

  • After removal, decontaminate the spill area with soap and water.[1]

Disposal:

  • Dispose of contents and containers in accordance with all local, state, federal, and provincial regulations.[1][5]

  • Contaminated packaging should be disposed of in the same manner as the product.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
pH (in solution) 3.4 - 4.4[1][7]
Melting Point 275°C[1]
Solubility in Water Soluble[1]
Acute Toxicity (Oral LD50, Mouse) 188 mg/kg[4][10]
Acute Toxicity (IV LD50, Rat) 34 mg/kg[1]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls prep_ppe->prep_eng handle_weigh Weighing/Measuring prep_eng->handle_weigh handle_prep Solution Preparation handle_weigh->handle_prep handle_use Experimental Use handle_prep->handle_use cleanup_decon Decontaminate Surfaces handle_use->cleanup_decon emergency_spill Spill handle_use->emergency_spill emergency_exposure Exposure handle_use->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose Waste cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydralazine Hydrochloride
Reactant of Route 2
Hydralazine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.